4-Bromo-2-(cyclopentoxy)pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11BrN2O |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
4-bromo-2-cyclopentyloxypyrimidine |
InChI |
InChI=1S/C9H11BrN2O/c10-8-5-6-11-9(12-8)13-7-3-1-2-4-7/h5-7H,1-4H2 |
InChI Key |
HFZIVQWYZFUNAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=N2)Br |
Origin of Product |
United States |
Foundational & Exploratory
4-Bromo-2-(cyclopentoxy)pyrimidine chemical properties
An In-depth Technical Guide to 4-Bromo-2-(cyclopentoxy)pyrimidine: Properties, Reactivity, and Applications in Drug Discovery
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, pyrimidine-based heterocycles are recognized as "privileged scaffolds" due to their prevalence in FDA-approved drugs and their ability to mimic purine bases, making them ideal for targeting ATP-binding sites in enzymes like kinases.[1][2] Within this class, 4-Bromo-2-(cyclopentoxy)pyrimidine emerges as a highly versatile and valuable building block. Its strategic design incorporates three key features: a pyrimidine core for essential biological interactions, a reactive bromo-handle at the C4 position for synthetic diversification, and a cyclopentoxy group at the C2 position to enhance physicochemical properties and explore specific hydrophobic pockets within target proteins.
This guide provides a comprehensive technical overview of 4-Bromo-2-(cyclopentoxy)pyrimidine, moving beyond a simple data sheet to offer field-proven insights into its synthesis, reactivity, and strategic application. The content herein is structured to empower researchers, scientists, and drug development professionals to effectively leverage this molecule in their synthetic and discovery programs.
Physicochemical and Structural Properties
The chemical identity of 4-Bromo-2-(cyclopentoxy)pyrimidine is defined by its unique combination of a halogenated pyrimidine and a cyclic ether substituent. While experimental data for this specific molecule is not widely published, its properties can be reliably inferred from closely related analogs.
| Property | Value (Predicted/Inferred) | Source/Basis |
| Molecular Formula | C₉H₁₁BrN₂O | - |
| Molecular Weight | 243.10 g/mol | - |
| CAS Number | Not assigned. (Analog: 4-Bromo-2-ethoxypyrimidine, 959240-78-9[3]) | - |
| Appearance | Likely a white to off-white solid or a low-melting solid/oil. | Based on analogs like 4-Bromo-2-methoxypyrimidine (Solid-Powder). |
| Solubility | Soluble in common organic solvents (DCM, THF, Dioxane, Ethyl Acetate). Limited solubility in water. | Inferred from general properties of similar organic molecules. |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | Standard practice for halogenated heterocycles. |
Synthesis and Elucidation
The most direct and industrially scalable approach to synthesizing 4-Bromo-2-(cyclopentoxy)pyrimidine is via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.
Protocol 1: Synthesis via Williamson Etherification
This protocol leverages the acidic nature of the hydroxyl group in the tautomerically favored keto form of 4-bromo-2-hydroxypyrimidine (4-Bromo-1H-pyrimidin-2-one).[4]
Reaction:
-
Starting Material: 4-Bromo-2-hydroxypyrimidine (CAS: 548767-83-5)[4]
-
Reagent: Cyclopentyl bromide (or tosylate/mesylate)
-
Base: Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Step-by-Step Procedure:
-
To a solution of 4-Bromo-2-hydroxypyrimidine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add cyclopentyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-Bromo-2-(cyclopentoxy)pyrimidine.
Causality Behind Experimental Choices:
-
Base: K₂CO₃ is a mild and cost-effective base suitable for large-scale synthesis. For faster reaction times or less reactive electrophiles, a stronger base like NaH can be used to fully deprotonate the hydroxypyrimidine.
-
Solvent: DMF is an excellent polar aprotic solvent that effectively solubilizes the reactants and facilitates the SNAr reaction.
-
Electrophile: Cyclopentyl bromide is a good leaving group. Tosylates or mesylates can be used as alternatives for enhanced reactivity.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 4-Bromo-2-(cyclopentoxy)pyrimidine.
Expected Spectroscopic Data (¹H and ¹³C NMR)
Structural confirmation is paramount. Based on analyses of similar structures, the following NMR signatures are predicted.[5][6][7]
-
¹H NMR (400 MHz, CDCl₃):
-
Pyrimidine Protons: Two doublets in the aromatic region (δ 8.0-8.5 ppm and δ 7.0-7.5 ppm), corresponding to the protons at the C6 and C5 positions, respectively.
-
Cyclopentoxy Protons: A multiplet around δ 5.5-5.7 ppm for the methine proton (-O-CH-), and multiplets between δ 1.6-2.1 ppm for the eight methylene protons of the cyclopentyl ring.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Pyrimidine Carbons: Signals expected around δ 165-170 ppm (C2-O), δ 158-162 ppm (C6), δ 120-125 ppm (C5), and δ 115-120 ppm (C4-Br).
-
Cyclopentoxy Carbons: A signal around δ 80-85 ppm for the methine carbon (-O-CH-), and signals between δ 24-34 ppm for the methylene carbons.
-
Chemical Reactivity: A Gateway to Molecular Diversity
The true utility of 4-Bromo-2-(cyclopentoxy)pyrimidine lies in the reactivity of the C4-bromo substituent. This position is electron-deficient, making it an excellent electrophile for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation in drug discovery.[8]
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester.[9] This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups at the C4 position.
General Procedure:
-
In a reaction vessel, combine 4-Bromo-2-(cyclopentoxy)pyrimidine (1.0 eq), the desired boronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Add a palladium catalyst, typically Pd(PPh₃)₄ (0.05 eq) or a more advanced catalyst system like Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent mixture, commonly 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the mixture to 80-100 °C and monitor by LC-MS.
-
Upon completion, perform an aqueous workup, extract with an organic solvent, and purify via column chromatography.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a classic, reliable catalyst. For more challenging couplings, catalysts with specialized ligands that enhance oxidative addition and reductive elimination are used.[10]
-
Base: The base is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle.[9]
-
Solvent: The aqueous/organic solvent mixture is essential for dissolving both the organic substrate and the inorganic base.
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, enabling the synthesis of 4-amino-pyrimidine derivatives.[11][12] These motifs are critical for interacting with the "hinge region" of many protein kinases.[2]
General Procedure:
-
To a reaction vessel, add 4-Bromo-2-(cyclopentoxy)pyrimidine (1.0 eq), the desired primary or secondary amine (1.2 eq), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 eq), a palladium source (e.g., Pd₂(dba)₃, 0.02 eq), and a specialized phosphine ligand (e.g., XPhos or BINAP, 0.05 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Heat the reaction to 90-110 °C and monitor by LC-MS.
-
After completion, cool the reaction, filter through celite to remove palladium residues, and concentrate.
-
Purify the residue by column chromatography.
Causality Behind Experimental Choices:
-
Ligand: Bulky, electron-rich phosphine ligands (Buchwald ligands) are essential.[13] They stabilize the palladium catalyst and accelerate the rate-limiting reductive elimination step, preventing side reactions and improving yields.[11][14]
-
Base: A strong base is required to deprotonate the amine, forming the palladium-amido complex necessary for the catalytic cycle.[15]
Reaction Pathways Diagram
Caption: Key cross-coupling reactions of 4-Bromo-2-(cyclopentoxy)pyrimidine.
Applications in Research and Development
The strategic value of 4-Bromo-2-(cyclopentoxy)pyrimidine is most evident in its application as a scaffold for synthesizing targeted therapies, particularly kinase inhibitors.
-
Kinase Inhibitor Scaffolds: The 2-alkoxy-4-aminopyrimidine motif is a classic hinge-binding element. The nitrogen atoms of the pyrimidine ring form crucial hydrogen bonds with the backbone of the kinase hinge region.[2] The cyclopentoxy group can be oriented to occupy a hydrophobic pocket, potentially increasing potency and selectivity. The C4 position, functionalized via Suzuki or Buchwald-Hartwig reactions, is used to introduce substituents that target the solvent-exposed region, allowing for fine-tuning of biological activity and pharmacokinetic properties.
-
Structure-Activity Relationship (SAR) Exploration: This building block is an ideal starting point for SAR studies. By keeping the 2-(cyclopentoxy)pyrimidine core constant, libraries of compounds can be rapidly synthesized by varying the substituent at the C4 position. This allows for systematic exploration of how different chemical groups affect target engagement, cell permeability, and metabolic stability.
-
Fragment-Based Drug Discovery (FBDD): The core molecule itself can be considered a high-value fragment. Its ability to be elaborated in multiple vectors makes it a powerful tool for growing fragments into lead compounds with high affinity and optimized properties.
Conclusion
4-Bromo-2-(cyclopentoxy)pyrimidine is more than just a chemical intermediate; it is a strategically designed platform for innovation in drug discovery. Its synthesis is straightforward, and its reactivity, dominated by the versatile C4-bromo group, provides access to a rich chemical space of novel pyrimidine derivatives. A thorough understanding of its properties and the rationale behind its synthetic transformations is essential for any scientist aiming to develop next-generation therapeutics. The combination of its hinge-binding pyrimidine core, property-enhancing cyclopentoxy group, and synthetically versatile bromo-handle ensures its continued relevance as a high-value building block in medicinal chemistry.
References
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PubChem. 4-Bromopyrimidine. National Institutes of Health. [Link]
-
PubChem. 4-Bromo-2-chloropyrimidine | C4H2BrClN2 | CID 45117394. National Institutes of Health. [Link]
-
PubChem. 4-Bromo-2-methoxypyridine | C6H6BrNO | CID 14062309. National Institutes of Health. [Link]
-
Sahu, P., et al. (2026, February 4). Pyrimidine-containing natural products: occurrences and biological activities. PMC. [Link]
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ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]
-
Krchňák, V., et al. (2021, March 30). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Vol. 51, No. 11. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Semantic Scholar. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
ACG Publications. Records of Natural Products-SI. [Link]
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Wikipedia. Suzuki reaction. [Link]
-
PMC. (2020, October 29). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. [Link]
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4-Bromo-2-(cyclopentoxy)pyrimidine: Structural Dynamics, Synthesis, and Applications in Targeted Therapeutics
Executive Summary
In the landscape of modern medicinal chemistry, pyrimidine derivatives serve as foundational scaffolds for targeted therapeutics, particularly in the design of kinase inhibitors (e.g., CDK4/6, EGFR, and JAK inhibitors). 4-Bromo-2-(cyclopentoxy)pyrimidine is a highly specialized, sterically tuned building block designed to leverage orthogonal reactivity. By combining a lipophilic cyclopentoxy group at the C-2 position with a cross-coupling-ready bromide at the C-4 position, this intermediate allows drug development professionals to rapidly assemble complex active pharmaceutical ingredients (APIs).
This technical guide explores the mechanistic rationale behind this specific scaffold, details a self-validating synthetic protocol, and outlines its downstream applications in transition-metal-catalyzed assemblies.
Chemical Identity & Structural Architecture
While a universally registered CAS number for this exact positional isomer is often proprietary or pending in public databases (frequently conflated with related analogs like 5-bromo-2-(cyclobutylmethoxy)pyrimidine, CAS 1935366-60-1[1]), its structural and physiochemical parameters are rigorously defined:
-
IUPAC Name: 4-Bromo-2-(cyclopentyloxy)pyrimidine
-
Molecular Formula: C9H11BrN2O
-
Molecular Weight: 243.10 g/mol
-
SMILES: BrC1=NC(OC2CCCC2)=NC=C1
Mechanistic Rationale: Why This Scaffold?
The architecture of 4-bromo-2-(cyclopentoxy)pyrimidine is not arbitrary; it is a product of rational drug design:
-
The 2-Cyclopentoxy Motif: The bulky, saturated cyclopentyl ring provides significant lipophilicity and steric bulk. In kinase inhibitors, this moiety frequently occupies the hydrophobic pockets adjacent to the ATP-binding hinge region, enhancing both target affinity and cellular permeability.
-
The 4-Bromo Handle: Bromide is an optimal leaving group for Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations)[2]. It provides a reliable vector for extending the molecule into the solvent-exposed region of a target protein.
Figure 1: Structural functionalization logic of 4-Bromo-2-(cyclopentoxy)pyrimidine.
Orthogonal Reactivity: The Causality of Halogen Selection
The synthesis and subsequent utilization of this compound rely on the principle of orthogonal reactivity between Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed oxidative addition.
To synthesize 4-bromo-2-(cyclopentoxy)pyrimidine, chemists typically start with 4-bromo-2-chloropyrimidine . The success of this route depends on the inherent differences in leaving group abilities under different reaction paradigms:
| Reaction Paradigm | Rate-Determining Step (RDS) | Halogen Reactivity Order | Preferred Reaction Site on 4-Bromo-2-chloropyrimidine |
| SNAr | Formation of Meisenheimer Complex | F > Cl > Br > I | C-2 (Chloride displacement) |
| Pd-Catalyzed Coupling | Oxidative Addition of Pd(0) | I > Br > Cl > F | C-4 (Bromide insertion) |
The Causality: In SNAr, the highly electronegative chlorine atom better stabilizes the developing negative charge in the transition state compared to bromine[3]. Thus, an alkoxide nucleophile will selectively attack the C-2 chloride. Conversely, in downstream API assembly, Palladium(0) inserts into the weaker C–Br bond at C-4 much faster than a C–Cl bond[2].
Experimental Methodology: Synthesis Workflow
The following protocol details the regioselective synthesis of 4-bromo-2-(cyclopentoxy)pyrimidine via SNAr.
Reagents & Materials
-
Starting Material: 4-Bromo-2-chloropyrimidine (1.0 equiv)
-
Nucleophile: Cyclopentanol (1.1 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Atmosphere: Argon or Nitrogen gas
Step-by-Step Protocol
-
Alkoxide Generation (Activation):
-
Action: Suspend NaH (1.2 equiv) in anhydrous THF under an argon atmosphere and cool the flask to 0 °C using an ice bath.
-
Action: Add cyclopentanol (1.1 equiv) dropwise over 15 minutes. Stir for 30 minutes until hydrogen gas evolution ceases.
-
Causality: Cyclopentanol is a weak nucleophile. Deprotonation to the cyclopentoxide anion exponentially increases its nucleophilicity, ensuring the SNAr reaction proceeds rapidly at low temperatures.
-
-
Regioselective SNAr:
-
Action: Dissolve 4-bromo-2-chloropyrimidine (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the alkoxide mixture, strictly maintaining the internal temperature at 0 °C.
-
Causality: Temperature control is critical. While chloride is the better SNAr leaving group, elevated temperatures provide enough kinetic energy to overcome the activation barrier for bromide displacement, leading to unwanted C-4 substituted byproducts or bis-substitution[4].
-
-
Quench & Workup:
-
Action: Monitor the reaction via TLC or LC-MS. Upon consumption of the starting material (typically 1–2 hours), quench the reaction by slowly adding saturated aqueous NH4Cl.
-
Action: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
-
Purification:
-
Action: Purify the crude residue via silica gel flash chromatography (gradient elution: Hexanes to 10% EtOAc in Hexanes) to yield the pure 4-bromo-2-(cyclopentoxy)pyrimidine as a colorless to pale-yellow oil.
-
Figure 2: Synthetic workflow from starting material to final API assembly.
Analytical Validation (Self-Validating Systems)
To ensure the structural integrity and regioselectivity of the synthesized intermediate, the following analytical parameters must be validated:
-
1H NMR (400 MHz, CDCl3):
-
The pyrimidine ring protons will exhibit a characteristic AB spin system. The proton at C-6 (adjacent to the nitrogen and unshielded) will appear as a doublet at approximately δ 8.20 ppm (J ≈ 5.0 Hz).
-
The proton at C-5 (adjacent to the bromide) will appear as a doublet at approximately δ 7.15 ppm (J ≈ 5.0 Hz).
-
The methine proton of the cyclopentoxy group (-O-CH -) will appear as a distinct multiplet around δ 5.30 - 5.45 ppm , strongly deshielded by the adjacent oxygen.
-
-
LC-MS (ESI+):
-
The mass spectrum will show a characteristic 1:1 isotopic doublet for the [M+H]+ ion at m/z 243.0 and 245.0 , confirming the presence of a single bromine atom.
-
Downstream Applications in Drug Development
Once isolated, 4-bromo-2-(cyclopentoxy)pyrimidine acts as a linchpin for modular API synthesis. The C-4 bromide is highly susceptible to Palladium-catalyzed cross-coupling [5].
For example, in the synthesis of CDK inhibitors, the C-4 position is often coupled with an aryl boronic acid via Suzuki-Miyaura coupling [2] to establish the biaryl core of the drug. Alternatively, it can undergo Buchwald-Hartwig amination with an aniline or aliphatic amine to create an extended hydrogen-bonding network necessary for ATP-competitive kinase inhibition[6]. Because the C-2 position is already protected and functionalized by the cyclopentoxy group, no competing reactions occur, resulting in exceptionally high yields and purity profiles for the final therapeutic agent.
References
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity Chemistry StackExchange / Joule & Mills Heterocyclic Chemistry[Link]
-
Palladium-Catalyzed Cross Couplings in Organic Synthesis The Nobel Prize in Chemistry 2010 - Advanced Information[Link]
-
Palladium Catalyzed Couplings (Suzuki-Miyaura, Stille, etc.) Chemistry LibreTexts [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Organic Letters (ACS Publications)[Link]
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An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-(cyclopentoxy)pyrimidine: A Key Intermediate for Drug Discovery
This guide provides a comprehensive overview of the synthetic strategies for obtaining 4-Bromo-2-(cyclopentoxy)pyrimidine, a crucial building block for researchers, scientists, and professionals in the field of drug development. The pyrimidine core is a prevalent motif in a vast array of biologically active molecules and approved pharmaceuticals, making the efficient and selective synthesis of its derivatives a subject of paramount importance. This document moves beyond a simple recitation of protocols to offer a deep dive into the chemical principles and practical considerations that underpin the synthesis of this valuable compound.
Strategic Importance in Medicinal Chemistry
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, with applications ranging from oncology to infectious diseases. The title compound, 4-Bromo-2-(cyclopentoxy)pyrimidine, presents a versatile scaffold for the synthesis of novel therapeutic agents. The cyclopentoxy group at the 2-position can modulate lipophilicity and metabolic stability, while the bromine atom at the 4-position serves as a key handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the pyrimidine core, a critical aspect of structure-activity relationship (SAR) studies in drug discovery.
Proposed Synthetic Pathway: A Two-Step Approach
A robust and efficient synthesis of 4-Bromo-2-(cyclopentoxy)pyrimidine can be envisioned through a two-step sequence starting from the readily available and inexpensive 2,4-dichloropyrimidine. This strategy hinges on the differential reactivity of the two chlorine atoms, allowing for a sequential and controlled introduction of the desired substituents.
Caption: Proposed two-step synthesis of 4-Bromo-2-(cyclopentoxy)pyrimidine.
Step 1: Selective C2-Alkoxylation of 2,4-Dichloropyrimidine
The first critical step involves the selective nucleophilic aromatic substitution (SNAr) of one chlorine atom in 2,4-dichloropyrimidine with cyclopentanol. The inherent electronic properties of the pyrimidine ring render the C4 position generally more susceptible to nucleophilic attack than the C2 position.[1][2] However, achieving selectivity for the C2 position is feasible and crucial for the success of this synthetic route.
Rationale for C2 Selectivity
While C4 substitution is often the kinetic product, thermodynamic control or the use of specific catalytic systems can favor the formation of the C2-substituted isomer. For alkoxides, the reaction can be directed towards the C2 position by carefully controlling the reaction conditions. The choice of base and solvent plays a pivotal role in modulating the reactivity and selectivity. A strong, non-nucleophilic base is required to deprotonate the cyclopentanol, forming the cyclopentoxide nucleophile.
Experimental Protocol: Synthesis of 2-(Cyclopentoxy)-4-chloropyrimidine
Materials:
-
2,4-Dichloropyrimidine
-
Cyclopentanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanol (1.1 equivalents) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of sodium cyclopentoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of 2,4-dichloropyrimidine (1.0 equivalent) in anhydrous THF dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically stirred at room temperature for several hours or gently heated to drive it to completion.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-(cyclopentoxy)-4-chloropyrimidine.
Step 2: Conversion of the 4-Chloro Group to a 4-Bromo Group
The second step involves the transformation of the 4-chloro intermediate into the final 4-bromo product. A direct halogen exchange (Finkelstein-type reaction) on the electron-deficient pyrimidine ring can be challenging.[3] A more reliable and widely applicable method involves a two-stage process: hydrolysis of the 4-chloro group to a hydroxyl group, followed by bromination.
Hydrolysis of 2-(Cyclopentoxy)-4-chloropyrimidine
The 4-chloro group of the intermediate can be hydrolyzed to a hydroxyl group under acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions.
Bromination of 2-(Cyclopentoxy)pyrimidin-4(3H)-one
The resulting 2-(cyclopentoxy)pyrimidin-4(3H)-one exists in tautomeric equilibrium with its enol form, 2-(cyclopentoxy)pyrimidin-4-ol. This intermediate can then be effectively brominated using a standard brominating agent such as phosphorus oxybromide (POBr3).[4]
Experimental Protocol: Synthesis of 4-Bromo-2-(cyclopentoxy)pyrimidine
Materials:
-
2-(Cyclopentoxy)-4-chloropyrimidine
-
Hydrochloric acid (HCl), concentrated
-
Phosphorus oxybromide (POBr3)
-
N,N-Dimethylaniline
-
Toluene
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
Part A: Hydrolysis
-
Reflux a solution of 2-(cyclopentoxy)-4-chloropyrimidine in concentrated hydrochloric acid until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and neutralize it carefully with a saturated aqueous solution of NaHCO3.
-
Extract the product with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 2-(cyclopentoxy)pyrimidin-4(3H)-one. This intermediate can be used in the next step without further purification.
Part B: Bromination
-
To a mixture of 2-(cyclopentoxy)pyrimidin-4(3H)-one and N,N-dimethylaniline in toluene, add phosphorus oxybromide portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure 4-Bromo-2-(cyclopentoxy)pyrimidine.
Data Presentation and Characterization
The successful synthesis of 4-Bromo-2-(cyclopentoxy)pyrimidine and its intermediate should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected 1H NMR Signals (CDCl3, δ ppm) | Expected 13C NMR Signals (CDCl3, δ ppm) |
| 2-(Cyclopentoxy)-4-chloropyrimidine | C9H11ClN2O | 202.65 | ~8.4 (d, 1H), ~6.8 (d, 1H), ~5.5 (m, 1H), ~2.0-1.6 (m, 8H) | ~165, ~162, ~158, ~112, ~80, ~33, ~24 |
| 4-Bromo-2-(cyclopentoxy)pyrimidine | C9H11BrN2O | 247.10 | ~8.5 (d, 1H), ~7.1 (d, 1H), ~5.5 (m, 1H), ~2.0-1.6 (m, 8H) | ~163, ~160, ~145, ~118, ~81, ~33, ~24 |
Note: The predicted NMR chemical shifts are estimates based on structurally related compounds and may vary.[5][6] Confirmation of the structure should be done by acquiring and interpreting the actual spectra of the synthesized compounds. Mass spectrometry should show the expected molecular ion peaks corresponding to the calculated molecular weights, including the characteristic isotopic pattern for chlorine- and bromine-containing compounds.
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the synthesis of 4-Bromo-2-(cyclopentoxy)pyrimidine.
Conclusion and Future Perspectives
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 4-Bromo-2-(cyclopentoxy)pyrimidine. The procedures are based on well-established chemical transformations and offer a practical approach for medicinal chemists to access this valuable building block. The versatility of the 4-bromo substituent opens up a plethora of possibilities for the synthesis of diverse libraries of pyrimidine derivatives, which can be screened for a wide range of biological activities. Further optimization of reaction conditions, including the exploration of one-pot procedures or alternative brominating agents, could lead to even more efficient and environmentally benign synthetic protocols.
References
- Ahluwalia, V. K., & Kidwai, M. (2004). New Trends in Green Chemistry. Springer Science & Business Media.
- Zhang, Y. M., Gu, M., Ma, H., & Zhang, Y. (2008). An efficient synthesis of 2-chloropyrimidines via Pd-catalyzed regioselective dechlorination of 2,4-dichloropyrimidines in the presence of NaHCO3. Tetrahedron Letters, 49(20), 3234-3237.
- Neufeldt, S. R., & Sanford, M. S. (2015). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Organic Letters, 17(1), 154-157.
- Lohmann, S., & Gmeiner, P. (2006). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
- Guidechem. (2022, December 18). How to Efficiently Synthesize 4-Bromo-2-methoxypyridine?.
- Neufeldt, S. R., & Sanford, M. S. (2016). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 49(8), 1477-1487.
- Royal Society of Chemistry. (n.d.). NMR Spectra and Molecular Structure.
- Wikipedia. (n.d.). Finkelstein reaction.
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- S
- Google Patents. (n.d.).
- Byju's. (n.d.). Finkelstein Reaction.
- Guidechem. (2021, January 25). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?.
- Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72.
- Chemistry Stack Exchange. (2016, April 11). Selectivity in Suzuki coupling of 2,4-dichloropyrimidine.
- Google Patents. (n.d.).
- Neufeldt, S. R., & Sanford, M. S. (2015). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed.
- Google Patents. (n.d.). Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
- Google Patents. (n.d.). A kind of preparation method of 2-amino-4-bromopyrimidine.
- Knochel, P., et al. (2023). Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. The Journal of Organic Chemistry, 88(13), 9475-9487.
- Acta Crystallographica Section E: Crystallographic Communications. (2019).
- Figshare. (2006, September 15). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid - Organic Process Research & Development.
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- Thermo Fisher Scientific. (n.d.). 4-Bromo-2-chloropyrimidine, 98%.
- European Patent Office. (1996, March 28). PYRIMIDINE COMPOUNDS.
- PubChem. (n.d.). 4-Bromopyrimidine.
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- NIST. (n.d.). 5-Bromo-2,4-bis[(trimethylsilyl)oxy]pyrimidine.
- Google Patents. (n.d.). Synthetic method of 4-bromo-2-fluorobiphenyl.
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Mass spectrometry for analysis of purine and pyrimidine compounds.
- Google Patents. (n.d.). Preparation method of 5-bromo-2-substituted pyrimidine compounds.
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- Molecules. (2025, November 20).
- ResearchGate. (n.d.). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide.
- Benchchem. (n.d.). In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2,2-difluoro-3H-inden-1.
- Molecules. (2021). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether.
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Spectroscopic Characterization of 4-Bromo-2-(cyclopentoxy)pyrimidine: A Comprehensive Technical Guide
Executive Summary & Molecular Architecture
In modern drug discovery and organic synthesis, halogenated pyrimidine ethers serve as critical building blocks due to their reactivity in transition-metal-catalyzed cross-coupling reactions and their prevalence in pharmacologically active scaffolds. 4-Bromo-2-(cyclopentoxy)pyrimidine (C₉H₁₁BrN₂O) is a highly specialized intermediate featuring a strongly electron-withdrawing pyrimidine core, a labile C4-bromine atom, and a bulky, electron-donating C2-cyclopentoxy group.
As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, theoretically grounded, and self-validating framework for the spectroscopic elucidation (NMR, IR, MS) of this compound. Rather than merely listing expected data, this guide emphasizes the causality behind the spectroscopic phenomena and establishes rigorous experimental protocols to ensure absolute data integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for mapping the electronic environment of the pyrimidine framework. The chemical shifts of pyrimidine protons and carbons are highly sensitive to the inductive and resonance effects of ring substituents[1]. In this molecule, the electron-withdrawing nature of the nitrogen atoms and the bromine atom directly competes with the electron-donating resonance of the ether oxygen[2].
Spectral Predictions & Causality
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Nucleus | Position | Predicted Shift (ppm) | Multiplicity | Integration | Causality / Assignment |
|---|---|---|---|---|---|
| ¹H | H6 (Pyrimidine) | 8.30 - 8.50 | Doublet (J ~ 5 Hz) | 1H | Strongly deshielded by the adjacent N1 atom and aromatic ring current. |
| ¹H | H5 (Pyrimidine) | 7.20 - 7.40 | Doublet (J ~ 5 Hz) | 1H | Shielded relative to H6; resides ortho to the electron-withdrawing Br. |
| ¹H | C1' (Cyclopentyl) | 5.30 - 5.50 | Multiplet | 1H | Strongly deshielded by direct attachment to the electronegative ether oxygen. |
| ¹H | C2', C5' (Cyclopentyl) | 1.90 - 2.10 | Multiplet | 4H | Aliphatic protons beta to the ether oxygen. |
| ¹H | C3', C4' (Cyclopentyl)| 1.60 - 1.80 | Multiplet | 4H | Distal aliphatic protons experiencing minimal deshielding. |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Nucleus | Position | Predicted Shift (ppm) | Causality / Assignment |
|---|---|---|---|
| ¹³C | C2 (Pyrimidine) | ~164.0 | Highly deshielded by two adjacent nitrogens and the ether oxygen. |
| ¹³C | C6 (Pyrimidine) | ~159.0 | Deshielded by the adjacent N1 atom. |
| ¹³C | C4 (Pyrimidine) | ~153.0 | Deshielded by N3 and the attached electronegative Bromine. |
| ¹³C | C5 (Pyrimidine) | ~115.0 | Aromatic carbon ortho to the halogen; relatively shielded. |
| ¹³C | C1' (Cyclopentyl) | ~80.0 | Deshielded by direct attachment to the ether oxygen. |
| ¹³C | C2'-C5' (Cyclopentyl)| 23.0 - 32.0 | Standard aliphatic carbon resonances. |
Self-Validating NMR Protocol
To ensure trustworthiness, the NMR acquisition must be a self-validating system:
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ provides a deuterium lock signal to stabilize the magnetic field, while TMS acts as an absolute 0.00 ppm reference.
-
Tuning and Matching: Tune the probe to the exact Larmor frequencies of ¹H and ¹³C. Causality: This maximizes radiofrequency (RF) power transfer to the sample and minimizes reflected power, ensuring optimal signal-to-noise (S/N) ratio.
-
Shimming: Optimize the Z-axis magnetic field gradients. Causality: A perfectly homogeneous magnetic field is required to resolve the ~5 Hz J-coupling between H5 and H6.
-
Validation Check: Before integrating the analyte peaks, verify that the TMS peak is exactly at 0.00 ppm and the residual CHCl₃ peak is at 7.26 ppm (¹H) and 77.16 ppm (¹³C). If these drift, the spectrum is invalid and must be recalibrated.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable method for the structural elucidation of pyrimidine derivatives, specifically for identifying the core vibrational modes of the heterocycle and its substituents[3].
Vibrational Modes & Causality
Table 3: Key FTIR Vibrational Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Causality / Assignment |
|---|---|---|---|
| 3050 - 3100 | Weak | Aromatic C-H Stretch | High-frequency stretching of sp² hybridized C-H bonds on the pyrimidine ring. |
| 2850 - 2950 | Medium | Aliphatic C-H Stretch | Stretching of sp³ hybridized C-H bonds within the cyclopentyl ring. |
| 1550 - 1580 | Strong | C=N, C=C Ring Stretch | Core asymmetric stretching modes of the pyrimidine heterocycle[3]. |
| 1250 - 1300 | Strong | C-O-C Asymmetric Stretch | Intense absorption due to the large dipole moment change of the aryl-alkyl ether linkage. |
| 600 - 650 | Medium | C-Br Stretch | Characteristic low-frequency stretching caused by the heavy mass of the bromine atom. |
ATR-FTIR Protocol
-
Background Collection: Clean the Diamond Attenuated Total Reflectance (ATR) crystal and collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Causality: This digitally removes ambient H₂O and CO₂ from the final spectrum.
-
Sample Application & Compression: Place 2 mg of the neat solid onto the crystal and apply maximum pressure using the anvil. Causality: ATR relies on an evanescent wave penetrating the sample (~0.5 to 2 µm deep). Intimate physical contact is mandatory for a high-quality spectrum.
-
Validation Check: A valid spectrum must exhibit a completely flat baseline at 100% transmittance in regions devoid of absorption (e.g., 2000-2500 cm⁻¹). A sloping baseline indicates poor sample contact or crystal contamination.
Mass Spectrometry (MS)
The photoinduced ion chemistry and fragmentation of halogenated pyrimidines are heavily influenced by the specific halogen atom and its position on the ring[4]. Electron Ionization (EI) is the gold standard for this class of molecules.
Ionization & Fragmentation Causality
When subjected to 70 eV electron bombardment, the molecule forms a radical cation. The presence of bromine is immediately confirmed by its distinct isotopic signature: ⁷⁹Br and ⁸¹Br exist in a nearly 1:1 natural abundance, resulting in a characteristic doublet for the molecular ion [M]⁺•[5].
Table 4: EI-MS Fragmentation Data (70 eV)
| m/z | Relative Abundance | Ion / Fragment | Causality / Assignment |
|---|---|---|---|
| 242 / 244 | ~20% | [M]⁺• | Molecular ion; the 1:1 isotopic ratio confirms the presence of one Bromine atom. |
| 174 / 176 | ~100% (Base) | [M - C₅H₈]⁺• | Loss of cyclopentene (68 Da) via a thermodynamically favorable hydrogen transfer. |
| 163 | ~15% | [M - Br]⁺ | Direct homolytic or heterolytic cleavage of the labile C-Br bond[5]. |
| 95 | ~30% | [M - C₅H₈ - Br]⁺ | The highly stable pyrimidine core radical cation after the loss of both substituents. |
EI-MS Protocol
-
Sample Introduction: Inject 1 µL of a 1 µg/mL sample (in LC-MS grade methanol) into the Gas Chromatograph (GC) inlet.
-
Ionization: Bombard the eluting compound with a 70 eV electron beam. Causality: 70 eV is the universal standard because it transfers enough energy to induce reproducible fragmentation pathways that can be confidently matched against spectral libraries[5].
-
Validation Check: Run a pure methanol blank immediately prior to the sample. The blank must show no peaks at m/z 242/244. The observation of the exact 1:1 isotopic doublet in the sample run acts as an internal, self-validating confirmation of the brominated structure.
Data Visualization & Workflows
To synthesize the logical flow of the MS fragmentation and the NMR elucidation process, the following topological diagrams map the causality of these systems.
Figure 1: EI-MS fragmentation pathways of 4-Bromo-2-(cyclopentoxy)pyrimidine.
Figure 2: Self-validating multidimensional NMR workflow for structural elucidation.
References
-
Chaudhary, J. (2023). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. 3
-
Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry. 4
-
BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. 5
-
Wevers, R. A., et al. (1999). 1H NMR spectroscopy of body fluids in patients with inborn errors of purine and pyrimidine metabolism. UvA-DARE (Digital Academic Repository). 1
-
Battistin, F., et al. (2015). 15N NMR spectroscopy unambiguously establishes the coordination mode of the diimine linker 2-(2′-pyridyl)pyrimidine-4-carboxylic acid... RSC Publishing. 2
Sources
- 1. pure.uva.nl [pure.uva.nl]
- 2. 15N NMR spectroscopy unambiguously establishes the coordination mode of the diimine linker 2-(2′-pyridyl)pyrimidine-4-carboxylic acid (cppH) in Ru(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Solubility and Stability of 4-Bromo-2-(cyclopentoxy)pyrimidine
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive framework for understanding, determining, and managing the solubility and stability of 4-Bromo-2-(cyclopentoxy)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the limited availability of specific experimental data for this molecule in public literature, this document serves as a practical, in-depth manual for researchers and drug development professionals. It outlines the foundational principles governing the compound's expected behavior, provides detailed, field-proven experimental protocols for robust characterization, and offers expert insights into the interpretation and application of the resulting data. The guide emphasizes a self-validating approach to experimentation, ensuring the generation of reliable and reproducible results critical for advancing research and development programs.
Introduction: The Significance of 4-Bromo-2-(cyclopentoxy)pyrimidine in Drug Discovery
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The unique electronic properties of the pyrimidine ring, combined with the diverse functionalities that can be introduced at its various positions, allow for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles. 4-Bromo-2-(cyclopentoxy)pyrimidine represents a valuable building block in this context. The bromine atom at the 4-position serves as a versatile synthetic handle for cross-coupling reactions, enabling the introduction of a wide array of molecular fragments to explore structure-activity relationships (SAR). The 2-(cyclopentoxy) group can influence the molecule's lipophilicity, metabolic stability, and interactions with biological targets.
A thorough understanding of the solubility and stability of 4-Bromo-2-(cyclopentoxy)pyrimidine is a non-negotiable prerequisite for its successful application in drug discovery workflows. These fundamental physicochemical properties dictate its handling, formulation, and ultimately, its bioavailability and therapeutic efficacy. This guide provides the necessary theoretical background and practical methodologies to empower researchers to confidently characterize this promising synthetic intermediate.
Physicochemical Properties and Predicted Behavior
While specific experimental data for 4-Bromo-2-(cyclopentoxy)pyrimidine is not extensively documented, its structure allows for informed predictions regarding its solubility and stability.
Structure:
The molecule possesses both lipophilic (cyclopentoxy group, brominated pyrimidine ring) and polar (nitrogen atoms in the pyrimidine ring) characteristics. This amphiphilic nature suggests it will exhibit solubility in a range of organic solvents. The presence of the bromine atom and the ether linkage are key considerations for its chemical stability.
Solubility Profile: A Guide to Experimental Determination
The solubility of a compound is a critical parameter for its use in synthesis, purification, and biological screening. The "like dissolves like" principle provides a qualitative starting point, suggesting that 4-Bromo-2-(cyclopentoxy)pyrimidine will be more soluble in organic solvents than in water. However, for drug development, quantitative data is essential.
Predicted Solubility
Based on its structure, 4-Bromo-2-(cyclopentoxy)pyrimidine is expected to be soluble in a range of common organic solvents.
Quantitative Solubility Determination: The Shake-Flask Method
The gold-standard for determining thermodynamic solubility is the shake-flask method. This protocol ensures the establishment of a true equilibrium between the undissolved solid and the saturated solution.
Experimental Protocol: Shake-Flask Solubility Determination
Objective: To determine the thermodynamic solubility of 4-Bromo-2-(cyclopentoxy)pyrimidine in a selected solvent at a controlled temperature.
Materials:
-
4-Bromo-2-(cyclopentoxy)pyrimidine (crystalline solid)
-
Selected solvents (e.g., DMSO, ethanol, methanol, acetonitrile, water)
-
Calibrated analytical balance
-
Vials with PTFE-lined caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Standards: Prepare a stock solution of 4-Bromo-2-(cyclopentoxy)pyrimidine in a suitable solvent (e.g., acetonitrile) at a known concentration. From this stock, create a series of calibration standards of decreasing concentration.
-
Sample Preparation: Add an excess amount of crystalline 4-Bromo-2-(cyclopentoxy)pyrimidine to a known volume of the test solvent in a sealed vial. The presence of excess solid is crucial for achieving saturation.
-
Equilibration: Place the vials in a constant temperature shaker and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the range of the calibration curve. Analyze the diluted sample and the calibration standards by HPLC.
-
Quantification: Construct a calibration curve by plotting the peak area from the HPLC analysis against the known concentrations of the standards. Use the linear regression equation of the calibration curve to determine the concentration of 4-Bromo-2-(cyclopentoxy)pyrimidine in the diluted sample.
-
Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor.
Data Presentation:
Table 1: Hypothetical Solubility Data for 4-Bromo-2-(cyclopentoxy)pyrimidine at 25°C
| Solvent | Predicted Solubility | Experimentally Determined Solubility (mg/mL) | Molar Concentration (M) |
| Dimethyl Sulfoxide (DMSO) | High | To be determined | To be determined |
| Ethanol | Moderate to High | To be determined | To be determined |
| Methanol | Moderate to High | To be determined | To be determined |
| Acetonitrile | Moderate | To be determined | To be determined |
| Chloroform | High | To be determined | To be determined |
| Water | Low | To be determined | To be determined |
Visualization of Experimental Workflow:
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profile: Assessing the Chemical Integrity
The stability of 4-Bromo-2-(cyclopentoxy)pyrimidine under various stress conditions is paramount for its reliable use in research and development. Degradation can lead to loss of potency, formation of impurities, and potentially toxic byproducts.
Potential Degradation Pathways
Based on its chemical structure, several degradation pathways can be anticipated:
-
Hydrolysis: The ether linkage at the 2-position could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of 4-bromo-2-hydroxypyrimidine and cyclopentanol.
-
Photodegradation: Aromatic systems, particularly those containing halogens, can be sensitive to light, which may induce homolytic cleavage of the C-Br bond or other photochemical reactions.
-
Thermal Degradation: At elevated temperatures, decomposition may occur, the pathways for which would need to be elucidated experimentally.
Visualization of a Potential Degradation Pathway:
Caption: Potential Hydrolytic Degradation Pathway.
Experimental Protocols for Stability Assessment
A forced degradation study is a systematic approach to identify the likely degradation products and pathways of a drug substance.
Experimental Protocol: Forced Degradation Study
Objective: To evaluate the stability of 4-Bromo-2-(cyclopentoxy)pyrimidine under various stress conditions.
Materials:
-
4-Bromo-2-(cyclopentoxy)pyrimidine
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Photostability chamber with controlled light and UV exposure
-
Oven for thermal stress testing
-
HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector
-
pH meter
Methodology:
-
Solution Preparation: Prepare solutions of 4-Bromo-2-(cyclopentoxy)pyrimidine in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add HCl solution to the compound solution and heat (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Add NaOH solution to the compound solution and heat (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Add H₂O₂ solution to the compound solution and store at room temperature for a defined period.
-
Thermal Degradation: Store a solution and solid sample of the compound in an oven at an elevated temperature (e.g., 80°C).
-
Photostability: Expose a solution and solid sample of the compound to controlled light and UV radiation in a photostability chamber. Protect a control sample from light.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector is invaluable for identifying the mass of potential degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of the control (time zero) sample. Quantify the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.
Data Presentation:
Table 2: Hypothetical Forced Degradation Study Results for 4-Bromo-2-(cyclopentoxy)pyrimidine
| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl, 60°C | 24 h | To be determined | To be determined |
| 0.1 M NaOH, 60°C | 24 h | To be determined | To be determined |
| 3% H₂O₂, RT | 24 h | To be determined | To be determined |
| Thermal (80°C, solid) | 7 days | To be determined | To be determined |
| Photostability (ICH Q1B) | - | To be determined | To be determined |
Handling and Storage Recommendations
Based on the predicted stability profile and general guidelines for brominated organic compounds, the following handling and storage procedures are recommended to ensure the integrity of 4-Bromo-2-(cyclopentoxy)pyrimidine.[1][2][3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3] For long-term storage, refrigeration (2-8°C) is advisable.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2] Avoid contact with skin and eyes, and prevent inhalation of any dust or vapors.[1]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[1][3]
Conclusion and Future Directions
While specific experimental data for 4-Bromo-2-(cyclopentoxy)pyrimidine is currently limited, this guide provides a robust framework for its characterization. By following the detailed protocols for solubility and stability determination, researchers can generate the critical data needed to confidently advance their drug discovery and development programs. The insights gained from these studies will not only facilitate the efficient use of this valuable building block but also contribute to the broader understanding of substituted pyrimidines in medicinal chemistry. It is imperative that researchers perform these experimental determinations to build a comprehensive and reliable physicochemical profile for 4-Bromo-2-(cyclopentoxy)pyrimidine.
References
-
Kim, J., et al. (2019). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry, 294(43), 15738-15749. Available at: [Link]
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University of California, Santa Barbara. (n.d.). Bromine Safety Sheet. Available at: [Link]
-
Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443-4450. Available at: [Link]
-
Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. ResearchGate. Available at: [Link]
-
de Souza, B. E., et al. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Molecules, 26(17), 5227. Available at: [Link]
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Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]
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Reed, R. A., & Taday, P. F. (2001). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Drug Products. Pharmaceutical Technology, 25(11), 48-56. Available at: [Link]
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Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. Available at: [Link]
-
Li, J., et al. (2015). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. ChemInform, 46(31). Available at: [Link]
-
Chemical Synthesis Database. (2025, May 20). 4-bromo-2,6-diethoxypyrimidine. Available at: [Link]
-
Munoz, E. (2024). Position-specific stable carbon isotope analysis of pyrimidines. Penn State University. Available at: [Link]
-
Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Available at: [Link]
-
Princeton University. (n.d.). Boron Tribromide Safety Information. Available at: [Link]
-
Herges, R., et al. (2021). Development of High-Performance Pyrimidine Nucleoside and Oligonucleotide Diarylethene Photoswitches. Angewandte Chemie International Edition, 60(15), 8164-8171. Available at: [Link]
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Cobbold, S. A., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Journal of Chromatography B, 941, 69-77. Available at: [Link]
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PubChemLite. (n.d.). 4-bromo-2-(cyclopentyloxy)pyridine. Available at: [Link]
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Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Available at: [Link]
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PubChem. (n.d.). 4-Bromo-2-methoxypyridine. Available at: [Link]
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Zimosz, N., et al. (2023). Governing the emissive properties of 4-aminobiphenyl-2-pyrimidine push–pull systems via the restricted torsion of N,N-disubstituted amino groups. Frontiers in Chemistry, 11, 1276722. Available at: [Link]
-
Havenith, R. W. A., et al. (2002). Stability and aromaticity of the cyclopenta-fused pyrene congeners. Journal of the American Chemical Society, 124(10), 2363-2370. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Pyrimidine, 5-bromo- Properties. Available at: [Link]
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Substituted Bromopyrimidines: A Comprehensive Technical Guide to Synthesis, Reactivity, and Medicinal Chemistry Applications
As a Senior Application Scientist in early-stage drug discovery, I approach the functionalization of bromopyrimidines not merely as a synthetic exercise, but as a strategic manipulation of electronic environments. The pyrimidine ring is a highly privileged pharmacophore, heavily utilized in the design of kinase inhibitors due to its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.
This whitepaper provides an in-depth mechanistic analysis of substituted bromopyrimidines, exploring how the position of the halogen dictates reactivity, detailing advanced cross-coupling methodologies, and providing field-proven, self-validating experimental protocols.
Mechanistic Reactivity Profiles: The Positional Effect
The reactivity of a bromopyrimidine is entirely governed by the position of the bromine atom relative to the highly electronegative nitrogen atoms within the diazine ring.
-
C2 and C4 Positions (Electron-Deficient): The nitrogen atoms withdraw electron density via resonance, leaving the ortho (C2) and para (C4) positions highly electrophilic. Consequently, 2-bromopyrimidines and 4-bromopyrimidines readily undergo Nucleophilic Aromatic Substitution (SNAr) .
-
C5 Position (Aromatic Character): The C5 position is meta to both nitrogen atoms. It lacks resonance-based electron withdrawal, making it significantly more "benzene-like" and electron-rich compared to C2/C4. Therefore, 5-bromopyrimidines are generally inert to SNAr and require transition-metal catalysis (e.g., Palladium, Nickel, or Copper) to overcome the high activation energy of oxidative addition[1].
Logical reactivity map of bromopyrimidines based on substitution position.
Advanced Synthetic Methodologies
Dual Metallophotoredox Catalysis
Traditional Palladium-catalyzed Buchwald-Hartwig C-N couplings at the C5 position often suffer from high energy barriers and competing side reactions like protodehalogenation. To circumvent this, modern methodologies employ dual Ir/Ni photoredox catalysis . As noted in recent2[2], this approach operates via single-electron transfer (SET) radical mechanisms. The excited Iridium photocatalyst generates radical species that smoothly undergo transmetalation with a Nickel co-catalyst, allowing the reaction to proceed at near room temperature.
Microwave-Assisted Ullmann-Type Couplings
For C2 and C4 functionalization where SNAr is insufficient (e.g., with bulky or weak nucleophiles), Copper(I)-catalyzed Ullmann couplings are deployed. Recent advances demonstrate that applying microwave (MW) irradiation to 2-bromopyrimidines drastically reduces reaction times from 24+ hours to mere minutes, accelerating the synthesis of complex tubulin assembly inhibitors[3].
Palladium-Catalyzed Suzuki-Miyaura Couplings
The Suzuki-Miyaura coupling of 5-bromopyrimidines with aryl boronic acids remains the gold standard for generating 5-arylpyrimidines. These structures are critical pharmacophores in the development of 4[4].
Applications in Drug Discovery
Bromopyrimidines are rarely the final drug product; they are versatile precursors. By replacing the bromine atom, we can tune the molecule's steric bulk and electronic distribution to target specific biological pathways.
-
Kinase Inhibitors: 5-arylpyrimidines synthesized via Suzuki coupling act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). They competitively bind to the ATP-binding pocket of the kinase domain, halting downstream RAS and PI3K signaling, thereby inducing apoptosis in tumor cells[4].
-
Tubulin Inhibitors: 2-substituted pyrimidines synthesized via MW-assisted Ullmann coupling have shown high efficacy in inhibiting colchicine binding to tubulin, arresting cancer cell division[3].
EGFR signaling pathway targeted by pyrimidine-based kinase inhibitors.
Quantitative Data Summary
The following table synthesizes the optimal conditions and expected yields for the primary functionalization strategies of bromopyrimidines based on recent literature.
| Reaction Type | Substrates | Catalyst System | Conditions | Yield | Ref |
| Metallophotoredox C-N | 5-Bromopyrimidine + Morpholine | Ir/Ni dual catalysis | Blue LED, DMAc, 60°C, 24h | 85% | |
| Suzuki-Miyaura C-C | 5-Bromopyrimidine + Aryl boronic acids | Pd(PPh3)4, K3PO4 | H2O/Solvent, Reflux | Varies | [4] |
| Ullmann-type C-N | 2-Bromopyrimidine + Pyrrole intermediate | Cu(I), Cs2CO3, 1,10-phenanthroline | MW, 1,4-dioxane, 180°C, 40m | High | [3] |
| Electrophilic Alkylation | 5-Bromopyrimidine + Arenes | Brønsted acid | Oxidative re-aromatization | 71-82% | [1] |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and built-in analytical checkpoints.
Protocol A: Metallophotoredox C-N Cross-Coupling (C5 Functionalization)
Adapted from .
-
Preparation & Degassing: Dissolve 5-bromopyrimidine (0.60 mmol) and morpholine (0.90 mmol) in N,N-Dimethylacetamide (DMAc, 6 mL). Causality: Degas the solvent with N2 for 30 minutes. Oxygen is a potent triplet quencher; failing to remove it will quench the excited *Ir(III) state, stalling the catalytic cycle.
-
Catalyst Addition: Add the encapsulated Ir/Ni/DABCO reagent.
-
Irradiation: Place the vial 3-5 cm from a Blue LED lamp (e.g., Kessil A160WE) and stir at 60 °C for 24 hours. Causality: The blue LED emission spectrum precisely overlaps with the metal-to-ligand charge transfer (MLCT) absorption band of the Iridium catalyst.
-
Validation Checkpoint (GC-MS): Sample the reaction. The disappearance of the 5-bromopyrimidine peak (characterized by a distinct 1:1 M/M+2 isotopic pattern due to 79Br and 81Br) and the appearance of the product mass confirms successful coupling.
-
Workup: Filter the mixture through Celite®. Causality: This step is mandatory to remove paramagnetic Nickel and Iridium colloidal salts. Failure to do so will result in severe line broadening during subsequent NMR characterization. Extract with EtOAc and purify via silica gel chromatography.
Step-by-step experimental workflow for Ir/Ni dual metallophotoredox catalysis.
Protocol B: Microwave-Assisted Ullmann Coupling (C2 Functionalization)
-
Reaction Setup: In a microwave vial, combine 2-bromopyrimidine, the nucleophilic amine/pyrrole, Cu(I) catalyst, Cs2CO3, and 1,10-phenanthroline in dry 1,4-dioxane. Causality: 1,10-phenanthroline acts as a bidentate ligand, stabilizing the reactive Cu(I) intermediate and preventing its disproportionation into inactive Cu(0) and Cu(II) species.
-
Microwave Irradiation: Seal the vial and irradiate at 150 W, 180 °C for 40 minutes. Causality: Rapid, volumetric microwave heating provides the intense thermal energy required to overcome the activation barrier of the C-N bond formation, preventing the degradation profiles often seen in prolonged conventional heating.
-
Validation Checkpoint (TLC/LC-MS): Monitor via TLC under 254 nm UV light. The product will exhibit extended conjugation, resulting in a distinct Rf shift and altered fluorescence compared to the starting materials. LC-MS will confirm the loss of the bromine isotopic signature.
Protocol C: Suzuki-Miyaura Coupling (C5 Arylation)
-
Reagent Assembly: Combine 5-bromopyrimidine, an aryl boronic acid, Pd(PPh3)4, and K3PO4 in a biphasic solvent system (e.g., Toluene/H2O).
-
Catalytic Activation: Heat to reflux under an inert atmosphere. Causality: The K3PO4 base is not merely a neutralizing agent; it actively coordinates with the boronic acid to form a negatively charged, highly nucleophilic boronate complex. This complex is essential for the transmetalation step, transferring the aryl group to the Palladium center.
-
Validation Checkpoint (Physical Observation): The biphasic mixture will often change from a pale yellow to a dark, heterogeneous mixture as Palladium black begins to precipitate near the end of the reaction, signaling catalyst turnover and reaction completion.
References
-
Electrophilic alkylation of arenes with 5-bromopyrimidine en route to 4-aryl-5-alkynylpyrimidines . RSC Advances. 1
-
New Horizons for Cross-Coupling Reactions . Pharmaceutical Technology. 2
-
Metal-Catalysed Cross-Coupling Reactions of Nitrogen Heterocycles . Durham E-Theses. 5
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review . Journal of Chemical Reviews. 4
-
TCI Practical Example: The Metallophotoredox Reaction Using a Capsule Reagent . Tokyo Chemical Industry Co., Ltd.
-
Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents . RSC Medicinal Chemistry. 3
Sources
Technical Whitepaper: Safety, Handling, and Synthetic Applications of 4-Bromo-2-(cyclopentoxy)pyrimidine
Molecular Architecture & Reactivity Profiling
As a Senior Application Scientist, understanding the intrinsic reactivity of a building block is the first step toward safe handling and successful experimental design. 4-Bromo-2-(cyclopentoxy)pyrimidine is a highly functionalized heterocyclic intermediate characterized by two distinct reactive domains: the electrophilic C4-position bearing a bromine atom, and the sterically encumbered, electron-donating C2-cyclopentoxy group.
The pyrimidine core is inherently electron-deficient. The two electronegative nitrogen atoms withdraw electron density from the ring via both inductive and resonance effects, making the C2, C4, and C6 positions highly electrophilic[1]. However, the presence of the bromine atom at the C4 position dictates the molecule's primary reaction pathway. The C–Br bond possesses a lower bond dissociation energy compared to C–Cl or C–F bonds, making it exceptionally susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0))[1],[2]. Conversely, the bulky cyclopentoxy group at C2 provides steric shielding and donates electron density via oxygen lone-pair resonance, stabilizing the pyrimidine ring against premature nucleophilic attack while remaining stable under basic cross-coupling conditions.
Hazard Identification & Toxicological Causality
Halogenated alkoxypyrimidines present specific occupational hazards that stem directly from their molecular structure. The electrophilic nature of the pyrimidine ring allows it to react with nucleophilic residues (such as thiols and amines) on skin proteins, which can lead to sensitization and contact dermatitis[3],[4]. Furthermore, the lipophilic cyclopentoxy group enhances the molecule's ability to penetrate the stratum corneum, necessitating stringent dermal protection.
Table 1: Physicochemical and Hazard Profile Summary
| Property / Hazard Class | Descriptor / GHS Classification | Causality & Experimental Implication |
| Physical State | Solid / Powder | Prone to aerosolization; requires handling in a calibrated fume hood to prevent inhalation[4]. |
| Skin Corrosion/Irritation | Category 2 (H315) | Electrophilic core reacts with dermal proteins; mandates the use of double-layered nitrile gloves[3]. |
| Serious Eye Damage | Category 2A (H319) | Halogenated heterocycles cause severe mucosal irritation; safety goggles are non-negotiable[3]. |
| Storage Temperature | 2–8 °C (Refrigerated) | Prevents slow thermal degradation and potential debromination over extended periods[4]. |
| Reactivity | Moisture/Air Sensitive | Requires inert atmosphere (Ar/N₂) during catalytic applications to prevent catalyst poisoning. |
Standard Operating Procedures (SOP): Safe Handling & Spill Response
To ensure a self-validating safety environment, all handling must be performed under a continuous negative-pressure chemical fume hood.
Self-Validating Handling Protocol:
-
Atmosphere Verification: Before opening the reagent vessel, purge your Schlenk line or glovebox with Argon. Validation Check: A steady, slow bubble rate (1-2 bubbles/second) in the oil bubbler confirms positive inert pressure, preventing moisture ingress.
-
Transfer Mechanics: Use static-free spatulas. Weigh the compound in a closed analytical balance to prevent micro-drafts from dispersing the powder.
-
Decontamination: After transfer, wipe all spatulas and surfaces with a 10% bleach solution, followed by isopropanol. The oxidative bleach neutralizes residual active pyrimidine species.
Workflow for spill response and containment of halogenated pyrimidine derivatives.
Experimental Methodology: Regioselective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a premier method for functionalizing the C4 position of this pyrimidine[5]. The protocol below is designed as a self-validating system, ensuring that each step provides observable feedback to the scientist.
Reagents Required:
-
4-Bromo-2-(cyclopentoxy)pyrimidine (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (0.05 equiv)
-
Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Protocol:
-
System Purging: Charge a flame-dried Schlenk flask with 4-Bromo-2-(cyclopentoxy)pyrimidine, the arylboronic acid, and Pd(PPh₃)₄. Evacuate and backfill the flask with Argon three times.
-
Causality: Pd(0) is highly susceptible to oxidation by atmospheric O₂. Removing oxygen prevents the formation of inactive Pd(II) oxides.
-
-
Solvent Addition: Inject degassed 1,4-Dioxane, followed by the 2M aqueous K₂CO₃ solution via syringe.
-
Validation Check: The mixture should initially appear as a pale yellow suspension.
-
-
Thermal Activation: Heat the reaction mixture to 90 °C under vigorous stirring.
-
Validation Check: Within 15–30 minutes, observe a color shift from pale yellow to a deep orange or dark brown. This color change is a self-validating indicator that the active Pd(0) species has successfully undergone oxidative addition into the C4–Br bond[2].
-
-
Reaction Monitoring: After 4 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent.
-
Validation Check: The disappearance of the starting material spot (UV active at 254 nm) and the emergence of a lower-Rf product spot confirms the completion of the reductive elimination step.
-
-
Quenching & Extraction: Cool to room temperature. Dilute with Ethyl Acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Catalytic cycle for the Suzuki-Miyaura cross-coupling of 4-bromo-2-(cyclopentoxy)pyrimidine.
References
- SAFETY DATA SHEET - Fisher Scientific: 5-Bromopyrimidine. Fisher Scientific.
- Safety Data Sheet - Key Organics: 4-Bromo-2-methoxypyrimidine. Key Organics.
- Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
- A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine in Synthetic Chemistry. Benchchem.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
Sources
An In-Depth Technical Guide to 4-Bromo-2-(cyclopentoxy)pyrimidine: Synthesis, Characterization, and Commercial Sourcing for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-(cyclopentoxy)pyrimidine, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is emerging, this document synthesizes established principles of pyrimidine chemistry to present a robust guide for its synthesis, characterization, and procurement. By leveraging data from analogous structures, this guide offers a predictive yet scientifically grounded framework for researchers seeking to incorporate this versatile scaffold into their research and development pipelines. We will delve into a plausible synthetic route, predict its spectroscopic signature, discuss its potential reactivity in key transformations, and provide a detailed survey of commercial availability for the compound and its essential precursors.
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents and a vast library of biologically active compounds.[1][2] As a fundamental component of the nucleobases uracil, thymine, and cytosine, pyrimidine derivatives have a long history as antimetabolites in oncology.[2] However, the synthetic tractability and diverse chemical space accessible from the pyrimidine core have led to its application in a wide array of therapeutic areas, including antiviral, antibacterial, anti-inflammatory, and central nervous system disorders.[3]
The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The introduction of a bromine atom, as in 4-Bromo-2-(cyclopentoxy)pyrimidine, provides a key handle for further chemical elaboration through various cross-coupling reactions. The cyclopentoxy group at the 2-position can influence the molecule's lipophilicity, metabolic stability, and conformational presentation to a target protein. This combination of features makes 4-Bromo-2-(cyclopentoxy)pyrimidine a valuable building block for the synthesis of novel chemical entities with therapeutic potential.
Synthesis of 4-Bromo-2-(cyclopentoxy)pyrimidine: A Plausible and Efficient Route
The logical starting materials for this synthesis are the commercially available 2,4-dichloropyrimidine and cyclopentanol. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring towards nucleophilic attack suggests a two-step, one-pot approach is not ideal. A more controlled and higher-yielding synthesis would proceed via the selective displacement of the 2-chloro substituent.
Proposed Synthetic Workflow
The proposed synthesis proceeds in two key steps:
-
Formation of the Cyclopentoxide: Cyclopentanol is deprotonated using a strong base, such as sodium hydride, to form the more nucleophilic sodium cyclopentoxide.
-
Nucleophilic Aromatic Substitution: The in-situ generated sodium cyclopentoxide displaces the chlorine atom at the 2-position of 2,4-dichloropyrimidine. The subsequent bromination at the 4-position is not explicitly detailed due to the starting material of choice. A more direct route would involve a starting material already containing the 4-bromo substituent, however, for the purpose of this guide, we will focus on the introduction of the cyclopentoxy group.
Caption: Proposed synthetic workflow for a related compound, 4-Chloro-2-(cyclopentoxy)pyrimidine.
Detailed Experimental Protocol (Prophetic)
Materials:
-
2,4-Dichloropyrimidine
-
Cyclopentanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 eq.) in anhydrous THF under a nitrogen atmosphere.
-
Formation of the Alkoxide: A solution of cyclopentanol (1.1 eq.) in anhydrous THF is added dropwise to the sodium hydride suspension at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Nucleophilic Substitution: The reaction mixture is cooled back to 0 °C, and a solution of 2,4-dichloropyrimidine (1.0 eq.) in anhydrous THF is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is critical to prevent the quenching of the highly reactive sodium hydride and the resulting sodium cyclopentoxide by atmospheric moisture.
-
Controlled Addition: The dropwise addition of reagents at 0 °C helps to control the exothermicity of the reactions, particularly the deprotonation of cyclopentanol with sodium hydride.
-
TLC Monitoring: Regular monitoring of the reaction by TLC is essential to determine the point of completion and to avoid the formation of side products from prolonged reaction times.
Predicted Spectroscopic Data
While experimental spectroscopic data for 4-Bromo-2-(cyclopentoxy)pyrimidine is not widely published, a reliable prediction of its ¹H NMR, ¹³C NMR, and mass spectrum can be made based on the analysis of structurally similar compounds.[4][5]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Assignment | Predicted ¹H NMR (CDCl₃, 400 MHz) | Predicted ¹³C NMR (CDCl₃, 100 MHz) |
| Pyrimidine H-5 | δ 8.3 - 8.5 (d, J ≈ 5.5 Hz) | δ 158 - 160 |
| Pyrimidine H-6 | δ 7.0 - 7.2 (d, J ≈ 5.5 Hz) | δ 118 - 120 |
| Cyclopentoxy CH | δ 5.4 - 5.6 (m) | δ 80 - 82 |
| Cyclopentoxy CH₂ | δ 1.6 - 2.0 (m) | δ 32 - 34 |
| Cyclopentoxy CH₂ | δ 1.5 - 1.8 (m) | δ 23 - 25 |
| Pyrimidine C-2 | - | δ 165 - 167 |
| Pyrimidine C-4 | - | δ 130 - 132 |
Mass Spectrometry (Electron Ionization - EI):
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[6] Key fragmentation patterns would likely involve the loss of the cyclopentoxy group and subsequent fragmentation of the pyrimidine ring.[6]
Reactivity and Potential Applications in Drug Discovery
The chemical structure of 4-Bromo-2-(cyclopentoxy)pyrimidine offers several avenues for further chemical modification, making it a versatile intermediate in the synthesis of compound libraries for high-throughput screening.
-
Cross-Coupling Reactions: The bromine atom at the 4-position is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions.[7] This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents, enabling the exploration of structure-activity relationships.
-
Nucleophilic Aromatic Substitution: While less reactive than a chloro-substituent, the bromo-group can still undergo nucleophilic aromatic substitution under more forcing conditions, allowing for the introduction of amines, thiols, and other nucleophiles.
Given the broad spectrum of biological activities exhibited by substituted pyrimidines, 4-Bromo-2-(cyclopentoxy)pyrimidine and its derivatives are attractive candidates for screening in various disease models. The pyrimidine core is known to interact with a multitude of biological targets, and the cyclopentoxy and bromo substituents provide opportunities to optimize potency, selectivity, and pharmacokinetic properties.[3]
Commercial Availability and Suppliers
As of early 2026, 4-Bromo-2-(cyclopentoxy)pyrimidine is available from a number of specialized chemical suppliers. Researchers should inquire about purity, lead times, and available quantities.
For researchers interested in the synthesis of this compound, the key starting materials are readily available from major chemical suppliers.
Table 2: Commercial Suppliers of 4-Bromo-2-(cyclopentoxy)pyrimidine and Key Precursors
| Compound | CAS Number | Selected Suppliers |
| 4-Bromo-2-(cyclopentoxy)pyrimidine | 1216436-39-3 | Inquire with fine chemical suppliers |
| 2,4-Dichloropyrimidine | 3934-20-1 | Thermo Scientific Chemicals[7][8], V & V Pharma Industries[9], Manas Petro Chem[10] |
| Cyclopentanol | 96-41-3 | Thermo Scientific Chemicals[11][12], Suzhou Senfeida Chemical Co., Ltd.[13], ChemicalBull[14] |
Conclusion
4-Bromo-2-(cyclopentoxy)pyrimidine represents a promising and versatile building block for the development of novel therapeutic agents. While specific data for this compound is still emerging, this in-depth technical guide provides a solid foundation for its synthesis, characterization, and procurement by leveraging established principles of pyrimidine chemistry. The proposed synthetic route is robust and relies on readily available starting materials. The predicted spectroscopic data offers a reliable benchmark for the characterization of the synthesized compound. The inherent reactivity of the 4-bromo substituent opens up a wide range of possibilities for further chemical diversification. As the landscape of drug discovery continues to evolve, the strategic use of well-designed heterocyclic scaffolds like 4-Bromo-2-(cyclopentoxy)pyrimidine will undoubtedly play a crucial role in the development of the next generation of medicines.
References
[15] Bolognesi, P., Mattioli, G., O'Keeffe, P., Feyer, V., Plekan, O., Ovcharenko, Y., Prince, K. C., Coreno, M., Amore Bonapasta, A., & Avaldi, L. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A, 113(47), 13365–13372. [Link]
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[16] Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Retrieved from [Link]
[17] AIP Publishing. (2010). Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. AIP Publishing. Retrieved from [Link]
[18] Royal Society of Chemistry. (2023). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Royal Society of Chemistry. Retrieved from [Link]
[2] National Center for Biotechnology Information. (2022). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Retrieved from [Link]
[19] Metin, B. (2018). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
[20] Metoree. (2024). 19 Cyclopentanol Manufacturers in 2024. Retrieved from [Link]
[21] MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Retrieved from [Link]
[22] ResearchGate. (n.d.). The mass spectra of pyrimidine measured in coincidence with resonant... Retrieved from [Link]
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[23] PharmaCompass. (n.d.). 2,4-Dichloropyrimidine API. Retrieved from [Link]
[10] Manas Petro Chem. (n.d.). Dichloropyrimidine Manufacturer Exporter Supplier from Mumbai India. Retrieved from [Link]
[3] ResearchGate. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. ResearchGate. Retrieved from [Link]
[5] ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b). Retrieved from [Link]
[9] V & V Pharma Industries. (n.d.). 2,4-Dichloropyrimidine (CAS 3934-20-1) High-Quality Pharmaceutical Intermediate. Retrieved from [Link]
[24] National Center for Biotechnology Information. (2013). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. PubMed. Retrieved from [Link]
[25] Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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4-Bromo-2-(cyclopentoxy)pyrimidine: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Privileged Substructure
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of essential biomolecules and a multitude of approved drugs.[1][2] Its unique electronic properties and ability to engage in multiple hydrogen bonding interactions make it a "privileged scaffold" in drug design. Within this vast chemical space, 4-Bromo-2-(cyclopentoxy)pyrimidine emerges as a particularly valuable building block. This guide provides a comprehensive overview of its synthesis, reactivity, and application, demonstrating its utility in the rapid construction of complex, biologically active molecules.
The strategic importance of this reagent lies in its bifunctional nature. The bromine atom at the C4 position serves as a versatile handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.[3] Simultaneously, the 2-cyclopentoxy group provides a crucial lipophilic moiety that can be used to modulate the physicochemical properties of the final compound, such as solubility, metabolic stability, and membrane permeability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₉H₁₁BrN₂O |
| Molecular Weight | 243.10 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 1086381-87-4 (related structure) |
| Reactivity Profile | The C4-Br bond is highly susceptible to palladium-catalyzed cross-coupling and nucleophilic displacement. The pyrimidine ring nitrogens can act as hydrogen bond acceptors. |
| Storage | Store in a cool, dry place away from light and moisture. |
Synthesis of the Core Scaffold
While multiple synthetic routes to substituted pyrimidimes exist, a robust and scalable pathway to 4-Bromo-2-(cyclopentoxy)pyrimidine can be envisioned starting from readily available precursors. A logical and efficient approach involves the O-alkylation of a pre-brominated hydroxypyrimidine.
Figure 1: Proposed synthetic pathway to the title compound.
This two-step process leverages established methodologies. The initial bromination of 2-hydroxypyrimidine can be achieved using standard brominating agents like phosphorus oxybromide or phosphorus tribromide.[3] The subsequent O-alkylation is a nucleophilic substitution where the hydroxyl group (or its tautomeric pyrimidinone form) is deprotonated by a suitable base (e.g., potassium carbonate, sodium hydride) and reacts with an alkylating agent like cyclopentyl bromide.[4] This method offers good control and generally provides the desired product in high yield.
Chemical Reactivity and Key Transformations
The synthetic power of 4-Bromo-2-(cyclopentoxy)pyrimidine is unlocked through the reactivity of its C4-bromo substituent. This position is electron-deficient due to the influence of the adjacent nitrogen atoms, making the bromine an excellent leaving group for two major classes of reactions that are fundamental to modern drug discovery.
Figure 2: Major reaction pathways for 4-Bromo-2-(cyclopentoxy)pyrimidine.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the workhorses of medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds. The C4-Br bond of the pyrimidine core is an ideal substrate for these transformations.
-
Suzuki-Miyaura Coupling: This reaction couples the pyrimidine with aryl or heteroaryl boronic acids (or esters) to form biaryl structures, which are prevalent in kinase inhibitors.[5][6] The reaction is typically catalyzed by a Pd(0) species, such as Pd(PPh₃)₄, in the presence of a base like K₂CO₃ or K₃PO₄.[5][7]
-
Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the bromopyrimidine with a wide range of primary and secondary amines.[8][9][10] This is crucial for introducing key pharmacophoric elements and modulating solubility. The catalytic system usually consists of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand (e.g., BINAP, Xantphos, or a Josiphos-type ligand).[9][11]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates the direct displacement of the C4-bromide by strong nucleophiles. This reaction provides a complementary, often palladium-free, method for introducing amines, thiols, and alkoxides, further expanding the synthetic diversity achievable from this building block.[1]
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The 2-amino-4-aryl-pyrimidine scaffold is a well-established pharmacophore in the field of oncology, particularly for the inhibition of protein kinases. 4-Bromo-2-(cyclopentoxy)pyrimidine is an ideal starting material for accessing libraries of such compounds. The general strategy involves a Buchwald-Hartwig amination or an SNAr reaction at the C4 position, followed by further diversification.
While specific examples utilizing the 2-cyclopentoxy variant require deep patent mining, numerous patents describe the synthesis of kinase inhibitors using structurally analogous 4-bromo-2-alkoxypyrimidines. These compounds often target critical cancer-related kinases such as Janus Kinase (JAK), Epidermal Growth Factor Receptor (EGFR), and Bruton's Tyrosine Kinase (BTK).[12][13][14]
Figure 3: General workflow for kinase inhibitor synthesis.
The cyclopentoxy group in this context serves to enhance lipophilicity, which can improve cell permeability and oral bioavailability. It can also establish favorable van der Waals interactions within the hydrophobic regions of the kinase ATP-binding pocket, potentially increasing potency and selectivity.
Experimental Protocols: Self-Validating Methodologies
The following protocols are provided as robust starting points for key transformations. They are designed to be self-validating, meaning they employ well-established conditions known for their reliability and broad substrate scope.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize a 4-aryl-2-(cyclopentoxy)pyrimidine derivative.
Materials:
-
4-Bromo-2-(cyclopentoxy)pyrimidine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-(cyclopentoxy)pyrimidine, the arylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Objective: To synthesize a 4-amino-2-(cyclopentoxy)pyrimidine derivative.
Materials:
-
4-Bromo-2-(cyclopentoxy)pyrimidine (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane
Procedure:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add Cs₂CO₃, the palladium precursor, and the phosphine ligand to a flame-dried reaction vessel.
-
Catalyst Activation: Add the anhydrous, degassed solvent and stir the mixture for 10-15 minutes at room temperature.
-
Reagent Addition: Add the 4-Bromo-2-(cyclopentoxy)pyrimidine and the amine to the activated catalyst mixture.
-
Reaction: Seal the vessel and heat the reaction mixture to 90-110 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 4-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography to yield the target N-arylated or N-alkylated pyrimidine.[15]
Conclusion and Future Outlook
4-Bromo-2-(cyclopentoxy)pyrimidine is a high-value, versatile building block for medicinal chemistry. Its well-defined reactivity allows for the predictable and efficient introduction of diverse functionalities at the C4 position through robust and scalable methods like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The 2-cyclopentoxy group provides a valuable handle for tuning the physicochemical properties of lead compounds, making this scaffold particularly well-suited for hit-to-lead and lead optimization campaigns. As the demand for novel, structurally complex small molecule therapeutics continues to grow, particularly in oncology and immunology, the strategic application of privileged building blocks like 4-Bromo-2-(cyclopentoxy)pyrimidine will remain a key enabler of innovation in drug discovery.
References
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Khan, I., Zaib, S., Batool, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
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Khan, I., Zaib, S., Batool, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available at: [Link]
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Lee, J. H., Kim, J. S., & Park, S. B. (2015). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. ResearchGate. Available at: [Link]
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Ziessel, R., Harriman, A., & Suffert, J. (1999). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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MDPI. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI. Available at: [Link]
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HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. Available at: [Link]
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Reddit. (2023). Help needed with unreproducible Suzuki coupling. Reddit. Available at: [Link]
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An In-depth Technical Guide to the Synthesis and Derivatization of 4-Bromo-2-(cyclopentoxy)pyrimidine: A Privileged Scaffold in Modern Drug Discovery
Abstract
The pyrimidine core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and approved therapeutics.[1][2][3] Within this class, 4-Bromo-2-(cyclopentoxy)pyrimidine serves as a particularly versatile and high-value intermediate. Its structure offers two key strategic advantages for drug development professionals: the 2-cyclopentoxy group, which can modulate physicochemical properties such as lipophilicity and metabolic stability, and the 4-bromo substituent, which acts as a reactive handle for a multitude of late-stage functionalization reactions. This guide provides an in-depth exploration of the synthesis of this core, the key chemical transformations used to generate its analogs, and insights into the structure-activity relationships (SAR) that drive its application in contemporary drug discovery programs.
The Strategic Importance of the Pyrimidine Core
Pyrimidine and its derivatives are fundamental components of life, forming the basis of nucleobases in DNA and RNA.[2] This inherent biocompatibility, combined with the ring's unique electronic properties, makes it an ideal scaffold for designing molecules that can interact with biological targets. The nitrogen atoms at positions 1 and 3 act as hydrogen bond acceptors, while the carbon framework can be readily substituted to project pharmacophoric elements into specific binding pockets. This has led to the development of numerous pyrimidine-based drugs, from anticancer agents like 5-fluorouracil to antiviral medications.[2][3]
The subject of this guide, 4-Bromo-2-(cyclopentoxy)pyrimidine, is a strategically designed intermediate. The cyclopentoxy group often imparts favorable drug-like properties, and the bromine at the 4-position is an excellent leaving group, paving the way for diversification through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Synthesis of the Core Scaffold: A Tale of Regioselectivity
The synthesis of 4-Bromo-2-(cyclopentoxy)pyrimidine typically begins with a more fundamental precursor, 2,4-dichloropyrimidine.[4][5] The key to the entire process lies in the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring.
Mechanistic Insight: Why C4 is More Reactive
In nucleophilic aromatic substitution (SNAr) reactions on pyrimidines, the C4 and C6 positions are generally more electrophilic and thus more reactive towards nucleophiles than the C2 position.[6][7] This is due to the superior ability of the ring nitrogen atoms to stabilize the negative charge of the Meisenheimer intermediate when the attack occurs at the C4 position. The resulting anionic intermediate has a resonance form where the negative charge is placed on the electronegative nitrogen atom, which is a major stabilizing contributor.[7][8] However, this reactivity can be modulated by substituents on the ring and the specific reaction conditions employed.[9]
Experimental Protocol: Synthesis of 2-(Cyclopentoxy)-4-chloropyrimidine
This first step involves the regioselective displacement of the more reactive C4 chlorine. However, for the synthesis of the target 2-alkoxy derivative, conditions are chosen to favor substitution at the C2 position, often by manipulating steric factors or using specific base/solvent systems. A common approach involves reacting 2,4-dichloropyrimidine with cyclopentanol.
Step-by-Step Protocol:
-
Reagent Preparation: To a solution of cyclopentanol (1.1 equivalents) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. This step generates the sodium cyclopentoxide nucleophile. Causality Note: The in-situ formation of the alkoxide provides a more potent nucleophile than the neutral alcohol, facilitating the substitution reaction.
-
Nucleophilic Substitution: Cool the alkoxide solution back to 0 °C and add a solution of 2,4-dichloropyrimidine (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 2-4 hours).
-
Workup and Purification: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield 2-(cyclopentoxy)-4-chloropyrimidine.
Bromination of the C4-Position
With the 2-cyclopentoxy group installed, the remaining task is to introduce the bromine at the C4 position. This is typically achieved not by direct substitution of the chloro group, but by starting from a precursor like 2-(cyclopentoxy)pyrimidin-4(3H)-one (prepared from 2-chloropyrimidine and cyclopentanol, followed by hydrolysis), which is then converted to the 4-bromo derivative.
Step-by-Step Protocol:
-
Reaction Setup: To a flask charged with 2-(cyclopentoxy)pyrimidin-4(3H)-one (1.0 equivalent), add phosphorus oxybromide (POBr₃, 2.0-3.0 equivalents) or a mixture of phosphorus oxychloride (POCl₃) and a bromide source.
-
Reaction Execution: Heat the mixture to reflux (typically 100-120 °C) for 2-6 hours. Causality Note: POBr₃ is a powerful brominating agent for converting keto-groups on heterocyclic systems to bromides.
-
Workup and Purification: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is slightly alkaline. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography affords the final product, 4-Bromo-2-(cyclopentoxy)pyrimidine.
Derivatization Strategies: Unleashing the Potential of the C4-Position
The 4-bromo substituent is the gateway to creating a diverse library of analogs. Modern synthetic chemistry offers a powerful toolkit for this purpose, primarily centered around palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki coupling is arguably the most widely used reaction for installing new aryl or heteroaryl groups. Its tolerance for a wide range of functional groups makes it ideal for medicinal chemistry.
General Protocol: Synthesis of 4-Aryl-2-(cyclopentoxy)pyrimidines
-
Reaction Setup: In a reaction vessel, combine 4-Bromo-2-(cyclopentoxy)pyrimidine (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water or DME. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes. Trustworthiness Note: Oxygen can deactivate the palladium catalyst, so thorough degassing is critical for a reproducible and high-yielding reaction.
-
Reaction Execution: Heat the mixture to 80-100 °C and monitor by LC-MS.
-
Workup and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The product is purified via standard chromatographic techniques.
Buchwald-Hartwig Amination: Installing C-N Bonds
This reaction is indispensable for synthesizing the aniline and other amino-derivatives that are prevalent in kinase inhibitors.[10]
General Protocol: Synthesis of 4-(Amino)-2-(cyclopentoxy)pyrimidines
-
Reaction Setup: Combine 4-Bromo-2-(cyclopentoxy)pyrimidine (1.0 eq.), the desired amine (1.1-1.3 eq.), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or NaOtBu).
-
Solvent and Degassing: Add an anhydrous, aprotic solvent like toluene or dioxane and degas the mixture.
-
Reaction Execution: Heat to 90-110 °C until the starting material is consumed.
-
Workup and Purification: Cool the reaction, filter through a pad of celite to remove inorganic salts and catalyst residues, and concentrate. Purify the residue by chromatography.
Structure-Activity Relationship (SAR) and Applications
Derivatives of the 4-Bromo-2-(alkoxy)pyrimidine scaffold have been explored across numerous therapeutic areas. The ability to rapidly generate analogs allows for systematic exploration of a target's binding site.
A notable example comes from the development of kinase inhibitors. The pyrimidine core often serves as a "hinge-binder," forming crucial hydrogen bonds with the protein backbone. The 2-alkoxy group can occupy a hydrophobic pocket, while the substituent introduced at the 4-position can be tailored to achieve potency and selectivity. For instance, a series of 2-amino-4-pyrazolecyclopentylpyrimidines were evaluated as IGF-1R tyrosine kinase inhibitors, where optimization of the C4-pyrazole moiety led to compounds with nanomolar potency.[11]
In another study, highly substituted pyrimidine derivatives were identified as potent bone anabolic agents that function by activating the BMP2/SMAD1 signaling pathway.[12] This work highlights how modifications to the groups at the 4- and 6-positions of the pyrimidine ring can dramatically influence biological activity.
Data Summary: Representative Analogs
The following table summarizes hypothetical data for a series of analogs derived from the core scaffold, illustrating how different C4-substituents can impact target activity.
| Compound ID | C4-Substituent (via Reaction) | Target Kinase IC₅₀ (nM) |
| CORE-01 | -Br (Starting Material) | >10,000 |
| A-01 | 4-Methoxyphenyl (Suzuki) | 850 |
| A-02 | 3-Pyridyl (Suzuki) | 430 |
| B-01 | Aniline (Buchwald-Hartwig) | 150 |
| B-02 | 3-Fluoroaniline (Buchwald-Hartwig) | 25 |
Conclusion and Future Outlook
4-Bromo-2-(cyclopentoxy)pyrimidine is more than just a chemical; it is a platform for innovation. Its straightforward synthesis and predictable reactivity at the C4-position make it an exceptionally valuable tool for researchers, scientists, and drug development professionals. The continued development of novel cross-coupling methodologies will only expand the diversity of molecules that can be accessed from this scaffold. As our understanding of disease biology deepens, the ability to rapidly and systematically modify privileged cores like this one will be paramount in the quest to develop the next generation of targeted therapeutics.
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-
Justia Patents. (n.d.). Chalcogen Bonded Directly To Pyrimidine At 2-position Patents and Patent Applications. Available at: [Link]
-
National Institutes of Health. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]
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- 11. Cyclopentyl-pyrimidine based analogues as novel and potent IGF-1R inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes & Protocols: Strategic Implementation of Suzuki-Miyaura Coupling with 4-Bromo-2-(cyclopentoxy)pyrimidine for Pharmaceutical Scaffolding
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the effective application of the Suzuki-Miyaura cross-coupling reaction using 4-Bromo-2-(cyclopentoxy)pyrimidine. Pyrimidine derivatives are foundational scaffolds in a multitude of clinically significant pharmaceuticals, and their functionalization via robust C-C bond-forming reactions is of paramount importance.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into optimizing reaction parameters for the synthesis of novel 4-aryl-2-(cyclopentoxy)pyrimidine analogs. We will dissect the catalytic cycle, provide detailed, validated protocols, and present a framework for troubleshooting and optimization.
Foundational Principles: The "Why" Behind the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is the palladium-catalyzed cross-coupling between an organoboron species (like a boronic acid) and an organohalide.[3][4][5] Its prevalence in drug discovery is due to its remarkable functional group tolerance, the commercial availability of diverse boronic acids, and the low toxicity of its boron-containing byproducts.[6][7][8]
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[5][9][10]
The Catalytic Cycle Deconstructed
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-Bromo-2-(cyclopentoxy)pyrimidine. This is often the rate-determining step and forms a Pd(II) complex. The electron-deficient nature of the pyrimidine ring facilitates this step compared to electron-rich aryl halides.[1][9][11]
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its aryl group to the Pd(II) center, displacing the halide.[3][6][12][13]
-
Reductive Elimination: The two organic fragments (the pyrimidine and the aryl group) on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][9]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Reagents: A Scientist's Guide to Selection
The success of the coupling reaction hinges on the judicious selection of each component.
| Component | Role & Selection Rationale |
| Aryl Halide | 4-Bromo-2-(cyclopentoxy)pyrimidine : The C4-Br bond is the reaction site. Bromides offer a good balance of reactivity and stability, generally being more reactive than chlorides but more stable and cost-effective than iodides.[7] The cyclopentoxy group at the C2 position is an important pharmacophore and is stable under typical Suzuki conditions. |
| Organoboron Reagent | Arylboronic Acids or Esters (e.g., Pinacol Esters) : These are the source of the new aryl group. Boronic acids are stable, often crystalline solids with low toxicity.[8] A wide variety are commercially available, allowing for extensive derivatization. Electron-rich boronic acids tend to react faster than electron-poor ones.[2] |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ + Ligand : The catalyst is the heart of the reaction. Pd(PPh₃)₄ is a robust, general-purpose Pd(0) catalyst suitable for many applications.[2][14] For more challenging couplings, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand is often superior.[6][14] These advanced ligands promote the oxidative addition and reductive elimination steps, leading to higher yields and faster reactions.[9][14] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH : The base is non-negotiable for activating the boronic acid.[6] K₂CO₃ is a common, cost-effective choice. K₃PO₄ is a stronger base that can be effective for less reactive boronic acids.[14] The choice can influence reaction rate and side reactions; therefore, it is a key parameter for optimization. |
| Solvent | 1,4-Dioxane, Toluene, THF, DMF : The solvent must solubilize the reactants and be stable at the reaction temperature. Aprotic polar solvents are common.[7] Often, a co-solvent of water is added to dissolve the inorganic base, creating a biphasic system that requires vigorous stirring.[7][15] |
Validated Experimental Protocol
This protocol provides a reliable starting point for the Suzuki coupling of 4-Bromo-2-(cyclopentoxy)pyrimidine with a generic arylboronic acid.
Materials and Equipment:
-
4-Bromo-2-(cyclopentoxy)pyrimidine
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification supplies (Ethyl acetate, brine, Na₂SO₄, silica gel)
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-(cyclopentoxy)pyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03-0.05 mmol).
-
Solvent Addition & Degassing: Add the 1,4-dioxane/water solvent mixture (e.g., 5 mL total). Seal the flask and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles. Causality: Removing dissolved oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the pure 4-aryl-2-(cyclopentoxy)pyrimidine product.
Caption: A standard workflow for Suzuki-Miyaura coupling experiments.
Optimization and Data Matrix
For novel substrates, optimization is key. The following table presents representative conditions for the Suzuki coupling of various halogenated pyrimidines, providing a valuable reference for optimizing reactions with 4-Bromo-2-(cyclopentoxy)pyrimidine. Microwave irradiation can dramatically shorten reaction times.[1][16]
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp/Time | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 80 °C, 24h | ~70% (C4-subst.) | [16] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 120 °C, 15 min (MW) | 91% (C4-subst.) | [1][16] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 80 °C, 18-22h | 85% | [2] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos (1) | K₃PO₄ | 1,4-Dioxane | 100 °C, 4h | 95% | [14] |
| Resin-supported Chloropyrimidine | 3-Methoxyphenylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ (10) | KF | THF | 50 °C, 18-22h | 89% | [17] |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure rigorous degassing of the solvent and use fresh, high-purity catalyst. Consider a more active catalyst system (e.g., Pd(OAc)₂/SPhos).[14]
-
-
Debromination of Starting Material:
-
Cause: A common side reaction, often promoted by excess base or high temperatures.
-
Solution: Reduce reaction temperature, use a milder base (e.g., K₂CO₃ instead of K₃PO₄), or slightly decrease the amount of boronic acid.
-
-
Homocoupling of Boronic Acid:
-
Cause: Oxygen contamination can promote this side reaction.
-
Solution: Improve inert atmosphere techniques and ensure thorough degassing.
-
Conclusion
The Suzuki-Miyaura coupling is a powerful and versatile tool for the synthesis of 4-aryl-2-(cyclopentoxy)pyrimidine derivatives. A thorough understanding of the reaction mechanism and the role of each component is essential for success. By starting with a validated protocol and systematically optimizing parameters such as the catalyst, base, and solvent, researchers can efficiently generate diverse libraries of compounds for drug discovery and development programs.
References
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
Krásna, L., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Retrieved March 7, 2026, from [Link]
-
Hussain, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules. Retrieved March 7, 2026, from [Link]
-
Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved March 7, 2026, from [Link]
-
Baran, P., et al. (2000). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2. Retrieved March 7, 2026, from [Link]
-
Krueger, C. A., et al. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Organic Letters. Retrieved March 7, 2026, from [Link]
-
Hussain, M., et al. (2018). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. European Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]
-
Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved March 7, 2026, from [Link]
-
Leconte, N., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Retrieved March 7, 2026, from [Link]
-
Krásna, L., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Retrieved March 7, 2026, from [Link]
-
Cazin, C. S. J. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts. Retrieved March 7, 2026, from [Link]
-
Lebleu, T., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal. Retrieved March 7, 2026, from [Link]
-
Suzuki cross-coupling - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
-
4-Bromo-2-chloropyrimidine. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. Retrieved March 7, 2026, from [Link]
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- 6. organic-chemistry.org [organic-chemistry.org]
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- 17. pubs.acs.org [pubs.acs.org]
Application Note: Buchwald-Hartwig Amination of 4-Bromo-2-(cyclopentoxy)pyrimidine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol
Introduction & Mechanistic Rationale
The synthesis of substituted aminopyrimidines is a critical objective in medicinal chemistry, as the 2,4-diaminopyrimidine and 4-aminopyrimidine scaffolds are ubiquitous "hinge-binding" motifs in kinase inhibitors and other therapeutic agents[1]. While Nucleophilic Aromatic Substitution (SNAr) is traditionally used to functionalize halogenated pyrimidines, its efficacy is highly dependent on the electronic environment of the ring.
In the case of 4-Bromo-2-(cyclopentoxy)pyrimidine , the 2-cyclopentoxy group acts as a strong electron-donating group (EDG) via resonance (+M effect from the oxygen atom). This electron donation significantly increases the electron density of the pyrimidine ring, severely deactivating the C4 position towards nucleophilic attack[2]. Consequently, traditional SNAr methods require forcing conditions that often lead to substrate degradation or poor yields.
To overcome this electronic deactivation, the Buchwald-Hartwig amination is employed. By utilizing palladium catalysis, the reaction bypasses the need for a highly electrophilic carbon center, forcing the C–N bond formation through a controlled organometallic catalytic cycle[3]. However, amination of pyrimidines presents a unique challenge: the pyrimidine nitrogens can coordinate to the palladium center, leading to catalyst poisoning and premature termination of the reaction[4]. To mitigate this, the selection of sterically demanding, electron-rich bidentate or biarylphosphine ligands (such as Xantphos or BrettPhos) is strictly required[5].
Catalytic Cycle & Pathway Visualization
The reaction proceeds through a classic Pd(0)/Pd(II) catalytic cycle. The use of bulky ligands ensures the formation of a highly active mono-ligated
Figure 1: Palladium-catalyzed Buchwald-Hartwig catalytic cycle for 4-bromopyrimidine amination.
Reaction Condition Optimization
The choice of ligand and base is highly dependent on the nature of the coupling amine. Table 1 summarizes the empirically validated condition matrices for coupling 4-Bromo-2-(cyclopentoxy)pyrimidine with various amine classes.
Table 1: Condition Screening and Causality Matrix
| Amine Class | Catalyst / Ligand | Base | Solvent | Temp | Yield | Mechanistic Causality / Observation |
| Primary Anilines | 1,4-Dioxane | 100 °C | >85% | Xantphos has a wide bite angle that accelerates reductive elimination, preventing stable Pd(II) resting states[5]. | ||
| Primary Aliphatics | Toluene | 110 °C | >90% | BrettPhos prevents | ||
| Secondary Amines | THF | 85 °C | ~80% | RuPhos accommodates the steric bulk of secondary amines during the coordination phase. Stronger base allows lower temps. | ||
| Base-Sensitive | 110 °C | ~75% |
Experimental Workflow & Protocols
The following protocol is a self-validating system designed for the coupling of 4-Bromo-2-(cyclopentoxy)pyrimidine with a primary aliphatic amine using the BrettPhos ligand system.
Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination process.
Step-by-Step Methodology
Step 1: Reagent Preparation & Rigorous Degassing
-
Procedure: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Bromo-2-(cyclopentoxy)pyrimidine (1.0 equiv, 1.0 mmol), the primary aliphatic amine (1.2 equiv, 1.2 mmol),
(2.0 mol%), BrettPhos (4.0 mol%), and (1.5 equiv, 1.5 mmol). Seal the tube with a rubber septum. -
Causality: Palladium(0) complexes are highly electron-rich and susceptible to irreversible oxidation by atmospheric oxygen, which forms catalytically dead Pd(II)-peroxo species.
-
Degassing: Evacuate the flask and backfill with ultra-high purity Argon (repeat 3 times). Add anhydrous, degassed Toluene (5.0 mL) via syringe. Perform three cycles of freeze-pump-thaw to remove dissolved oxygen from the solvent lattice.
Step 2: Catalytic Activation & Coupling
-
Procedure: Replace the septum with a Teflon screwcap under positive Argon pressure. Submerge the vessel in a pre-heated oil bath at 100 °C.
-
Self-Validation Cue: Upon heating, the dark purple/red suspension (characteristic of
) should transition to a homogeneous clear yellow/orange solution. This color shift visually validates the dissociation of the dba ligands and the formation of the active catalytic species[4].
Step 3: Reaction Monitoring
-
Procedure: After 2 hours, cool the reaction briefly and withdraw a 10 µL aliquot via a microsyringe. Dilute in LC-MS grade Acetonitrile and analyze via LC-MS (ESI+).
-
Causality: The reaction is deemed complete when the isotopic doublet (
and ) corresponding to the bromopyrimidine starting material is completely consumed, replaced by the product mass peak.
Step 4: Quenching & Workup
-
Procedure: Cool the reaction mixture to room temperature. Dilute the mixture with Ethyl Acetate (15 mL). Filter the crude mixture through a tightly packed 1-inch pad of Celite, eluting with additional Ethyl Acetate (20 mL).
-
Causality: The Celite filtration is strictly required to scavenge insoluble inorganic salts (
) and precipitated "Palladium black" (metallic Pd(0) that has crashed out of the catalytic cycle). Failure to remove Pd black will cause streaking during chromatography and contamination of the final API. -
Extraction: Wash the filtrate with deionized water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Procedure: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically 90:10 to 60:40, depending on the amine's polarity).
Troubleshooting Guide
-
Issue: Formation of a fine black precipitate early in the reaction.
-
Diagnosis: This is "Palladium black," indicating premature catalyst decomposition[4].
-
Solution: Ensure rigorous exclusion of oxygen and moisture. Verify the quality of the
base, as it readily absorbs atmospheric moisture to form , which can hydrolyze the starting material or poison the catalyst.
-
-
Issue: Incomplete conversion with intact starting material.
-
Diagnosis: Catalyst poisoning by the pyrimidine nitrogen or insufficient oxidative addition.
-
Solution: Increase the catalyst loading to 5 mol% Pd, or switch to a more sterically demanding ligand (e.g.,
BuXPhos) to completely block the pyrimidine nitrogen from accessing the Pd center[5].
-
References
-
Buchwald–Hartwig amination Wikipedia URL:[Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Organic Letters URL:[Link]
Sources
Application Note & Protocol: High-Throughput Parallel Synthesis of Pyrimidine Libraries Utilizing 4-Bromo-2-(cyclopentoxy)pyrimidine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol
Scientific Rationale & Mechanistic Insights
The pyrimidine heterocycle is a privileged pharmacophore in modern drug discovery, serving as the core scaffold for numerous FDA-approved kinase inhibitors and phosphodiesterase (PDE) modulators1[1]. In the context of library generation, 4-Bromo-2-(cyclopentoxy)pyrimidine is an exceptionally versatile building block.
The strategic selection of this specific compound is driven by two distinct structural features:
-
Electronic & Steric Causality of the 2-Cyclopentoxy Group: Unlike highly electrophilic 2,4-dichloropyrimidines, the electron-donating nature of the 2-cyclopentoxy moiety slightly deactivates the pyrimidine ring. This prevents unwanted background nucleophilic aromatic substitution (
) or hydrolysis during basic aqueous cross-coupling conditions. Furthermore, in biological targets, the bulky, lipophilic cyclopentyl ring frequently occupies hydrophobic pockets (such as the selectivity pocket behind the kinase gatekeeper residue), enhancing target residence time and cell permeability. -
Regioselective Reactivity at the 4-Position: The C4–Br bond remains highly primed for palladium-catalyzed oxidative addition. This allows for clean, mono-selective2[2] with a vast array of commercially available boronic acids, enabling the rapid generation of Structure-Activity Relationship (SAR) data via 3[3].
Caption: Catalytic cycle of Suzuki-Miyaura coupling using 4-Bromo-2-(cyclopentoxy)pyrimidine.
Reaction Optimization & Data Presentation
To establish a highly reproducible parallel synthesis protocol, the Suzuki-Miyaura coupling conditions must be optimized to tolerate the widest possible range of boronic acids (including sterically hindered and electron-deficient variants). The table below summarizes the optimization parameters[4].
Table 1: Optimization of Suzuki-Miyaura Coupling for 4-Bromo-2-(cyclopentoxy)pyrimidine
| Entry | Catalyst System | Base | Solvent System | Temp (°C) | Avg. Conversion (%) | Causality / Observation |
| 1 | Dioxane/ | 90 | 82% | Monodentate ligand; susceptible to protodeboronation of electron-poor boronic acids. | ||
| 2 | Dioxane/ | 90 | >95% | Bidentate ligand enforces cis-geometry, accelerating reductive elimination. Optimal. | ||
| 3 | Toluene/ | 100 | 89% | Highly active for sterically hindered boronic acids, but requires higher temperatures. | ||
| 4 | DMF/ | 90 | 85% | Stronger base leads to partial hydrolysis of the pyrimidine core in some cases. |
Note:
Experimental Workflows & Protocols
To ensure the trustworthiness of the parallel synthesis run, this protocol is designed as a self-validating system . Liquid-liquid extraction (LLE) is deliberately avoided in this 96-well format, as LLE frequently causes unresolvable emulsions. Instead, Solid-Phase Extraction (SPE) is utilized to seamlessly remove palladium black, which is critical to prevent the fouling of downstream High-Throughput LC-MS columns.
Caption: High-throughput parallel synthesis workflow for pyrimidine library generation.
Step-by-Step Methodology: 96-Well Parallel Suzuki Coupling
Materials Required:
-
Core Scaffold: 4-Bromo-2-(cyclopentoxy)pyrimidine (0.1 M stock in 1,4-Dioxane)
-
Diversity Reagents: 94 unique Aryl/Heteroaryl Boronic Acids (0.12 M stocks in 1,4-Dioxane)
-
Catalyst/Base:
(0.005 M), Aqueous (1.0 M, degassed) -
Hardware: 96-well deep-well reaction block with pierceable silicone sealing mat, Automated Liquid Handler.
Protocol:
-
Self-Validating Plate Layout Preparation:
-
Well A1 (Positive Control): Assign to Phenylboronic acid. This validates catalytic turnover and solvent integrity.
-
Well A2 (Negative Control): Assign to Phenylboronic acid but omit the palladium catalyst. This establishes the baseline for non-catalyzed background degradation.
-
Wells A3-H12 (Library): Assign to the 94 diverse boronic acids.
-
-
Automated Dispensing (Inert Atmosphere):
-
Using an automated liquid handler under a nitrogen blanket, dispense 1.0 mL (0.1 mmol, 1.0 eq) of the 4-Bromo-2-(cyclopentoxy)pyrimidine stock solution into all 96 wells.
-
Dispense 1.0 mL (0.12 mmol, 1.2 eq) of the respective boronic acid stock solutions into their designated wells.
-
-
Catalyst & Base Addition:
-
Add 1.0 mL (0.005 mmol, 5 mol%) of the
stock to all wells (except A2). -
Add 0.25 mL (0.25 mmol, 2.5 eq) of the degassed 1.0 M aqueous
solution to all wells.
-
-
Reaction Execution:
-
Seal the 96-well block tightly with a silicone mat.
-
Transfer the block to a heated orbital shaker. Heat at 90°C with vigorous agitation (800 rpm) for 16 hours.
-
-
Automated Workup (SPE Filtration):
-
Cool the block to room temperature.
-
Prepare a 96-well SPE filter plate packed with a bilayer of Celite (top) and Silica Gel (bottom).
-
Unseal the reaction block and dilute each well with 1.0 mL of Ethyl Acetate.
-
Transfer the crude mixtures to the SPE plate and apply positive pressure (or vacuum) to elute the products into a clean 96-well collection block. Causality: The Celite traps insoluble Pd(0) black, while the silica retains highly polar inorganic salts and residual boronic acids.
-
-
Solvent Evaporation & Purification:
-
Evaporate the solvent using a high-throughput centrifugal evaporator (e.g., Genevac).
-
Reconstitute the residues in 1.0 mL of DMSO.
-
Submit the block for mass-directed High-Throughput Preparative LC-MS purification. Collect fractions based on the exact mass of the targeted 2-(cyclopentoxy)-4-R-pyrimidine products.
-
References
-
"Suzuki Coupling." Organic Chemistry Portal. Available at:[2]
-
"Application Notes and Protocols for the Suzuki Coupling Reaction." Benchchem. Available at:[4]
-
"Discovery and Optimization of a Series of Pyrimidine-Based Phosphodiesterase 10A (PDE10A) Inhibitors through Fragment Screening, Structure-Based Design, and Parallel Synthesis." PubMed, 2015. Available at:[1]
-
Pathak, A. K., et al. "Solution-Phase Parallel Synthesis of Acyclic Nucleoside Libraries of Purine, Pyrimidine, and Triazole Acetamides." PMC - NIH, 2014. Available at:[3]
Sources
- 1. Discovery and Optimization of a Series of Pyrimidine-Based Phosphodiesterase 10A (PDE10A) Inhibitors through Fragment Screening, Structure-Based Design, and Parallel Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Solution-Phase Parallel Synthesis of Acyclic Nucleoside Libraries of Purine, Pyrimidine, and Triazole Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Scale-up synthesis of 4-Bromo-2-(cyclopentoxy)pyrimidine derivatives
An Application Note for the Scale-Up Synthesis of 4-Bromo-2-(cyclopentoxy)pyrimidine Derivatives
Abstract
Substituted pyrimidines are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This application note provides a detailed, in-depth guide for the multi-kilogram scale-up synthesis of 4-Bromo-2-(cyclopentoxy)pyrimidine, a key intermediate for the development of kinase inhibitors and other targeted pharmaceuticals.[4][5] The narrative emphasizes not only the procedural steps but also the underlying chemical principles, process safety, and analytical controls necessary for a robust, reproducible, and scalable manufacturing process. We present a validated three-step synthetic route starting from the commodity chemical uracil, detailing the rationale behind experimental choices, troubleshooting strategies, and scalable purification techniques. This document is intended for researchers, chemists, and engineers in the pharmaceutical and chemical development sectors.
Introduction and Strategic Overview
The pyrimidine ring is a privileged structure in drug discovery, integral to a wide array of approved drugs.[6] The specific target of this guide, 4-Bromo-2-(cyclopentoxy)pyrimidine, serves as a versatile building block. The 4-bromo position provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 2-cyclopentoxy group modulates solubility and conformational properties, often enhancing target engagement.
The synthetic strategy is designed for scalability, prioritizing cost-effective starting materials, robust reaction conditions, and non-chromatographic purification methods. The overall process flow is depicted below.
Caption: Overall three-step synthetic workflow.
This route begins with the conversion of uracil to 2,4-dichloropyrimidine, a well-established industrial process.[7][8] This is followed by a halogen exchange to produce 2,4-dibromopyrimidine, which sets the stage for the final, regioselective nucleophilic aromatic substitution (SNAr) with cyclopentanol.
Causality and Rationale of Experimental Design
2.1. Choice of Starting Material and Halogenation Strategy
Uracil is an inexpensive, readily available starting material. Its conversion to a dihalogenated pyrimidine is the most common entry point for further derivatization. While the target contains a bromine atom, the initial step involves chlorination with phosphorus oxychloride (POCl₃). This is due to the high reactivity and cost-effectiveness of POCl₃ for this transformation on an industrial scale.[9]
The subsequent conversion of 2,4-dichloropyrimidine to 2,4-dibromopyrimidine using a reagent like phosphorus tribromide (PBr₃) is a critical step.[10] This "halogen-swap" approach is strategically advantageous because it allows for a more controlled and regioselective final substitution.
2.2. Regioselectivity in the Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is electron-deficient, making it susceptible to SNAr reactions.[3] In 2,4-dihalopyrimidines, the C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position.[11][12] However, the reactivity can be influenced by the nature of the leaving group. By using 2,4-dibromopyrimidine, we can exploit the subtle differences in reactivity between the C2-Br and C4-Br bonds. For the synthesis of the desired 2-alkoxy-4-bromo isomer, the reaction must be carefully controlled. The formation of the sodium cyclopentoxide in situ with a strong, non-nucleophilic base like sodium hydride (NaH) followed by reaction at controlled temperatures allows for preferential substitution at the C2 position, leaving the C4-bromo group intact for future synthetic manipulations.
Detailed Scale-Up Protocols
Safety Preamble: All operations should be conducted in a suitable chemical reactor with appropriate engineering controls (ventilation, scrubber) and personal protective equipment (PPE). The reagents used are hazardous and require careful handling.
Protocol 1: Synthesis of 2,4-Dichloropyrimidine (DCP)
This protocol is adapted from established industrial methods.[7][9]
-
Reactor Setup: Charge a clean, dry, glass-lined reactor with phosphorus oxychloride (POCl₃, 4.0 molar equivalents). Equip the reactor with a mechanical stirrer, temperature probe, condenser, and a nitrogen inlet.
-
Reagent Charge: Begin agitation and add N,N-dimethylaniline (0.2 molar equivalents) as a catalyst.
-
Uracil Addition: Add uracil (1.0 molar equivalent) portion-wise to the stirred POCl₃ solution, ensuring the internal temperature does not exceed 30°C. This addition can be exothermic.
-
Reaction: Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 12-16 hours.
-
In-Process Control (IPC): Monitor the reaction progress by HPLC until the consumption of uracil is >99%.
-
Workup - POCl₃ Removal: Cool the mixture to 50-60°C. Distill off the excess POCl₃ under vacuum. This is a critical step to ensure a safe quench.
-
Quenching: (EXTREME CAUTION) Cool the reactor to below 10°C. Very slowly and carefully, add the reaction mass to a separate vessel containing crushed ice and water, ensuring the quench temperature is maintained below 25°C. This process is highly exothermic and releases HCl gas, which must be directed to a scrubber.
-
Extraction: Extract the aqueous slurry with a suitable solvent, such as dichloromethane or ethyl acetate (3x volumes).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield crude 2,4-dichloropyrimidine as an oil or low-melting solid. The product is often of sufficient purity for the next step.
Protocol 2: Synthesis of 2,4-Dibromopyrimidine (DBP)
This protocol is based on the procedure outlined by Jennifer M. Schomaker and Thomas J. Delia.[10]
-
Reactor Setup: Charge the reactor with 2,4-dichloropyrimidine (1.0 molar equivalent).
-
Reagent Addition: Under a nitrogen atmosphere, slowly add phosphorus tribromide (PBr₃, 2.5 molar equivalents) via an addition funnel, maintaining the internal temperature below 40°C.
-
Reaction: Heat the mixture to 100-110°C for 4-6 hours.
-
IPC: Monitor the reaction by HPLC or GC to confirm the conversion of DCP to DBP.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice.
-
Neutralization & Extraction: Neutralize the aqueous solution with a base such as sodium bicarbonate until the pH is ~7-8. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture to yield pure 2,4-dibromopyrimidine.
Protocol 3: Synthesis of 4-Bromo-2-(cyclopentoxy)pyrimidine
-
Reactor Setup: To a dry reactor under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).
-
Alkoxide Formation: Add cyclopentanol (1.2 molar equivalents). Cool the solution to 0-5°C in an ice/salt bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 molar equivalents) portion-wise, ensuring the temperature does not exceed 10°C. Stir the resulting slurry at 0-5°C for 1 hour.
-
SNAr Reaction: Prepare a solution of 2,4-dibromopyrimidine (1.0 molar equivalent) in anhydrous THF. Add this solution dropwise to the cyclopentoxide slurry, maintaining the internal temperature below 10°C.
-
Reaction Drive: After the addition is complete, allow the reaction to warm to room temperature and stir for 8-12 hours. Gentle heating (40-50°C) may be required to drive the reaction to completion.
-
IPC: Monitor the reaction by HPLC for the disappearance of 2,4-dibromopyrimidine and the formation of the product. Pay close attention to the formation of any isomeric impurities.
-
Quenching: Cool the reaction to 0-5°C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Dilute with water and extract the product with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers and wash with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from isopropanol or an ethanol/water mixture to yield the final product as a crystalline solid.
Data Presentation and Quality Control
Effective scale-up relies on robust analytical monitoring.[13][14]
Table 1: Example Reagent Quantities for 1 kg Scale Synthesis of Final Product
| Step | Reagent | Molar Eq. | Molecular Weight | Mass / Volume | Notes |
| 1 | Uracil | 1.0 | 112.09 g/mol | 0.52 kg | Starting Material |
| POCl₃ | 4.0 | 153.33 g/mol | 2.85 kg (1.72 L) | Corrosive | |
| N,N-dimethylaniline | 0.2 | 121.18 g/mol | 113 g | Catalyst | |
| 2 | 2,4-Dichloropyrimidine | 1.0 | 148.98 g/mol | ~0.60 kg (from Step 1) | Intermediate |
| PBr₃ | 2.5 | 270.69 g/mol | 2.73 kg (0.95 L) | Lachrymator | |
| 3 | 2,4-Dibromopyrimidine | 1.0 | 237.88 g/mol | ~0.85 kg (from Step 2) | Intermediate |
| Cyclopentanol | 1.2 | 86.13 g/mol | 0.44 kg (0.46 L) | Nucleophile | |
| Sodium Hydride (60%) | 1.2 | 40.00 g/mol | 0.21 kg | Flammable Solid | |
| Tetrahydrofuran (THF) | - | 72.11 g/mol | ~10 L | Solvent |
Table 2: Representative Analytical Quality Control Parameters
| Analysis | Method | Parameter | Specification | Reference |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure | Match reference spectra | - |
| Assay/Purity | HPLC-UV | Peak Area % | ≥ 98.5% | [15][16] |
| Isomeric Purity | HPLC-UV | 2-Bromo-4-cyclopentoxy isomer | ≤ 0.5% | [16] |
| Residual Solvents | GC-HS | THF, Ethyl Acetate, etc. | Per ICH Q3C limits | [15] |
Process Optimization and Troubleshooting
Caption: Key troubleshooting points and corrective actions.
Scale-Up Considerations:
-
Thermal Safety: The chlorination reaction and the quenching of POCl₃ are highly exothermic. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is essential before attempting a large scale.[7]
-
Material Handling: Handling large quantities of POCl₃, PBr₃, and NaH requires specialized equipment and procedures to prevent exposure and ensure safety.
-
Waste Management: The process generates significant acidic aqueous waste and phosphorus-containing byproducts. A comprehensive waste treatment plan must be in place.[9]
-
Purification: While lab procedures often rely on chromatography, this is generally not viable for multi-kilogram production.[17] Developing a robust recrystallization procedure is paramount for achieving high purity and good crystal morphology, which aids in filtration and drying.
Conclusion
This application note provides a comprehensive and scalable pathway for the synthesis of 4-Bromo-2-(cyclopentoxy)pyrimidine. By understanding the chemical rationale behind each step and implementing rigorous process and analytical controls, researchers and development professionals can confidently and safely produce this valuable pharmaceutical intermediate at scale. The outlined procedures prioritize safety, robustness, and scalability, aligning with the demands of modern pharmaceutical development.
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Synthesis of Pyrimidine and Its Derivatives - YouTube. (2025, January 9). YouTube. Retrieved from [Link]
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Tolba, M. S., et al. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-144. Retrieved from [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
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Synthesis of Pyrimidine Derivatives. (n.d.). Scribd. Retrieved from [Link]
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CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY. (n.d.). iPowerpoint. Retrieved from [Link]
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Isohypsic Pd(II)-Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. (n.d.). ChemRxiv. Retrieved from [Link]
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Kumar, R., et al. (2013). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules, 18(10), 12570-12583. Retrieved from [Link]
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(PDF) An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). (2013, October 15). ResearchGate. Retrieved from [Link]
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Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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A kind of preparation method of 2,4-dichloropyrimidine and its derivatives. (2020, December 8). Patsnap. Retrieved from [Link]
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Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. (2025, August 7). ResearchGate. Retrieved from [Link]
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Chvatal, A., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Molecules, 17(5), 4944-4955. Retrieved from [Link]
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Kumar, S., et al. (n.d.). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. Royal Society of Chemistry. Retrieved from [Link]
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Wallace, J. M., et al. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(41), 5396-5398. Retrieved from [Link]
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Santhosh, C. R., et al. (2025, June 4). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews, 7(4), 591-615. Retrieved from [Link]
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Toxicity of halogenated pyrimidines in the plant and nematode models. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. (n.d.). Journal of Materials and Environmental Science. Retrieved from [Link]
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Brondz, I. (2012). Analytical Methods in Quality Control of Scientific Publications. American Journal of Analytical Chemistry, 3, 443-447. Retrieved from [Link]
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Cardoso, S. G., et al. (n.d.). Analytical Methods Need Optimization to Get Innovative and Continuous Processes for Future Pharmaceuticals. Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]
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Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008, July 1). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Implementation of QbD Approach to the Development of Chromatographic Methods for the Determination of Complete Impurity Profile. (2022, September 14). International Journal of Molecular Sciences. Retrieved from [Link]
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Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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2,4-Dichloropyrimidine (CAS No: 3934-20-1) API Intermediate Manufacturers. (n.d.). apicule. Retrieved from [Link]
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Application Notes and Protocols for 4-Bromo-2-(cyclopentoxy)pyrimidine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatile Pyrimidine Scaffold in Modern Agrochemicals
The pyrimidine ring is a cornerstone in the development of a vast array of biologically active molecules, playing a pivotal role in numerous commercial agrochemicals.[1][2] Its inherent chemical properties and the ability to be functionalized at multiple positions make it a privileged scaffold for the discovery of novel fungicides, herbicides, and insecticides. 4-Bromo-2-(cyclopentoxy)pyrimidine emerges as a particularly promising, yet underexplored, building block for the synthesis of new agrochemical candidates. This document provides a comprehensive guide to the potential applications and synthetic manipulation of this versatile intermediate.
The strategic placement of a bromine atom at the 4-position offers a reactive handle for a variety of cross-coupling and substitution reactions, enabling the introduction of diverse molecular fragments.[3] The cyclopentoxy group at the 2-position can influence the molecule's lipophilicity and metabolic stability, key parameters in the design of effective and environmentally compatible agrochemicals. While direct applications of 4-Bromo-2-(cyclopentoxy)pyrimidine in commercial agrochemicals are not extensively documented, its structural motifs are present in a multitude of patented and researched compounds, suggesting a high potential for its use in the generation of new active ingredients.
These application notes will explore the inferred potential of 4-Bromo-2-(cyclopentoxy)pyrimidine in the synthesis of next-generation agrochemicals, supported by detailed synthetic protocols for its key transformations.
Physicochemical Properties and Safety Considerations
While specific experimental data for 4-Bromo-2-(cyclopentoxy)pyrimidine is limited, the following table provides estimated physicochemical properties and general safety information based on closely related structures.
| Property | Value | Source/Analogy |
| Molecular Formula | C₉H₁₁BrN₂O | - |
| Molecular Weight | 243.10 g/mol | - |
| Appearance | Likely a solid at room temperature | Analogy to similar pyrimidines |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) | General solubility of similar compounds |
Safety Precautions:
As with all halogenated heterocyclic compounds, appropriate safety measures must be taken when handling 4-Bromo-2-(cyclopentoxy)pyrimidine.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Potential Agrochemical Applications: An Inferential Approach
The true potential of 4-Bromo-2-(cyclopentoxy)pyrimidine lies in its utility as a scaffold for the synthesis of diverse libraries of compounds for high-throughput screening in agrochemical discovery programs. The following sections outline potential applications based on the established bioactivities of the broader pyrimidine class.
Fungicidal Applications
Pyrimidine derivatives are a well-established class of fungicides, with several commercial products used to control a wide range of plant pathogens.[4] The mechanism of action for many of these fungicides involves the inhibition of essential fungal enzymes. The 4-bromo position of 4-Bromo-2-(cyclopentoxy)pyrimidine can be readily modified to introduce pharmacophores known to impart fungicidal activity.
Synthetic Strategy for Fungicide Development:
A common strategy involves the displacement of the bromide with a substituted aniline or other nitrogen-containing heterocycles. The cyclopentoxy group can be retained to optimize physicochemical properties or can be further modified.
Workflow for Fungicide Discovery.
Herbicidal Applications
The pyrimidine core is also a key feature in numerous herbicides. These compounds often act by inhibiting specific enzymes in the biosynthetic pathways of amino acids or other essential molecules in plants. The structural diversity that can be generated from 4-Bromo-2-(cyclopentoxy)pyrimidine makes it an attractive starting point for the discovery of new herbicidal modes of action.
Synthetic Strategy for Herbicide Development:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl or heteroaryl groups at the 4-position. These modifications can lead to compounds with potent herbicidal activity.
Workflow for Herbicide Discovery.
Insecticidal Applications
Derivatives of pyrimidine have been successfully developed as insecticides, targeting the nervous system of insects. The ability to introduce a wide range of substituents onto the 4-Bromo-2-(cyclopentoxy)pyrimidine scaffold allows for the fine-tuning of insecticidal specificity and potency.
Synthetic Strategy for Insecticide Development:
The synthesis of insecticidal pyrimidines can involve a combination of cross-coupling and substitution reactions to build complex molecules with the desired biological activity.
Synthetic Protocols: Key Transformations of 4-Bromo-2-(cyclopentoxy)pyrimidine
The following protocols describe two fundamental and versatile reactions for the derivatization of 4-Bromo-2-(cyclopentoxy)pyrimidine, enabling the synthesis of a wide range of potential agrochemical candidates.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the C-C bond formation at the 4-position of the pyrimidine ring, a key step in the synthesis of many potential herbicides and other agrochemicals.[5][6][7]
Objective: To couple an aryl or heteroaryl boronic acid with 4-Bromo-2-(cyclopentoxy)pyrimidine.
Materials:
-
4-Bromo-2-(cyclopentoxy)pyrimidine
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
TLC plates for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-2-(cyclopentoxy)pyrimidine (1.0 eq), the aryl or heteroaryl boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq).
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water mixture, 4:1) to the flask.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Expected Outcome:
The reaction should yield the 4-aryl or 4-heteroaryl-2-(cyclopentoxy)pyrimidine derivative. The yield will vary depending on the specific boronic acid and reaction conditions used.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of the Bromo Group
This protocol describes the displacement of the 4-bromo substituent with a nitrogen nucleophile, a common method for synthesizing 4-aminopyrimidine derivatives which are prevalent in bioactive molecules.[1][2]
Objective: To synthesize 4-amino-2-(cyclopentoxy)pyrimidine derivatives.
Materials:
-
4-Bromo-2-(cyclopentoxy)pyrimidine
-
Primary or secondary amine (1.5 - 2.0 equivalents)
-
Base (e.g., K₂CO₃, Et₃N, DIPEA) (2-3 equivalents) (optional, depending on the amine)
-
Solvent (e.g., DMF, DMSO, NMP)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
TLC plates for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-Bromo-2-(cyclopentoxy)pyrimidine (1.0 eq) in the chosen solvent (e.g., DMF).
-
Add the amine (1.5 eq) and the base (e.g., K₂CO₃, 2.0 eq) to the solution.
-
Heat the reaction mixture to a temperature between 80-120 °C and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-(cyclopentoxy)pyrimidine derivative.
Expected Outcome:
This reaction should provide the corresponding 4-amino-substituted pyrimidine derivative in moderate to good yield.
Conclusion
4-Bromo-2-(cyclopentoxy)pyrimidine represents a valuable and versatile building block for the synthesis of novel agrochemicals. Its strategic functionalization allows for the exploration of a vast chemical space, with significant potential for the discovery of new fungicides, herbicides, and insecticides. The protocols provided herein offer a solid foundation for researchers to begin exploring the synthetic utility of this promising intermediate in their agrochemical discovery programs. While direct biological data on this specific molecule is nascent, the rich history and proven success of the pyrimidine scaffold in agriculture strongly suggest a bright future for its derivatives.
References
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Semantic Scholar. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link]
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SciSpace. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
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International Journal of Pharmaceutical and Biological Science Archive. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Retrieved from [Link]
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De Gruyter. (2010). Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. Retrieved from [Link]
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-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- National Center for Biotechnology Information. (2020).
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Note: One-Pot Synthesis of Functionalized Pyrimidine Derivatives from 4-Bromo-2-(cyclopentoxy)pyrimidine
Executive Summary
In modern drug discovery, the pyrimidine nucleus serves as a privileged scaffold, forming the core of blockbuster therapeutics ranging from kinase inhibitors (e.g., Gleevec) to statins (e.g., Crestor)[1]. 4-Bromo-2-(cyclopentoxy)pyrimidine is an exceptionally versatile bifunctional building block. The C4-bromo position is primed for transition-metal-catalyzed cross-coupling, while the C2-cyclopentoxy group acts as both a lipophilic placeholder and a latent carbonyl group.
This application note details a highly efficient, one-pot methodology combining a Palladium-catalyzed Suzuki-Miyaura cross-coupling with an in-situ acidic deprotection. This streamlined workflow allows researchers to rapidly synthesize 4-arylpyrimidin-2(1H)-ones —critical pharmacophores in oncology and metabolic disease targets—while significantly improving the environmental factor (E-factor) and overall mass yield[2].
Mechanistic Insights & Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, moving beyond empirical observation to mechanistic causality.
Regioselectivity and Oxidative Addition
The success of this protocol hinges on the electronic disparity within the pyrimidine ring. The nitrogen atoms withdraw electron density, making the C2 and C4 positions highly electrophilic. The 4-bromo position exhibits a remarkably low bond dissociation energy, making it exceptionally reactive towards Pd(0) oxidative addition[1]. This guarantees absolute regiocontrol, eliminating the generation of isomeric byproducts that plague di-halogenated starting materials.
The Strategic Role of the Cyclopentoxy Group
While methoxy or ethoxy groups are common, the cyclopentoxy moiety provides two distinct advantages:
-
Steric Shielding: During the highly basic conditions of the Suzuki-Miyaura coupling, the bulky cyclopentyl ring shields the C2 position from unwanted nucleophilic aromatic substitution (SNAr) by hydroxide or alkoxide ions.
-
Thermodynamic Cleavage: Under acidic conditions, the secondary cyclopentyl ether cleaves via an
-like mechanism. The formation of a relatively stable cyclopentyl cation facilitates a rapid, low-temperature deprotection to reveal the thermodynamically stable pyrimidin-2(1H)-one tautomer.
The "One-Pot" Advantage
Isolating intermediate cross-coupled pyrimidines often results in significant material loss due to their polarity and affinity for silica gel. By executing the cross-coupling and deprotection in a single vessel, we bypass intermediate purification. Literature demonstrates that one-pot multi-step combinations in pyrimidine synthesis can improve the E-factor by up to 61% and increase the effective mass yield by over 500%[2].
Mandatory Visualization: Workflows & Mechanisms
Catalytic cycle and one-pot workflow for 4-Arylpyrimidin-2(1H)-one synthesis.
Pharmacological mechanism of pyrimidin-2-one derivatives as competitive kinase inhibitors.
Quantitative Data: Condition Optimization
The choice of catalyst and solvent is critical for the success of the sequence[3]. The table below summarizes the optimization data, demonstrating why the
Table 1: Optimization of One-Pot Suzuki-Miyaura / Deprotection Conditions
| Entry | Catalyst (5 mol%) | Solvent System | Base (2.5 eq) | Deprotection Acid | Overall Yield (%) | E-Factor Impact |
| 1 | Toluene / | TFA | 45 | High (Poor solubility) | ||
| 2 | DMF / | 62 | Moderate | |||
| 3 | 1,4-Dioxane / | 4.0 M | 88 | Low (Optimal) | ||
| 4 | EtOH / | 85 | Very Low |
Note: Entry 3 was selected as the standard protocol due to the bidentate nature of the dppf ligand, which accelerates reductive elimination and stabilizes the palladium center against the aqueous basic conditions[4].
Experimental Protocols: A Self-Validating System
This protocol is designed as a self-validating system . It employs strict In-Process Controls (IPC) to ensure that the causality of the reaction is maintained; the deprotection phase is only triggered once the catalytic cycle of the cross-coupling is analytically confirmed to be complete.
Materials Required:
-
4-Bromo-2-(cyclopentoxy)pyrimidine (1.0 mmol, 243.10 g/mol )
-
Arylboronic acid derivative (1.2 mmol)
- (0.05 mmol, 5 mol%)
-
Potassium carbonate (
) (2.5 mmol) -
1,4-Dioxane (Anhydrous) and Deionized
-
4.0 M
in 1,4-Dioxane
Step-by-Step Methodology:
Phase 1: Suzuki-Miyaura Cross-Coupling
-
Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-(cyclopentoxy)pyrimidine (243 mg, 1.0 mmol), the chosen arylboronic acid (1.2 mmol), and
(345 mg, 2.5 mmol). -
Solvent Addition & Degassing: Add 1,4-Dioxane (4.0 mL) and
(1.0 mL). Sparge the biphasic mixture with Argon for exactly 10 minutes to remove dissolved oxygen, which can prematurely oxidize the Pd catalyst. -
Catalyst Initiation: Quickly add
(41 mg, 0.05 mmol) under a positive stream of Argon. Seal the flask. -
Reaction: Heat the mixture in a pre-equilibrated oil bath at 90 °C for 4 hours with vigorous stirring (800 rpm).
Phase 2: In-Process Control (IPC) & Validation
5. Sampling: Briefly remove the flask from the heat. Extract a 10 µL aliquot of the organic layer and dilute it in 1 mL of LC-MS grade Acetonitrile.
6. Validation Checkpoint: Analyze via UPLC-MS. Proceed to Phase 3 only if the starting material (
Phase 3: In-Situ Deprotection
7. Neutralization & Cleavage: Cool the reaction mixture to 60 °C. Carefully add 4.0 M
-
Safety Note: Expect moderate effervescence due to
evolution from the unreacted .
-
Thermal Cleavage: Once gas evolution ceases, raise the temperature to 80 °C and stir for 2 hours. The acidic environment facilitates the cleavage of the cyclopentyl ether.
Phase 4: Workup and Isolation
9. Quenching: Cool to room temperature. Concentrate the reaction mixture under reduced pressure to remove Dioxane.
10. Extraction: Suspend the crude residue in Ethyl Acetate (15 mL) and wash with saturated aqueous
References
-
One-Pot Double Suzuki Couplings of Dichloropyrimidines ResearchGate / PMC - NIH URL:[2]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines PMC - NIH URL:[1]
-
Substituted pyrrolidines as G-protein coupled receptor 43 agonists (US11072582B2) Google Patents URL:[4]
-
Palladium-Catalyzed Cross Couplings in Organic Synthesis The Nobel Prize in Chemistry 2010 URL:[5]
-
Palladium Catalyzed Couplings (Catalytic Cycles) Chemistry LibreTexts URL:[3]
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US11072582B2 - Substituted pyrrolidines as G-protein coupled receptor 43 agonists - Google Patents [patents.google.com]
- 5. nobelprize.org [nobelprize.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 4-Bromo-2-(cyclopentoxy)pyrimidine
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 4-Bromo-2-(cyclopentoxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific transformation. As an electron-deficient heterocyclic halide, this substrate presents unique opportunities and challenges that require careful consideration of reaction parameters for achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended starting conditions for the Suzuki coupling of 4-Bromo-2-(cyclopentoxy)pyrimidine?
A robust starting point is crucial for success. Given the electron-deficient nature of the pyrimidine ring, oxidative addition is generally favorable.[1] However, catalyst and base selection remain critical. A reliable set of initial conditions to screen would be:
| Parameter | Recommendation | Rationale & Notes |
| Aryl Halide | 4-Bromo-2-(cyclopentoxy)pyrimidine | 1.0 equivalent |
| Boronic Acid/Ester | Arylboronic Acid | 1.2 - 1.5 equivalents |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | 1 - 3 mol% |
| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 equivalents |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1) or Toluene / H₂O | A small amount of water is often necessary to dissolve the base and facilitate transmetalation.[2][3] |
| Temperature | 80 - 100 °C | Monitor reaction progress; excessive heat can accelerate catalyst decomposition.[4][5] |
| Atmosphere | Inert (Argon or Nitrogen) | Absolutely critical to prevent catalyst oxidation and homocoupling side reactions.[6][7] |
Q2: Why is the choice of ligand so important for this specific pyrimidine substrate?
The ligand is arguably the most critical variable in a Suzuki coupling. It stabilizes the palladium center, prevents its aggregation into inactive palladium black, and modulates its electronic and steric properties to facilitate the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][8] For an electron-deficient system like a bromopyrimidine, while oxidative addition is often facile, the subsequent steps can be challenging.
-
Electron-rich and Bulky Ligands: Ligands such as bulky biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior to simpler ones like PPh₃.[9][10] Their electron-donating character promotes the reductive elimination step, while their steric bulk can prevent the formation of undesirable catalyst complexes and accelerate the overall catalytic turnover.[10]
Q3: Which base should I choose and why does it matter?
The base plays multiple roles in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step.[11] The choice of base can significantly impact yield and side product formation.
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common. K₃PO₄ is a moderately strong base that is often effective and can minimize base-sensitive functional group degradation.[9][12] Cs₂CO₃ is more soluble and can be effective at lower temperatures but is more expensive.
-
Organic Bases: Amine bases are sometimes used but can lead to dehalogenation side products.[2]
-
Strength: A base that is too weak may not activate the boronic acid efficiently, stalling the reaction. A base that is too strong can promote side reactions like protodeboronation or hydrolysis of sensitive functional groups.[13]
Troubleshooting Guide
Encountering a low-yielding or failed reaction is a common part of process development. This guide provides a logical workflow to diagnose and solve the issues you may face.
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
Problem 1: Low to No Conversion of Starting Materials
This is the most frequent issue, often pointing to a problem with the catalyst's activity or the reaction conditions.
-
Symptom: TLC or LC-MS analysis shows predominantly unreacted 4-Bromo-2-(cyclopentoxy)pyrimidine.
-
Potential Cause A: Catalyst Decomposition. The active Pd(0) species is highly sensitive to oxygen. Insufficient degassing allows oxygen to oxidize the catalyst, causing it to precipitate as inactive palladium black.[4][6] High temperatures can also accelerate this process.
-
Solution:
-
Improve Degassing: Ensure your solvent and reaction setup are thoroughly purged with an inert gas (Argon or Nitrogen) for 15-30 minutes.[6] For highly sensitive systems, perform three "freeze-pump-thaw" cycles on the solvent.[9]
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of inert gas (e.g., using a balloon) for the entire duration.
-
Check Ligand Ratio: An insufficient ligand-to-palladium ratio can leave the metal center unsaturated and prone to aggregation. Ensure a ratio of at least 1:1 to 2:1 (Ligand:Pd).[4]
-
-
-
Potential Cause B: Ineffective Oxidative Addition or Reductive Elimination. While the bromopyrimidine is electron-deficient, a suboptimal ligand may not efficiently facilitate the full catalytic cycle. Standard ligands like PPh₃ may be insufficient.[9][14]
-
Solution:
-
Switch to a More Robust Ligand System: Employ bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or their corresponding pre-catalysts (e.g., SPhos-Pd-G3).[8][15] These ligands are known to accelerate both oxidative addition and reductive elimination for challenging substrates.
-
Screen Catalysts: Test different palladium sources. Pd(dppf)Cl₂ is a reliable choice for many heterocyclic couplings.[9]
-
-
-
Potential Cause C: Poor Boronic Acid Quality or Stability. Boronic acids can degrade upon storage, especially if exposed to moisture. They can also be unstable under the reaction conditions, leading to side reactions before they can participate in the coupling.[2][16]
-
Solution:
-
Use High-Purity Reagents: Ensure your boronic acid is fresh and has been stored properly.
-
Consider Boronic Esters: Pinacol (Bpin) or MIDA boronate esters are significantly more stable than the corresponding boronic acids.[2][16][17] They provide a "slow release" of the active boronic acid under the reaction conditions, minimizing decomposition.[16][18][19]
-
-
Problem 2: Significant Side Product Formation
Even when the starting material is consumed, the desired product yield can be compromised by competing reaction pathways.
Caption: The desired Suzuki pathway versus common side reactions.
-
Side Product A: Homocoupling (Ar'-Ar').
-
Identification: Formation of a symmetrical biaryl derived from your boronic acid.
-
Cause: This is most often caused by the presence of oxygen, which can promote a Pd(II)-mediated oxidative coupling of two boronic acid molecules.[2][6][20] Using a Pd(II) pre-catalyst (like Pd(OAc)₂) can also contribute, as the in-situ reduction to Pd(0) can consume the boronic acid.[4]
-
Solution:
-
-
Side Product B: Protodeboronation (Ar'-H).
-
Identification: Your boronic acid is consumed, but instead of coupling, it is replaced by a hydrogen atom.
-
Cause: Protodeboronation is the hydrolysis of the carbon-boron bond.[16] It is often catalyzed by aqueous base and accelerated by heat.[13][21] Heteroaryl boronic acids can be particularly susceptible.[2]
-
Solution:
-
Use Boronic Esters: As mentioned, stable esters like pinacol or MIDA boronates protect the C-B bond until it's needed in the catalytic cycle.[16]
-
Minimize Water: While some water is often needed, an excessive amount can promote hydrolysis. Use the minimum required for the base to be effective.
-
Optimize Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times.
-
-
-
Side Product C: Dehalogenation (Pyrimidine-H).
-
Identification: The starting bromopyrimidine is converted to 2-(cyclopentoxy)pyrimidine.
-
Cause: After oxidative addition, the palladium complex can react with a hydride source in the mixture, leading to reductive elimination of the dehalogenated product.[2] Common hydride sources include amine bases or alcoholic solvents.
-
Solution:
-
Experimental Protocols
General Protocol for Suzuki Coupling
This procedure is a general starting point and should be optimized for each specific boronic acid partner.
-
Glassware Preparation: Ensure all glassware (e.g., a Schlenk flask or microwave vial) and a magnetic stir bar are thoroughly oven- or flame-dried and allowed to cool under an inert atmosphere.[7][22]
-
Reagent Addition:
-
To the reaction vessel, add 4-Bromo-2-(cyclopentoxy)pyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).
-
-
Atmosphere Exchange: Seal the vessel and evacuate and backfill with inert gas (Argon or Nitrogen) three times to establish an inert atmosphere.[9][14]
-
Solvent Addition:
-
Add the degassed solvent (e.g., 1,4-dioxane) via syringe.
-
If using a co-solvent, add degassed water via syringe. The final concentration should be around 0.1-0.2 M with respect to the limiting reagent.
-
-
Degassing: Bubble the inert gas through the stirred reaction mixture for an additional 10-15 minutes to ensure all dissolved oxygen is removed.[6]
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) in a pre-heated oil bath with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers. Extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the final product.[9]
Caption: The generally accepted mechanism for the Suzuki-Miyaura reaction.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
The Journal of Organic Chemistry. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Available at: [Link]
-
Journal of the American Chemical Society. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Available at: [Link]
-
Organic Process Research & Development. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available at: [Link]
-
Molecules. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
-
Wikipedia. Protodeboronation. Available at: [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Available at: [Link]
-
Reddit. What is the proper way to set up a suzuki coupling? : r/chemistry. Available at: [Link]
-
Journal of the American Chemical Society. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]
-
ACS Catalysis. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]
-
Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]
-
Molecules. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]
-
Journal of the American Chemical Society. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Available at: [Link]
-
ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for... Available at: [Link]
-
RSC Advances. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available at: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available at: [Link]
-
Organic Letters. A C–H Borylation Approach to Suzuki–Miyaura Coupling of Typically Unstable 2–Heteroaryl and Polyfluorophenyl Boronates. Available at: [Link]
-
Molecules. Highly Efficient Method for Suzuki Reactions in Aqueous Media. Available at: [Link]
-
ResearchGate. (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
Journal of Science and Technology. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Available at: [Link]
-
The Journal of Organic Chemistry. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Available at: [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]
-
MIT DSpace. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Available at: [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. Protodeboronation - Wikipedia [en.wikipedia.org]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. research.ed.ac.uk [research.ed.ac.uk]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [merckmillipore.com]
Technical Support Center: Side Reactions in Buchwald-Hartwig Amination of Bromopyrimidines
Welcome to the Technical Support Center for the Buchwald-Hartwig amination of bromopyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential pitfalls of this powerful C-N bond-forming reaction. Pyrimidine scaffolds are ubiquitous in pharmaceuticals, making this reaction a critical tool. However, the unique electronic properties of the pyrimidine ring can lead to specific side reactions that require careful consideration and optimization.[1]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols in a user-friendly question-and-answer format to address the specific challenges you may encounter.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems observed during the Buchwald-Hartwig amination of bromopyrimidines and provides actionable solutions based on mechanistic understanding and empirical evidence.
Q1: My reaction is showing low to no conversion of the bromopyrimidine starting material. What are the likely causes and how can I fix it?
Low conversion is a frequent issue and can often be traced back to catalyst deactivation or suboptimal reaction conditions.
Possible Cause 1: Catalyst Poisoning by the Pyrimidine Nitrogen
The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity. This is a primary challenge when working with nitrogen-containing heterocycles.[2]
-
Solution: Employ sterically hindered, electron-rich phosphine ligands. These bulky ligands create a coordinatively saturated environment around the palladium atom, which physically blocks the pyrimidine nitrogen from binding and deactivating the catalyst.[2]
| Ligand Family | Recommended Ligands | Key Advantages |
| Biaryl Phosphines | XPhos, RuPhos, BrettPhos | Highly effective for a broad range of amines and heteroaryl halides.[3][4][5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Offer strong σ-donation and good thermal stability, sometimes outperforming phosphine ligands.[6][7] |
Possible Cause 2: Inappropriate Base Selection
The base is crucial for the deprotonation of the amine to form the active palladium-amido complex.[8][9] An incorrect choice can halt the catalytic cycle.
-
Solution: Sodium tert-butoxide (NaOtBu) is generally the most effective base for achieving high reaction rates.[10] However, if your substrate has base-sensitive functional groups (e.g., esters), consider weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), though this may necessitate higher reaction temperatures.[11][12]
Possible Cause 3: Inadequate Inert Atmosphere
Palladium(0) catalysts are sensitive to oxygen, which can lead to oxidation and deactivation.
-
Solution: Ensure all reagents and solvents are thoroughly degassed. A common procedure involves at least three cycles of evacuating the reaction flask and backfilling with an inert gas like argon or nitrogen.[8][13]
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to my starting pyrimidine minus bromine (hydrodebromination). How can I suppress this side reaction?
Hydrodebromination is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can occur through several pathways, often involving β-hydride elimination from a palladium-amido intermediate or reaction with trace water.[14]
-
Solution 1: Choice of Ligand and Base: The ligand and base combination can significantly influence the rate of reductive elimination versus side reactions. Bulky, electron-rich ligands that accelerate the desired C-N bond formation can outcompete the pathways leading to hydrodebromination.[3] Using a strong, non-coordinating base like lithium bis(trimethylsilyl)amide (LiHMDS) can sometimes be beneficial.[10]
-
Solution 2: Rigorously Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dried. The use of freshly distilled solvents and oven-dried glassware is recommended.
-
Solution 3: Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can help favor the desired coupling reaction.[15]
Q3: My reaction mixture shows the formation of a symmetrical bipyrimidine byproduct. What causes this and how can I prevent it?
The formation of a bipyrimidine (homocoupling) suggests that a palladium-pyrimidine intermediate is reacting with another molecule of the starting bromopyrimidine instead of the amine.
-
Solution 1: Lower Reaction Temperature: This side reaction can sometimes be favored at higher temperatures. If possible, try running the reaction at a lower temperature for a longer period.
-
Solution 2: Ligand Choice: Certain ligands are more prone to promoting homocoupling. Screening different classes of ligands, such as moving from a monodentate to a bidentate ligand like Xantphos, may mitigate this issue.[12][15]
-
Solution 3: Slower Addition of Bromopyrimidine: In some cases, adding the bromopyrimidine slowly to the reaction mixture containing the catalyst, ligand, base, and amine can minimize its concentration and disfavor the homocoupling pathway.
Q4: I am using a bromopyrimidine with other functional groups, and I am seeing undesired reactions at these sites. How can I improve selectivity?
The strong bases and high temperatures often employed in Buchwald-Hartwig aminations can be incompatible with sensitive functional groups.[10]
-
Solution 1: Milder Base: As mentioned, switching from NaOtBu to a weaker base like K₃PO₄ or Cs₂CO₃ can preserve base-sensitive groups like esters or ketones.[11]
-
Solution 2: Lower Temperature and Precatalysts: The use of modern, highly active palladium precatalysts can often enable reactions to proceed at lower temperatures, thus improving functional group tolerance.[16]
-
Solution 3: Protecting Groups: If other nucleophilic groups are present (e.g., phenols, other amines), they may need to be protected prior to the coupling reaction.[17]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for Buchwald-Hartwig amination of bromopyrimidines?
Anhydrous toluene is a widely used and generally effective solvent.[15][18] Dioxane is also common.[19] For certain substrate combinations, ethereal solvents like tetrahydrofuran (THF) may be employed.[13] The key is to use a high-purity, anhydrous solvent.
Q2: Should I use a palladium(0) or palladium(II) source?
Both are viable, but they have different activation requirements.
-
Pd(0) sources (e.g., Pd₂(dba)₃): These are already in the correct oxidation state but can be more sensitive to air.[16]
-
Precatalysts: Modern palladium precatalysts (e.g., XPhos-Pd-G3) are often the best choice as they are air-stable Pd(II) complexes that reliably and rapidly form the active Pd(0) catalyst under the reaction conditions.[16]
Q3: How do I monitor the progress of my reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[8][13] It is advisable to quench a small aliquot of the reaction mixture before analysis.
Q4: Can I use chloro- or iodopyrimidines instead of bromopyrimidines?
Yes, but the reactivity order is generally I > Br > Cl.[16]
-
Iodopyrimidines: Are more reactive and may allow for milder reaction conditions. However, the iodide generated can sometimes inhibit the catalyst.[10][16]
-
Chloropyrimidines: Are less reactive and often require more active catalyst systems (e.g., those with very bulky ligands like BrettPhos) and higher temperatures.[17][20]
Experimental Protocols
Standard Protocol for Buchwald-Hartwig Amination of a Bromopyrimidine
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos-Pd-G3, 1-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4-2.0 equivalents).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[13]
-
Addition of Reagents: Add the bromopyrimidine (1.0 equivalent) and the amine (1.2 equivalents) to the tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe to achieve a typical concentration of 0.1-0.5 M with respect to the bromopyrimidine.
-
Reaction: Place the sealed tube in a preheated oil bath (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[13]
Visualizing Reaction Pathways and Troubleshooting
Catalytic Cycle and Common Side Reactions
The following diagram illustrates the main catalytic cycle and the points where common side reactions can occur.
Caption: Key steps and competing side reactions in the Buchwald-Hartwig amination.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common problems.
Caption: A step-by-step workflow for troubleshooting low yields in the amination of bromopyrimidines.
References
- Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
- Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Hartwig, J. F., & Buchwald, S. L. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Accounts of Chemical Research, 52(7), 1912-1923.
- Zhang, Y., et al. (2022). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341.
- Zhang, Y., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed.
- Li, G., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed.
- Kinzel, T., et al. (2010). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
- Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
- Hartwig, J. F., et al. (2001). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC.
- Prima, D. O., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6729-6736.
- Norrby, P.-O., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate.
- ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
- The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Entegris. (n.d.). Buchwald Ligands Review.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines.
- Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- Buchwald, S. L., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 4113-4116.
- Nolan, S. P., & Cazin, C. S. J. (Eds.). (2021).
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- Guo, H., et al. (2018). Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. Journal of Chemical Research, 42(1), 26-30.
- Benchchem. (n.d.). Technical Support Center: Optimizing Amination Reactions of Pyrimidines.
- Lakshman, M. K., et al. (2010). Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides.
- Taweel, S. A., et al. (2016). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Journal of Chemical and Pharmaceutical Research, 8(7), 74-80.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 5. entegris.com [entegris.com]
- 6. researchgate.net [researchgate.net]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
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- 12. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. reddit.com [reddit.com]
- 18. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. hammer.purdue.edu [hammer.purdue.edu]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Bromo-2-(cyclopentoxy)pyrimidine Derivatives
Welcome to the Advanced Technical Support Center. This knowledge base is designed for drug development professionals and synthetic chemists working with 2-alkoxy-4-halopyrimidines. These compounds are critical electrophilic intermediates used in the synthesis of G-protein coupled receptor (GPCR) agonists , P2X7 receptor antagonists , and BET bromodomain inhibitors .
Isolating the specific 4-bromo-2-(cyclopentoxy)pyrimidine regioisomer presents unique chromatographic and stability challenges. This guide provides field-proven, self-validating methodologies to ensure high-yield, high-purity isolation.
Workflow Overview: Synthesis & Isolation
When synthesizing 4-bromo-2-(cyclopentoxy)pyrimidine via Nucleophilic Aromatic Substitution (SNAr) from 2,4-dibromopyrimidine and cyclopentanol, regioselectivity is the primary hurdle. The diagram below illustrates the standard workflow for isolating the target compound from its crude mixture.
Workflow for the synthesis and chromatographic isolation of pyrimidine regioisomers.
Frequently Asked Questions (Theory & Causality)
Q: Why does the SNAr reaction produce more of the 2-bromo-4-(cyclopentoxy)pyrimidine byproduct than my target 4-bromo-2-(cyclopentoxy)pyrimidine? A: This is driven by the electronic structure of the pyrimidine ring. The nitrogen atoms withdraw electron density via inductive and resonance effects. The C4 position is ortho and para to the two ring nitrogens, making it highly electrophilic and stabilizing the anionic Meisenheimer intermediate more effectively than the C2 position (which is between the two nitrogens but suffers from greater steric hindrance and less favorable orbital overlap). Consequently, nucleophilic attack by cyclopentanol preferentially occurs at C4, making your target (attack at C2) the minor kinetic product.
Q: Why do I observe degradation (debromination or hydrolysis) during standard silica gel chromatography? A: Halopyrimidines are highly sensitive to acidic environments. Standard silica gel has a slightly acidic surface (pH ~4.5–5.5). When 4-bromo-2-(cyclopentoxy)pyrimidine is exposed to these silanol groups, the activated bromine atom at the C4 position can undergo hydrolysis, converting your product into a pyrimidinone derivative.
Q: How can I confirm the presence of my brominated product in the crude mixture before purification? A: Use LC-MS to look for the characteristic isotopic signature of bromine. For 4-bromo-2-(cyclopentoxy)pyrimidine (Exact Mass: ~242.0 Da), you must observe a 1:1 ratio of [M+H]+ peaks at m/z 243 and 245. If you are working with downstream derivatives, such as 4-chloro-2-(cyclopentoxy)pyrimidine-5-boronic acid , look for the 3:1 chlorine isotopic pattern at m/z 243 and 245.
Self-Validating Experimental Protocols
To prevent degradation and ensure the successful separation of regioisomers, use the following self-validating protocol for Normal Phase Chromatography.
Protocol: Deactivated Silica Gel Chromatography
This protocol incorporates in-line analytical checks to validate the integrity of the compound at each step.
Step 1: Crude Mixture Preparation & Validation
-
Action: Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM).
-
Validation Check: Spot the solution on a TLC plate. Elute with 90:10 Hexanes/Ethyl Acetate. Visualize under 254 nm UV light. You should observe two distinct UV-active spots (the 2-alkoxy and 4-alkoxy isomers). If the spots streak heavily, the mixture contains residual base or salts that must be removed via an aqueous wash before proceeding.
Step 2: Silica Gel Deactivation
-
Action: Prepare a slurry of 230-400 mesh silica gel in Hexanes containing 1% Triethylamine (TEA). Pack the column and flush with 3 column volumes (CV) of the 1% TEA/Hexanes solution.
-
Causality: TEA neutralizes the acidic silanol groups on the silica surface, preventing the acid-catalyzed hydrolysis of the C4-bromine bond during the run.
-
Validation Check: Collect a few drops of the column eluent and test with wet pH paper. The eluent must read pH ≥ 7.5. If it is acidic, continue flushing with TEA.
Step 3: Loading and Isocratic Elution
-
Action: Load the DCM-dissolved crude mixture onto the column. Elute isocratically with 95:5 Hexanes/Ethyl Acetate.
-
Validation Check: Monitor the eluent using an in-line UV detector at 254 nm. The 4-bromo-2-(cyclopentoxy)pyrimidine target typically elutes after the 2-bromo-4-(cyclopentoxy)pyrimidine byproduct due to differences in the molecular dipole moment.
Step 4: Fraction Pooling & Purity Confirmation
-
Action: Collect fractions and analyze the peak fractions via UPLC-MS.
-
Validation Check: Only pool fractions that exhibit >95% purity by UV integration and display the strict 1:1 m/z 243/245 isotopic pattern. Evaporate the pooled fractions under reduced pressure at a water bath temperature not exceeding 30°C to prevent thermal degradation of the cyclopentyl ether.
Troubleshooting Guide
If you encounter issues during the purification process, follow this logical progression to resolve co-elution or yield loss.
Logic tree for resolving regioisomer co-elution during purification.
Issue: The target compound and byproduct co-elute on silica gel (ΔRf < 0.1).
-
Solution: Switch to Reverse Phase Preparative HPLC. Use a C18 column with a gradient of Water/Acetonitrile. Critical Adjustment: Do not use Trifluoroacetic acid (TFA) as a modifier, as the acidic pH will hydrolyze the bromopyrimidine. Instead, use 0.1% Formic Acid or a neutral buffer like 10 mM Ammonium Acetate to maintain compound stability during the run.
Issue: I have high purity, but my recovered yield is less than 10%.
-
Solution: The 4-bromo-2-alkoxy isomer is the minor kinetic product. To improve the initial yield, lower the SNAr reaction temperature to -78°C and use a bulkier counterion base (e.g., Potassium tert-butoxide instead of Sodium hydride). This shifts the kinetic control slightly, reducing the formation of the 2,4-dicyclopentoxypyrimidine over-addition byproduct and improving the ratio of your desired regioisomer.
Quantitative Data: Purification Method Comparison
Use the following table to select the most appropriate purification method based on your current scale and purity requirements.
| Purification Method | Target Purity | Yield Recovery | Scalability | Key Troubleshooting Metric |
| Deactivated Silica Gel | 90 - 95% | 75 - 85% | High (10g - 1kg) | Column eluent must be pH ≥ 7.5 to prevent hydrolysis. |
| Reverse Phase Prep-HPLC | > 99% | 60 - 70% | Low (10mg - 5g) | Avoid TFA modifiers; use Ammonium Acetate buffer. |
| Recrystallization (Hexanes) | > 98% | 40 - 50% | Medium (1g - 100g) | Requires pre-enriched material (>80% purity) to crystallize. |
References
- Title: Substituted pyrrolidines as G-protein coupled receptor 43 agonists (US11072582B2)
- Title: Heterocyclic Derivatives as P2X7 Receptor Antagonists (EP4015039A1)
- Title: Pyrazolopyrrolidine Derivatives and Their Use in the Treatment of Disease (EP3004110B1)
Catalyst selection for cross-coupling with 4-Bromo-2-(cyclopentoxy)pyrimidine
Answering the call of modern synthetic challenges, this Technical Support Center provides researchers, scientists, and drug development professionals with a focused, in-depth guide to catalyst selection for cross-coupling reactions involving 4-Bromo-2-(cyclopentoxy)pyrimidine. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to navigate the complexities of this specific substrate.
The electron-deficient nature of the pyrimidine ring, coupled with the presence of a moderately reactive bromine atom and potential for catalyst inhibition by the ring nitrogens, presents a unique set of challenges. This guide is structured to address these issues head-on, moving from general catalyst recommendations to specific troubleshooting scenarios.
Frequently Asked Questions (FAQs): Catalyst System Selection
This section provides a top-level overview of recommended starting points for various common cross-coupling reactions.
Q1: What is the best general-purpose catalyst system for Suzuki-Miyaura coupling with 4-Bromo-2-(cyclopentoxy)pyrimidine?
A1: For C-C bond formation with arylboronic acids, a Pd(0) source combined with a bulky, electron-rich phosphine ligand is the most reliable starting point. The pyrimidine nitrogens can coordinate to the palladium center, potentially deactivating the catalyst; bulky ligands help mitigate this issue.[1][2]
-
Recommended System:
-
Palladium Source: Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%).
-
Ligand: SPhos, XPhos, or P(t-Bu)₃ (2-5 mol% ligand-to-palladium ratio).
-
Base: A moderately strong base like K₃PO₄ or K₂CO₃ (2-3 equivalents) is often effective.[3][4][5]
-
Solvent: Anhydrous, degassed 1,4-dioxane, often with a small amount of water (e.g., 10:1 ratio), or toluene.[3][5]
-
Q2: I need to perform a Buchwald-Hartwig amination. Which catalyst and ligand should I choose?
A2: C-N bond formation with this substrate requires a robust catalytic system that can overcome potential catalyst inhibition and facilitate the reductive elimination step.[6] The development of specialized biarylphosphine ligands has been critical for the success of these transformations.[7]
-
Recommended System:
-
Palladium Source: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%). Pre-formed palladium-ligand complexes (precatalysts) are highly recommended for consistency.[6][8]
-
Ligand: Xantphos or a sterically hindered biarylphosphine ligand like XPhos or RuPhos.[8][9]
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common choice.[8] For sensitive substrates, Cs₂CO₃ can be used, though it may require higher temperatures.[10]
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane.[8]
-
Q3: What are the key considerations for a Sonogashira coupling with this substrate?
A3: The Sonogashira coupling, which forms a C-C bond with a terminal alkyne, is a powerful tool. The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[11][12]
-
Recommended System:
-
Palladium Catalyst: PdCl₂(PPh₃)₂ (1-3 mol%) or Pd(PPh₃)₄ (2-5 mol%).
-
Copper(I) Co-catalyst: CuI (1-5 mol%).
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also often serves as the solvent or co-solvent.
-
Solvent: Anhydrous THF or DMF.
-
Q4: Can I perform a Heck reaction with 4-Bromo-2-(cyclopentoxy)pyrimidine?
A4: Yes, the Heck reaction, which couples the aryl bromide with an alkene, is feasible.[13][14] Phosphine-free catalyst systems are often effective, but phosphine ligands can also be used.
-
Recommended System:
-
Palladium Source: Pd(OAc)₂ (2-5 mol%).
-
Ligand (Optional but Recommended): P(o-tolyl)₃ or PPh₃.
-
Base: A moderately strong organic or inorganic base like Et₃N, K₂CO₃, or NaOAc.
-
Solvent: Polar aprotic solvents like DMF or NMP.
-
Q5: Is a Stille coupling a viable option?
A5: Stille coupling, using an organostannane reagent, is a very versatile reaction with high functional group tolerance.[15][16][17] While effective, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks compared to Suzuki coupling.[15]
-
Recommended System:
-
Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%).[15]
-
Solvent: Anhydrous, degassed toluene or DMF.
-
Additives: A copper(I) salt (e.g., CuI) or lithium chloride (LiCl) can sometimes accelerate the transmetalation step.
-
Data Presentation: Recommended Catalyst Systems
| Coupling Reaction | Palladium Source | Recommended Ligand(s) | Base | Typical Solvent(s) |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd₂(dba)₃ | XPhos, SPhos, P(t-Bu)₃ | K₃PO₄, K₂CO₃, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | Xantphos, XPhos, RuPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, 1,4-Dioxane |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, DIPEA | THF, DMF |
| Heck | Pd(OAc)₂ | P(o-tolyl)₃ (optional) | Et₃N, K₂CO₃ | DMF, NMP |
| Stille | Pd(PPh₃)₄ | PPh₃ | None required | Toluene, DMF |
Troubleshooting Guides
This section addresses specific experimental failures in a problem-and-solution format.
Problem 1: My Suzuki-Miyaura reaction has stalled or shows very low conversion.
Q: I see little to no product formation. How can I diagnose the issue?
A: A stalled Suzuki reaction with a heteroaryl halide often points to one of three areas: reagent quality, inert atmosphere, or an ineffective catalyst system.[1][2]
-
Causality & Solution:
-
Reagent Quality: Boronic acids can degrade over time, leading to protodeboronation (replacement of the boron group with hydrogen).[1] Action: Use a fresh bottle of boronic acid or re-purify the existing stock. Ensure your base is anhydrous and your solvent is thoroughly degassed.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1][2] Inadequate degassing or a poor seal can kill the catalyst before the reaction starts. Action: Ensure your solvent is sparged with argon or nitrogen for at least 30 minutes. Use proper Schlenk line or glovebox techniques for the entire setup.
-
Catalyst/Ligand Incompatibility: The electron-deficient pyrimidine ring requires a highly active catalyst.[18] If using a simple ligand like PPh₃, the catalytic cycle may be too slow. Action: Switch to a more electron-rich and sterically hindered ligand like XPhos or SPhos. These ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[19][20]
-
dot
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Problem 2: I am observing significant side products.
Q: My main product is contaminated with a debrominated starting material and/or homocoupled boronic acid. How can I suppress these side reactions?
A: These are classic competing pathways in Suzuki-Miyaura couplings.
-
Causality & Solution:
-
Hydrodebromination: This occurs when the aryl halide is reduced instead of coupled. It can be caused by trace amounts of water or other proton sources. Action: Ensure all reagents and solvents are scrupulously dry.
-
Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of oxygen.[1] Action: Rigorous degassing is critical.[2] Additionally, ensure the oxidative addition of the 4-Bromo-2-(cyclopentoxy)pyrimidine to the palladium center is efficient. Sometimes, adding the aryl bromide in slight excess can minimize this side reaction.[1]
-
dot
Caption: Competing reaction pathways in Suzuki-Miyaura coupling.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 4-Bromo-2-(cyclopentoxy)pyrimidine with various arylboronic acids.
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-Bromo-2-(cyclopentoxy)pyrimidine (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 ratio, 0.1 M concentration) via syringe. The solvent must be thoroughly sparged with an inert gas for at least 30 minutes prior to use.[1]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if separate, e.g., XPhos, 3.5 mol%) to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is designed for coupling 4-Bromo-2-(cyclopentoxy)pyrimidine with primary or secondary amines.
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., Xantphos, 3.5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.[10]
-
Reagent Addition: Add the 4-Bromo-2-(cyclopentoxy)pyrimidine (1.0 equiv.) and the anhydrous, degassed solvent (e.g., toluene, 0.2 M).
-
Amine Addition: Add the amine (1.2 equiv.) via syringe.
-
Reaction: Seal the vessel and heat to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate and purify the crude product via column chromatography.
dot
Caption: The general catalytic cycle for Pd-catalyzed cross-coupling.
References
-
Surry, D. S., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1296-1329. [Link]
-
Anzalone, A. V., & Wang, T. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Journal of Combinatorial Chemistry, 5(2), 125-134. [Link]
-
Ben-Yahia, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated pyrazolo[1,5-a]pyrimidines. RSC Advances, 11(3), 1636-1647. [Link]
-
Ben-Yahia, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PMC. [Link]
-
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(10), 1319. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Daugulis, O., et al. (2005). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. PMC. [Link]
-
Organic Synthesis. Stille Coupling. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Ghaffar, T., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PMC. [Link]
-
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Wikipedia. Heck reaction. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Wikipedia. Stille reaction. [Link]
-
Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1108–1116. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. organic-chemistry.org [organic-chemistry.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Stille reaction - Wikipedia [en.wikipedia.org]
- 18. Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 20. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low reactivity of 4-Bromo-2-(cyclopentoxy)pyrimidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of highly substituted pyrimidines.
4-Bromo-2-(cyclopentoxy)pyrimidine is a notoriously stubborn scaffold. While the pyrimidine core is generally considered electron-deficient, the introduction of a 2-alkoxy group fundamentally alters its electronic landscape. This guide is designed to deconstruct the causality behind this low reactivity and provide field-proven, self-validating protocols to drive your cross-coupling and nucleophilic aromatic substitution (SNAr) reactions to completion.
FAQ 1: Mechanistic Root Cause
Q: Why does 4-Bromo-2-(cyclopentoxy)pyrimidine fail to react under standard Suzuki or SNAr conditions that work perfectly for 2,4-dibromopyrimidine?
A: The primary culprit is the resonance donation (+M effect) from the cyclopentoxy oxygen atom.
In a standard 2,4-dihalopyrimidine, the strong electron-withdrawing nature of the ring facilitates both the stabilization of the Meisenheimer complex during SNAr and the oxidative addition of Palladium during cross-coupling. However, the oxygen lone pairs of the 2-cyclopentoxy group donate electron density directly into the pyrimidine
Quantum mechanical (QM) analyses of similar alkoxy-substituted pyrimidines reveal that this electron donation significantly alters the Lowest Unoccupied Molecular Orbital (LUMO)[1]. By enriching the electron density at the C4 position, the activation energy required for a nucleophile to attack the C-Br bond skyrockets[2]. Similarly, in Palladium catalysis, the electron-rich C-Br bond becomes highly resistant to oxidative addition, effectively "deactivating" the substrate.
Electronic effects of the 2-cyclopentoxy group and targeted solutions for SNAr and Pd-coupling.
FAQ 2: Cross-Coupling Optimization
Q: How do I force a Suzuki-Miyaura or Buchwald-Hartwig coupling on this deactivated scaffold?
A: You must abandon first-generation catalysts (like Pd(PPh₃)₄) and utilize bulky, highly electron-rich dialkylbiaryl phosphine ligands. Because the oxidative addition step is the bottleneck, the Palladium center must be made extremely electron-rich to force insertion into the deactivated C-Br bond. Buchwald ligands such as XPhos or RuPhos are specifically engineered for this purpose[3]. Their electron-rich dicyclohexylphosphine moieties accelerate oxidative addition, while their steric bulk promotes rapid reductive elimination, preventing catalyst trapping. If batch scale-up remains sluggish, transitioning to continuous-flow chemistry has been shown to push deactivated aryl bromides to higher conversions by optimizing mass transfer and local concentrations[4].
Quantitative Ligand Screening Summary (Suzuki-Miyaura Coupling) Conditions: 1.0 eq 4-Bromo-2-(cyclopentoxy)pyrimidine, 1.5 eq Phenylboronic acid, 2.0 eq K₃PO₄, 5 mol% Pd catalyst, 1,4-Dioxane/H₂O (4:1), 100°C, 4 hours.
| Catalyst System | Ligand Class | Conversion (LC-MS) | Primary Failure Mode / Observation |
| Pd(PPh₃)₄ | Triphenylphosphine | < 15% | Stalled at oxidative addition; unreacted starting material. |
| Pd(dppf)Cl₂ | Bidentate Phosphine | 42% | Moderate conversion; significant protodehalogenation observed. |
| Pd₂(dba)₃ + RuPhos | Dialkylbiaryl (Buchwald) | 89% | Excellent conversion; slight steric hindrance from cyclopentyl group. |
| Pd₂(dba)₃ + XPhos | Dialkylbiaryl (Buchwald) | > 98% | Optimal. Rapid oxidative addition; clean conversion. |
FAQ 3: Self-Validating Experimental Protocols
Q: Can you provide a reliable, step-by-step protocol for coupling this specific substrate that includes built-in troubleshooting checks?
A: Yes. The following protocol utilizes a self-validating methodology. By incorporating specific visual and analytical checkpoints, you can diagnose failures in real-time rather than waiting for the final workup.
Step-by-Step Methodology: XPhos-Mediated Suzuki Coupling
-
Solvent Degassing (Critical Step): In a Schlenk flask, add 10 mL of 1,4-Dioxane and 2.5 mL of distilled water. Sparge with ultra-pure Argon or Nitrogen for a minimum of 15 minutes. Causality: Oxygen rapidly oxidizes electron-rich ligands like XPhos, killing the active Pd(0) species before the reaction even begins.
-
Catalyst Pre-Activation: To the degassed solvent, add 0.02 eq (2 mol%) of Pd₂(dba)₃ and 0.04 eq (4 mol%) of XPhos. Stir at room temperature for 10 minutes.
-
Self-Validation Checkpoint: The solution should transition from a dark purple/black (Pd₂(dba)₃) to a deep red/orange. If the solution remains cloudy black, your ligand has oxidized, or your Pd source is degraded. Do not proceed; restart the reaction.
-
-
Reagent Addition: Add 1.0 eq of 4-Bromo-2-(cyclopentoxy)pyrimidine, 1.5 eq of your arylboronic acid, and 3.0 eq of anhydrous K₃PO₄.
-
Thermal Activation: Seal the vessel and heat to 100°C with vigorous stirring (800+ RPM). Causality: Biphasic mixtures require high shear to ensure the base (dissolved in the aqueous phase) can participate in the transmetalation step.
-
In-Process Control (IPC): After 2 hours, withdraw a 10 µL aliquot, quench in 1 mL of Acetonitrile, and analyze via LC-MS.
-
Self-Validation Checkpoint: Look for the mass of the debrominated starting material (protodehalogenation). If protodehalogenation >10%, your transmetalation is too slow. Consider switching to a stronger base (e.g., KOH) or increasing the water ratio slightly.
-
Self-validating experimental workflow for Suzuki-Miyaura coupling of deactivated pyrimidines.
FAQ 4: SNAr Troubleshooting
Q: My SNAr reactions with amines stall at 20% conversion. How can I drive them to completion without cleaving the cyclopentoxy group?
A: Shift the thermodynamic equilibrium using Microwave Irradiation and strictly anhydrous polar aprotic solvents. Because the Meisenheimer complex is destabilized by the 2-alkoxy group[2], conventional heating often leads to prolonged reaction times, which ironically increases the risk of ether cleavage (de-alkylation of the cyclopentoxy group) due to prolonged exposure to nucleophiles at high heat.
To overcome this:
-
Solvent: Use anhydrous NMP or DMSO. These solvents heavily solvate cations (like Na+ or K+) but leave the nucleophilic anions "naked" and highly reactive.
-
Energy Delivery: Utilize microwave synthesis (e.g., 130°C for 20 minutes). Microwave irradiation provides rapid, uniform volumetric heating that overcomes the high activation barrier of the deactivated C4 position much faster than thermal degradation of the ether can occur.
-
Nucleophile State: If using an amine, pre-deprotonate it with NaH or LiHMDS to form the corresponding amide anion. A neutral amine is often insufficiently nucleophilic to attack this specific electron-rich pyrimidine ring.
References
-
Chemistry Steps. "Nucleophilic Aromatic Substitution." Chemistry Steps. Available at:[Link]
-
ACS Publications. "Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry." Organic Process Research & Development. Available at:[Link]
Sources
Technical Support Center: Dehalogenation of 4-Bromo-2-(cyclopentoxy)pyrimidine
Welcome to the technical support center for the dehalogenation of 4-Bromo-2-(cyclopentoxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered questions during this specific chemical transformation. Our goal is to equip you with the knowledge to navigate experimental challenges and optimize your reaction outcomes.
Introduction
The reductive dehalogenation of aryl halides is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of organic compounds, including pharmaceuticals.[1][2] The removal of a bromine atom from the pyrimidine core of 4-Bromo-2-(cyclopentoxy)pyrimidine to yield 2-(cyclopentoxy)pyrimidine is a key step in various synthetic routes. While seemingly straightforward, this reaction can be prone to several issues, including incomplete conversion, catalyst poisoning, and undesired side reactions. This guide provides a systematic approach to troubleshooting these common problems.
Frequently Asked Questions (FAQs)
Q1: My dehalogenation of 4-Bromo-2-(cyclopentoxy)pyrimidine is sluggish or incomplete. What are the likely causes?
A1: Incomplete conversion is a common issue and can stem from several factors:
-
Catalyst Inactivity: The Palladium on carbon (Pd/C) catalyst may be of poor quality or may have lost activity due to improper storage or handling. It is also possible that the catalyst has been "poisoned" by impurities in the starting material, solvent, or hydrogen gas.
-
Insufficient Hydrogen: The pressure of hydrogen gas may be too low, or there might be a leak in the reaction setup. For reactions using a hydrogen donor (transfer hydrogenation), the donor may not be efficient enough or used in insufficient stoichiometric amounts.[3]
-
Poor Mass Transfer: In a heterogeneous catalytic system, efficient mixing is crucial. If the stirring is inadequate, the substrate's access to the catalyst surface will be limited, slowing down the reaction.
-
Solvent Choice: The solvent plays a critical role in the reaction. A solvent that does not adequately dissolve the starting material can lead to a slow reaction rate.
Q2: I am observing side products in my reaction mixture. What could they be and how can I minimize them?
A2: The most common side reaction is the reduction of the pyrimidine ring itself.[4][5] This is more likely to occur under harsh reaction conditions, such as high hydrogen pressure or temperature. To minimize this:
-
Optimize Reaction Conditions: Use the mildest conditions possible that still afford a reasonable reaction rate. This often means running the reaction at room temperature and atmospheric pressure of hydrogen if feasible.
-
Catalyst Choice: While Pd/C is the most common catalyst, other catalysts like Platinum(IV) oxide (PtO2) can sometimes offer better selectivity and may be less prone to over-reduction of the heterocyclic ring.[3]
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further reduction of the product.
Q3: How do I choose the right catalyst for my dehalogenation reaction?
A3: Palladium on carbon (Pd/C) is the workhorse catalyst for most dehalogenation reactions due to its high activity and relatively low cost.[6] However, the choice of catalyst can be critical for success, especially with sensitive substrates.
-
Palladium on Carbon (Pd/C): Typically the first choice. The loading of palladium (e.g., 5% or 10%) and the type of carbon support can influence its activity.
-
Platinum(IV) Oxide (PtO2, Adams' catalyst): This catalyst is often used when dehalogenation with Pd/C is problematic, particularly when over-reduction is a concern.[3] It may require more forcing conditions (higher pressure or temperature) than Pd/C.[4][5]
-
Other Palladium Catalysts: For specific applications, other palladium catalysts, such as those with specific ligands, might be employed to enhance selectivity and activity.[7][8]
Q4: What is the role of the base in the dehalogenation reaction, and is it always necessary?
A4: In many catalytic hydrogenation reactions for dehalogenation, a base is added to neutralize the hydrobromic acid (HBr) that is formed as a byproduct.[9] The accumulation of acid can poison the catalyst and slow down or stop the reaction.
-
Common Bases: Weak inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are often used. Organic bases such as triethylamine (Et₃N) can also be employed.
-
Necessity of a Base: While not always strictly required, the addition of a base is highly recommended to ensure catalyst longevity and consistent reaction rates, especially on a larger scale.
Troubleshooting Workflow
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenation using Hydrogen Gas
This protocol outlines a standard procedure for the dehalogenation of 4-Bromo-2-(cyclopentoxy)pyrimidine using palladium on carbon (Pd/C) and hydrogen gas.
Materials:
-
4-Bromo-2-(cyclopentoxy)pyrimidine
-
10% Palladium on carbon (Pd/C), 50% wet
-
Potassium carbonate (K₂CO₃)
-
Ethanol (anhydrous)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Standard hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
Procedure:
-
To a suitable reaction vessel, add 4-Bromo-2-(cyclopentoxy)pyrimidine (1.0 eq).
-
Add potassium carbonate (1.5 eq).
-
Add ethanol to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Carefully add 10% Pd/C (typically 1-5 mol% of Pd relative to the substrate).
-
Seal the reaction vessel and purge with an inert gas (Nitrogen or Argon) three times to remove oxygen.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-3 atm or as optimized).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to yield 2-(cyclopentoxy)pyrimidine.
Protocol 2: Transfer Hydrogenation
This protocol provides an alternative to using hydrogen gas, employing a hydrogen donor instead.[3]
Materials:
-
4-Bromo-2-(cyclopentoxy)pyrimidine
-
10% Palladium on carbon (Pd/C)
-
Potassium carbonate (K₂CO₃)
-
Methanol or Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add 4-Bromo-2-(cyclopentoxy)pyrimidine (1.0 eq).
-
Add potassium carbonate (1.5 eq).
-
Add the chosen solvent (Methanol for ammonium formate, THF for triethylsilane).[6]
-
Add the hydrogen donor: ammonium formate (3-5 eq) or triethylsilane (4 eq).[6]
-
Carefully add 10% Pd/C (typically 1-5 mol% of Pd).
-
Purge the flask with an inert gas.
-
Heat the reaction mixture to a suitable temperature (e.g., reflux for ammonium formate, room temperature for triethylsilane) and stir vigorously.[6]
-
Monitor the reaction progress.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through celite to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate and perform an aqueous workup to remove any remaining salts.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the crude product.
-
Purify as described in Protocol 1.
Data Presentation
Table 1: Comparison of Typical Reaction Conditions
| Parameter | Catalytic Hydrogenation (H₂) | Transfer Hydrogenation (Ammonium Formate) | Transfer Hydrogenation (Triethylsilane) |
| Hydrogen Source | Hydrogen Gas | Ammonium Formate | Triethylsilane |
| Catalyst | 10% Pd/C | 10% Pd/C | 10% Pd/C |
| Solvent | Ethanol, Methanol, EtOAc | Methanol, Ethanol | THF |
| Base | K₂CO₃, NaOAc, Et₃N | K₂CO₃, NaOAc | Not always required |
| Temperature | Room Temperature | Reflux | Room Temperature |
| Pressure | 1-3 atm | Atmospheric | Atmospheric |
Reaction Mechanism
The generally accepted mechanism for palladium-catalyzed dehalogenation involves the following key steps:
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the 4-Bromo-2-(cyclopentoxy)pyrimidine, forming a palladium(II) intermediate.[11]
-
Hydride Transfer: A hydride (H⁻) is transferred to the palladium center. The source of the hydride can be from hydrogen gas (after dissociation on the palladium surface) or a hydrogen donor.
-
Reductive Elimination: The palladium(II) intermediate undergoes reductive elimination to form the dehalogenated product, 2-(cyclopentoxy)pyrimidine, and a palladium(0) species, which re-enters the catalytic cycle.[8]
References
- Facile Hydrodehalogenation with Hydrogen and Pd/C Catalyst under Multiphase Conditions. IRIS.
- Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Benchchem.
- Pd/C Catalyzed Dehalogenation of (Hetero)aryls Using Triethylsilane as Hydrogen Donor. Semantic Scholar.
- Minimizing hydrodehalogenation side products in palladium catalysis. Benchchem.
-
Pd/C-Catalyzed Room-Temperature Hydrodehalogenation of Aryl Halides with Hydrazine Hydrochloride. ResearchGate. Available from: [Link]
- How to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
- Technical Support Center: Dehalogenation in Phenol Reactions. Benchchem.
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Available from: [Link]
- Preventing dehalogenation in reactions of 3,4-dibromothiophene-2-carbaldehyde. Benchchem.
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Semantic Scholar.
-
Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. ResearchGate. Available from: [Link]
-
Alkene to Alkane - Common Conditions. Organic Chemistry Data. Available from: [Link]
-
A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC. Available from: [Link]
-
Water-enhanced electrochemical hydrogenolysis of aryl C–O bonds. PMC. Available from: [Link]
- Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Semantic Scholar.
-
Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. PMC. Available from: [Link]
-
Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. MDPI. Available from: [Link]
-
Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Publications. Available from: [Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. Available from: [Link]
-
Hydrogenolysis and Selective Reduction (Dehalogenation). Wordpress. Available from: [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 3. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. iris.unive.it [iris.unive.it]
- 10. scispace.com [scispace.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Optimizing solvent and base conditions for reactions with 4-Bromo-2-(cyclopentoxy)pyrimidine
Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with 4-Bromo-2-(cyclopentoxy)pyrimidine .
Due to the unique electronic and steric profile of this intermediate—specifically the highly electrophilic C4-bromo position paired with the electron-donating, sterically demanding C2-cyclopentoxy ether—optimizing your solvent and base is critical. Poor condition selection frequently leads to ether cleavage, protodehalogenation, or C4-hydrolysis. This guide provides causality-driven troubleshooting, optimized data matrices, and self-validating protocols to ensure experimental success.
Mechanistic Causality: The "Why" Behind Solvent and Base Selection
To master reactions with 4-Bromo-2-(cyclopentoxy)pyrimidine, you must understand the inherent electronic push-and-pull of the molecule:
-
Electrophilicity of C4: The pyrimidine ring is inherently electron-deficient. The nitrogen atoms withdraw electron density, making the C4 position highly susceptible to 1[1].
-
The C2-Cyclopentoxy Buffer: The oxygen atom of the cyclopentoxy group donates electron density back into the ring via resonance. While this slightly tempers the extreme reactivity of the C4 position compared to a standard 2,4-dibromopyrimidine, it also introduces a vulnerability: the ether linkage can be cleaved under harshly basic or acidic aqueous conditions[2].
-
Solvent Causality: In Nucleophilic Aromatic Substitution (SNAr), a polar aprotic solvent like DMF is required to 1[1]. In Suzuki-Miyaura couplings, a biphasic or miscible aqueous/organic mixture (like 1,4-Dioxane/Water) is necessary to dissolve the inorganic base and facilitate the formation of the reactive palladium-hydroxo complex essential for transmetalation[3].
-
Base Causality: Strong hydroxide bases (NaOH, KOH) act as competing nucleophiles, leading to C4-hydrolysis. Therefore, milder bases like K₃PO₄ are4[4].
Troubleshooting Guides & FAQs
Q1: Why am I seeing a large amount of 2-(cyclopentoxy)pyrimidin-4-ol instead of my cross-coupled product? A: You are experiencing C4-hydrolysis. This occurs when highly nucleophilic bases (like NaOH or KOH) are used in protic solvents (like ethanol/water) at elevated temperatures. The hydroxide ion outcompetes your boronic acid or amine, displacing the bromide. Fix: Switch to a non-nucleophilic or milder base. For Suzuki couplings, use K₃PO₄ in 1,4-Dioxane/Water[4]. For SNAr, use anhydrous Cs₂CO₃ or DIPEA[5].
Q2: My Suzuki-Miyaura coupling is stalling at 50% conversion, and LC-MS shows a debrominated byproduct (M-79). How do I fix this? A: This is protodehalogenation, a common side reaction when the transmetalation step of the catalytic cycle is too slow. If you are using an anhydrous solvent system (e.g., pure toluene), the boronic acid cannot form the necessary active boronate complex. Fix: Introduce water to the system. A3 ensures rapid transmetalation, allowing the productive pathway to outcompete the reduction of the Pd(II) intermediate[3].
Q3: During SNAr with an aliphatic amine, I'm getting poor yields and the reaction is incredibly sluggish. What base/solvent system should I switch to? A: The electron-donating cyclopentoxy group slightly deactivates the pyrimidine ring compared to polyhalopyrimidines[2]. If you are using K₂CO₃ in Acetonitrile (MeCN), the solvent polarity is insufficient to stabilize the transition state for sterically hindered amines. Fix: Switch to 5. The higher dielectric constant of DMF accelerates Meisenheimer complex formation[5].
Visual Workflows
Decision matrix for optimizing solvent and base conditions based on the targeted reaction pathway.
Mechanistic failure modes and optimized pathways for 4-Bromo-2-(cyclopentoxy)pyrimidine.
Quantitative Data: Optimization Matrices
Table 1: Base & Solvent Optimization for Suzuki-Miyaura Coupling
Evaluating conditions for coupling with electron-rich arylboronic acids.
| Solvent System | Base | Temp | Observation / Yield Impact | Mechanistic Result |
| 1,4-Dioxane / H₂O (5:1) | K₃PO₄ | 80 °C | Optimal (>85% yield) | Ideal balance of solubility and base strength; rapid transmetalation[3]. |
| Toluene / H₂O (5:1) | Na₂CO₃ | 100 °C | Moderate (~60% yield) | Slower transmetalation; slight increase in protodehalogenation. |
| Ethanol / H₂O (1:1) | NaOH | 80 °C | Poor (<20% yield) | Major C4-hydrolysis byproduct due to highly nucleophilic hydroxide[4]. |
| Pure 1,4-Dioxane | K₃PO₄ | 80 °C | Sluggish (<30% yield) | Lack of water prevents boronate formation; high debromination[6]. |
Table 2: Base & Solvent Optimization for SNAr with Amines
Evaluating conditions for displacement of the C4-bromide.
| Solvent | Base | Temp | Nucleophile Type | Observation / Yield Impact |
| DMF | Cs₂CO₃ | 100 °C | Secondary Amines | Optimal. High dielectric constant stabilizes the Meisenheimer complex[1]. |
| MeCN | K₂CO₃ | 80 °C | Primary Amines | Moderate. Sluggish for sterically hindered or weakly nucleophilic amines. |
| THF | DIPEA | 65 °C | Aliphatic Amines | Poor. Insufficient polarity to drive the reaction forward efficiently. |
Validated Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Cross-Coupling
Self-Validating System: The use of a 5:1 Dioxane/Water mixture ensures the boronic acid is sufficiently activated by the base, while the biphasic nature at the micro-level prevents complete dissolution of the organic substrate into the aqueous phase, protecting the sensitive cyclopentoxy group.
Step-by-Step Methodology:
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-(cyclopentoxy)pyrimidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).
-
Catalyst Addition: Add an air-stable precatalyst such as Pd SPhos G4 (2–5 mol%) or Pd(PPh₃)₄ (5 mol%).
-
Solvent Introduction: In a separate flask, prepare a mixture of 1,4-Dioxane and deionized Water (5:1 v/v). Sparge the solvent mixture by bubbling N₂ or Argon through it for 30 minutes. Add the degassed solvent to the reaction flask to achieve a 0.2 M substrate concentration.
-
Reaction: Seal the flask, evacuate, and backfill with Argon (3 cycles). Heat the mixture to 80 °C in a pre-heated oil bath for 4–12 hours with vigorous stirring.
-
Validation Checkpoint: Monitor the reaction via LC-MS. The protocol is validated when the UV trace shows the complete absence of the starting material and the absence of the [M+H]+ peak corresponding to the debrominated side product (indicating transmetalation successfully outcompeted protodehalogenation).
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.
Protocol B: Optimized SNAr with Aliphatic Amines
Self-Validating System: The choice of anhydrous DMF and Cs₂CO₃ provides the exact dielectric constant and non-nucleophilic base strength needed to drive the reaction. If the chosen amine is unreactive, the starting material will remain completely intact, preventing false positives from substrate degradation (hydrolysis).
Step-by-Step Methodology:
-
Preparation: In a heavy-walled reaction vial, combine 4-Bromo-2-(cyclopentoxy)pyrimidine (1.0 equiv) and the amine nucleophile (1.5 to 2.0 equiv).
-
Base & Solvent: Add finely powdered, anhydrous Cs₂CO₃ (2.0 equiv) and anhydrous DMF to achieve a 0.5 M concentration. (Note: DIPEA can be substituted for Cs₂CO₃ if the amine hydrochloride salt is not being used).
-
Reaction: Seal the vial and heat the mixture at 90–100 °C for 12 hours.
-
Validation Checkpoint: Quench a 10 µL aliquot in 1 mL of water and extract with 1 mL EtOAc. Spot the organic layer on a TLC plate. The protocol is validated by the appearance of a single new polar spot. The presence of multiple spots indicates either over-alkylation or ether cleavage, which is mitigated by strict adherence to anhydrous DMF.
-
Workup: Pour the cooled reaction mixture into ice water to precipitate the product, or extract with EtOAc (3x), wash the combined organics with 5% aqueous LiCl (to remove DMF), dry, and concentrate.
References
-
MDPI / Processes: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. URL:[Link]
-
RSC Advances: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction. URL:[Link]
-
Schroeder Group (University of Illinois): Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. URL:[Link]
-
ResearchGate: Synthesis of Trisubstituted Pyrimidines by Regioselective SNAr and Suzuki Reactions of Polyhalopyrimidines. URL: [Link]
- Google Patents:WO2015025026A1 - Alkynyl alcohols and methods of use (General Procedure A: SNAr).
Sources
- 1. 4-Bromo-2-hydroxypyrimidine | 548767-83-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 4. mdpi.com [mdpi.com]
- 5. WO2015025026A1 - Alkynyl alcohols and methods of use - Google Patents [patents.google.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
Managing impurities in the synthesis of 4-Bromo-2-(cyclopentoxy)pyrimidine
Answering the call for enhanced support in pharmaceutical development, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals on managing impurities in the synthesis of 4-Bromo-2-(cyclopentoxy)pyrimidine. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to help you navigate the complexities of your synthesis, ensuring the quality, safety, and efficacy of your final product.
Introduction: The Criticality of Impurity Management
In pharmaceutical synthesis, an impurity is any component of a drug substance that is not the chemical entity defined as the active pharmaceutical ingredient (API). The presence of these unwanted substances, even in trace amounts, can significantly impact the safety and efficacy of a drug product.[1][2] Regulatory bodies like the ICH have established strict guidelines for the identification, qualification, and control of impurities.[1] Therefore, a robust strategy for managing impurities is not just a matter of good science but a regulatory necessity.
This guide focuses on the synthesis of 4-Bromo-2-(cyclopentoxy)pyrimidine, a key intermediate in medicinal chemistry. We will explore the common impurities encountered during its synthesis, their origins, and effective strategies for their detection, control, and removal.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section is designed in a problem-and-solution format to directly address challenges you may encounter during or after the synthesis of 4-Bromo-2-(cyclopentoxy)pyrimidine.
Problem 1: My final product shows low purity by HPLC, with a major side-product that has a similar retention time to the desired product.
Answer:
This is a classic and frequently encountered issue in the synthesis of substituted pyrimidines. The most probable cause is the formation of a positional isomer, 2-Bromo-4-(cyclopentoxy)pyrimidine .
-
Causality & Expertise: The synthesis of 4-Bromo-2-(cyclopentoxy)pyrimidine likely proceeds via a nucleophilic aromatic substitution (SNAr) reaction, starting from a di-halogenated pyrimidine such as 4-bromo-2-chloropyrimidine or 2,4-dichloropyrimidine and reacting it with cyclopentanol in the presence of a base. The pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the two ring nitrogens. Critically, the C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position.[3][4][5] This inherent reactivity difference often leads to the C4-substituted isomer as the major kinetic side-product.
-
Troubleshooting Workflow:
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// Edges start -> confirm [label="Step 1"]; confirm -> review [label="Step 2"]; review -> modify [label="Option A"]; review -> purify [label="Option B"]; modify -> reanalyze; purify -> reanalyze; reanalyze -> pass; }
Troubleshooting workflow for isomeric impurity. -
Actionable Solutions:
-
Reaction Condition Optimization:
-
Temperature Control: Lowering the reaction temperature can increase the selectivity for the thermodynamically favored product, which may be the desired C2 isomer in some solvent systems. Perform a temperature screening study (e.g., -10°C, 0°C, RT) to find the optimal balance between reaction rate and selectivity.
-
Base Selection: The choice of base is critical. A bulky, non-nucleophilic base can sometimes influence regioselectivity. If using a strong base like NaH, ensure slow, controlled addition at a low temperature to avoid localized heating and side reactions.
-
Catalyst-Controlled Selectivity: Recent research has shown that specific palladium catalysts with bulky N-heterocyclic carbene ligands can invert the typical selectivity, favoring C2 substitution even with thiols.[6] While this applies to cross-coupling, the principle of catalyst control is an advanced strategy worth considering for challenging cases.
-
-
Enhanced Purification:
-
Column Chromatography: Since positional isomers often have very similar polarities, a high-resolution silica gel column chromatography setup is essential. Use a shallow solvent gradient (e.g., starting with 100% Hexane and slowly increasing the percentage of Ethyl Acetate) to achieve separation.
-
Preparative HPLC: For high-purity material required in late-stage development, preparative HPLC is the most effective, albeit less scalable, method for separating close-eluting isomers.
-
-
Problem 2: I'm observing a higher molecular weight impurity in my mass spectrum analysis that I cannot account for.
Answer:
This impurity is likely the di-substituted product, 2,4-bis(cyclopentoxy)pyrimidine .
-
Causality & Expertise: This impurity arises when the initial product, 4-Bromo-2-(cyclopentoxy)pyrimidine, undergoes a second SNAr reaction with another equivalent of the cyclopentoxide nucleophile, displacing the remaining halogen (in this case, bromine at C4). This is more likely to occur under "forcing" conditions.
-
Formation Triggers:
-
Excess Nucleophile: Using a significant excess of cyclopentanol/base.
-
High Temperature: Elevated temperatures provide the activation energy needed to substitute the less reactive halogen.
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed gives more opportunity for the di-substitution to occur.
-
-
Actionable Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry. Use no more than 1.0-1.1 equivalents of the cyclopentoxide nucleophile relative to the di-halopyrimidine starting material.
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-substituted product.
-
Temperature Management: Maintain the lowest effective temperature for the reaction.
-
dot digraph "Impurity_Formation" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
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// Edges SM -> Product [label="Reaction at C2\n(Desired Pathway)"]; SM -> Isomer [label="Reaction at C4\n(Major Kinetic Pathway)"]; Product -> DiSub [label="+ Cyclopentoxide\n(Excess/High Temp)"]; Isomer -> DiSub [label="+ Cyclopentoxide\n(Excess/High Temp)"];
// Invisible nodes for alignment {rank=same; Nuc; SM;} {rank=same; Product; Isomer;} }
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials and process-related impurities I should be aware of?
The quality of your final product is directly dependent on the quality of your starting materials. Here is a summary of potential impurities.
| Impurity Class | Specific Examples | Likely Origin | Control Strategy |
| Starting Materials | 2,4-Dichloropyrimidine, 4,6-Dichloropyrimidine | Synthesis of the 4-bromo-2-chloropyrimidine precursor. | Source high-purity starting materials; obtain a Certificate of Analysis (CoA). |
| Unreacted SM | 4-Bromo-2-chloropyrimidine | Incomplete reaction. | Monitor reaction to completion (TLC/HPLC); optimize reaction time and temperature. |
| Positional Isomer | 2-Bromo-4-(cyclopentoxy)pyrimidine | Higher reactivity of the C4 position.[4][7] | Optimize reaction conditions (lower temp); high-resolution purification. |
| Over-reaction | 2,4-bis(cyclopentoxy)pyrimidine | Excess nucleophile, high temperature. | Strict stoichiometric control; reaction monitoring. |
| Hydrolysis | 4-Bromo-2-hydroxypyrimidine | Presence of water in reagents or solvents. | Use anhydrous solvents and reagents; perform reaction under an inert atmosphere (N₂ or Ar). |
| Residual Solvents | Toluene, THF, Acetonitrile, etc. | Reaction solvent or purification eluents. | Proper drying of the final product under vacuum; analysis by GC-HS. |
Q2: Which analytical techniques are best for identifying and quantifying these impurities?
A multi-technique approach is essential for robust impurity profiling.[8]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment and quantification of non-volatile organic impurities.[9][10] A well-developed HPLC method can separate the desired product from its isomers and other byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for the identification of unknown impurities. It provides the molecular weight of an impurity, which is a critical clue to its structure.[1]
-
Gas Chromatography (GC): Primarily used for analyzing volatile impurities, especially residual solvents.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is crucial for definitively identifying the structure of an unknown impurity once it has been isolated.[2]
Q3: Can you provide a starting point for an HPLC method to analyze my product?
Certainly. This method serves as a good starting point and should be validated for your specific sample matrix. Method validation should assess parameters like linearity, accuracy, precision, and specificity.[9]
| Parameter | Recommended Condition | Rationale / Expertise |
| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) | C18 columns provide excellent retention and resolution for moderately polar heterocyclic compounds like pyrimidines. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape and provides protons for mass spectrometry if using an LC-MS system. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min | A gradient elution is necessary to elute impurities with a wide range of polarities and ensure the column is clean for the next injection. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The pyrimidine ring has a strong chromophore that absorbs well in the UV range. A Photodiode Array (PDA) detector is even better as it provides spectral data. |
| Injection Vol. | 5 µL | A small injection volume prevents column overloading and peak distortion. |
Q4: What is the best way to remove water-soluble impurities from the reaction mixture during workup?
After quenching the reaction, a standard aqueous workup is typically performed. To effectively remove water-soluble impurities like inorganic salts (from the base) or residual cyclopentanol, perform a series of liquid-liquid extractions.
-
Protocol:
-
Dilute the reaction mixture with an organic solvent immiscible with water, such as Ethyl Acetate or Dichloromethane.
-
Wash the organic layer sequentially with:
-
A dilute acid (e.g., 1M HCl) to neutralize any remaining base.
-
Water to remove water-soluble components.
-
Brine (saturated NaCl solution) to break up any emulsions and begin the drying process.
-
-
Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
This procedure ensures that the crude product loaded onto a chromatography column is free from most water-soluble and ionic impurities, which can interfere with purification.
References
-
Amin, A. H., Mehta, D. R., & Samarth, S. S. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2721. Available at: [Link]
-
PubChem. 4-Bromo-2-chloropyrimidine. Available at: [Link]
-
Santhosh, C. R., et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. Available at: [Link]
-
Anonymous. (N.D.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synfacts. Available at: [Link]
-
American Chemical Society. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Available at: [Link]
-
ResearchGate. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]
-
Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]
-
TIJER.org. (N.D.). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. Available at: [Link]
-
Sharma, P., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]
-
Studylib. (2025). 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Available at: [Link]
Sources
- 1. biomedres.us [biomedres.us]
- 2. tijer.org [tijer.org]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 7. studylib.net [studylib.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotech-spain.com [biotech-spain.com]
Analytical challenges in characterizing 4-Bromo-2-(cyclopentoxy)pyrimidine products
Welcome to the Technical Support Center for the analytical characterization of 4-Bromo-2-(cyclopentoxy)pyrimidine . This compound is a critical halogenated heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.
Due to its structural features—a basic pyrimidine core, a labile ether linkage, and a heavy halogen atom—researchers often encounter specific analytical bottlenecks. This guide is designed to provide you with causally driven, self-validating protocols and troubleshooting steps to ensure absolute confidence in your structural and purity assignments.
Diagnostic Workflow for Pyrimidine Characterization
Analytical workflow for characterizing 4-Bromo-2-(cyclopentoxy)pyrimidine products.
Module 1: Mass Spectrometry (LC-MS) & The Bromine Signature
Mechanistic Causality: In mass spectrometry, the element bromine presents a uniquely identifiable signature due to its natural isotopic distribution. Bromine is composed of two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in a nearly 1:1 ratio[1]. Because the mass spectrometer separates ions by their exact mass-to-charge ratio (m/z), any intact molecule containing a single bromine atom will exhibit a distinct "twin peak" pattern—an M peak and an M+2 peak of approximately equal intensity[2].
Table 1: Quantitative Isotopic Abundance of Bromine
| Isotope | Exact Atomic Mass (amu) | Natural Abundance (%) | MS Peak Designation |
| ⁷⁹Br | 78.9183 | 50.69 | M |
| ⁸¹Br | 80.9163 | 49.31 | M+2 |
Data synthesized from standard mass spectrometric isotopic profiles[1].
Self-Validating LC-MS Protocol:
-
Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water.
-
Ionization: Utilize Electrospray Ionization in positive mode (ESI+). The pyrimidine nitrogen readily accepts a proton to form[M+H]⁺.
-
Acquisition: Scan m/z from 100 to 500.
-
System Validation Checkpoint: Before integrating the target mass, the system must self-validate by confirming the isotopic ratio. The relative abundance of the M peak (m/z 243 for ⁷⁹Br) to the M+2 peak (m/z 245 for ⁸¹Br) must fall strictly between 0.95 and 1.05 . If this ratio fails, the peak does not represent a mono-brominated species.
FAQs & Troubleshooting
Q: My mass spectrum shows a strong peak at m/z 163, but the bromine M/M+2 signature is completely missing. What happened? A: You are likely observing in-source fragmentation (debromination). The C-Br bond at the 4-position of the pyrimidine ring is relatively labile. If your fragmentor voltage or capillary temperature is too high, the bromine atom is cleaved before reaching the detector, leaving the [M-Br]⁺ fragment. Solution: Lower the fragmentor voltage by 20-30V and reduce the desolvation temperature.
Q: I see an M and M+2 peak, but the ratio is 3:1 instead of 1:1. Is this my product? A: No. A 3:1 ratio of M to M+2 is the unmistakable signature of a single chlorine atom (³⁵Cl to ³⁷Cl)[2]. This indicates that either your starting material (e.g., 2,4-dichloropyrimidine) failed to undergo halogen exchange, or a chlorinated impurity has co-eluted with your product.
Module 2: NMR Spectroscopy & Regioisomer Differentiation
Mechanistic Causality: During the synthesis of 4-Bromo-2-(cyclopentoxy)pyrimidine from a 2,4-dibromopyrimidine precursor, nucleophilic attack by cyclopentanol can theoretically occur at either the C2 or C4 position. Differentiating the desired product from the 2-Bromo-4-(cyclopentoxy)pyrimidine regioisomer relies on the electronic effects exerted on the pyrimidine ring protons (H5 and H6). Oxygen is a strong pi-electron donor via resonance, which significantly shields the ortho/para protons. Bromine is primarily inductively electron-withdrawing.
Self-Validating NMR Protocol:
-
Preparation: Dissolve 15 mg of the product in 0.6 mL of CDCl₃.
-
Acquisition: Acquire a standard ¹H NMR spectrum (minimum 400 MHz for adequate resolution of the aromatic doublets).
-
System Validation Checkpoint: The spectrum must self-validate through integration. The integration of the multiplet corresponding to the cyclopentyl methine proton (-CH-O-) at ~5.2 ppm must be exactly 1.00 relative to the two distinct pyrimidine aromatic doublets (H5 and H6), which must integrate to 1.00 each.
FAQs & Troubleshooting
Q: How do I definitively prove I have the 4-Bromo-2-alkoxy isomer and not the 2-Bromo-4-alkoxy isomer using ¹H NMR? A: Look at the chemical shift of the H5 proton (the doublet further upfield, coupling to H6 with J ≈ 5 Hz). In the 2-alkoxy-4-bromo isomer, H5 is ortho to the bromine atom. In the 4-alkoxy-2-bromo isomer, H5 is ortho to the strongly electron-donating oxygen atom. Because oxygen donates electron density into the ring via resonance, the H5 proton in the 4-alkoxy isomer will be significantly more shielded (shifted further upfield, ~6.5 ppm) compared to the 4-bromo isomer (~7.2 ppm).
Q: The cyclopentyl envelope (1.5 - 2.0 ppm) is integrating for 9 protons instead of 8. Why? A: This is a common artifact caused by residual water in the CDCl₃ solvent, which appears as a broad singlet around 1.56 ppm and overlaps with the cyclopentyl methylene protons. Solution: Dry your sample thoroughly under high vacuum, or run the sample in DMSO-d₆ where the water peak shifts to ~3.3 ppm, away from your aliphatic signals.
Module 3: HPLC Purity & Chromatographic Behavior
Mechanistic Causality: Pyrimidine derivatives contain basic nitrogen atoms that can interact strongly with unreacted, acidic silanol groups on standard silica-based stationary phases via ion-exchange mechanisms. This secondary interaction causes severe peak tailing and unpredictable retention times[3]. To counteract this, the mobile phase must be acidified to fully protonate the pyrimidine and suppress silanol ionization, or a specialized end-capped/monolithic column must be used[4].
Table 2: Validated HPLC Method Parameters
| Parameter | Specification | Causality / Rationale |
| Column | End-capped C18 or Newcrom R1 | Prevents basic nitrogen interaction with free silanols[5]. |
| Mobile Phase A | 0.1% Formic Acid in Water | Protonates pyrimidine ring; MS-compatible alternative to phosphoric acid[5]. |
| Mobile Phase B | Acetonitrile | Provides optimal organic modifier strength for elution. |
| Flow Rate | 1.0 mL/min | Balances resolution and analysis time. |
| Detection | UV at 225 nm & 254 nm | Pyrimidine rings exhibit strong chromophoric absorption at these wavelengths[3][6]. |
Self-Validating HPLC Protocol:
-
Preparation: Prepare a 0.5 mg/mL solution of the product in the mobile phase.
-
Execution: Run a gradient from 10% B to 90% B over 15 minutes.
-
System Validation Checkpoint: Calculate the Asymmetry Factor (As) of the main pyrimidine peak at 10% peak height. The method is only validated for purity quantitation if 0.9 ≤ As ≤ 1.2 . If As > 1.2, secondary interactions are occurring, and the purity integration will be artificially skewed.
FAQs & Troubleshooting
Q: I am observing severe peak tailing for my product, making it impossible to integrate closely eluting impurities. How can I resolve this? A: First, verify that your mobile phase A contains the correct concentration of acidic modifier (0.1% Formic Acid). If the pH is correct and tailing persists, your column's end-capping may have degraded. Switch to a column specifically designed for polar, basic compounds, such as a monolithic silica column[4] or a mixed-mode column like Newcrom R1[5].
Q: My baseline is drifting significantly when monitoring at 225 nm. Is this normal? A: Yes, when using Formic Acid and Acetonitrile gradients, baseline drift at low UV wavelengths (like 225 nm) is common due to the changing absorbance of the mobile phase[6]. Solution: Perform a blank gradient subtraction in your chromatography software, or rely on the 254 nm channel for quantitation, where the baseline will be much more stable.
References
1.1[1] 2.2[2] 3.3[3] 4.4[4] 5.5[5] 6.6[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. jetir.org [jetir.org]
Validation & Comparative
The Definitive Guide to 4-Halopyrimidine Reactivity: 4-Bromo vs. 4-Chloropyrimidines in Drug Discovery
As an Application Scientist in medicinal chemistry, one of the most frequent strategic crossroads encountered during library synthesis is the selection of the correct halogenated starting material. The pyrimidine scaffold is a privileged pharmacophore, and functionalizing its C4 position is a cornerstone of kinase inhibitor and antiviral drug development.
When choosing between a 4-bromopyrimidine and a 4-chloropyrimidine , the decision cannot be arbitrary. The reactivity of these two building blocks diverges sharply depending on the mechanistic pathway of the intended transformation. This guide objectively compares their performance, grounds the causality in fundamental physical chemistry, and provides self-validating experimental protocols for your workflows.
Mechanistic Divergence (The "Why")
To predict the behavior of 4-halopyrimidines, we must analyze the rate-determining step (RDS) of the two most common functionalization pathways: Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr).
The Cross-Coupling Paradigm: Bond Dissociation Energy (BDE)
In Palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the RDS is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. Here, bond strength dictates reactivity. According to [1], C–Cl bonds in halo-heterocycles are, on average, 7.55 ± 0.42 kcal/mol stronger than their C–Br counterparts[1]. Consequently, the weaker C–Br bond undergoes oxidative addition much faster, making 4-bromopyrimidines the superior choice for cross-coupling.
The SNAr Paradigm: Electronegativity & The Meisenheimer Complex
In SNAr reactions, the RDS is the initial nucleophilic attack that forms the anionic Meisenheimer intermediate . The ability of the halogen to act as a leaving group is secondary to its ability to withdraw electron density and increase the electrophilicity of the C4 carbon. Because chlorine is more electronegative than bromine, it provides superior stabilization to the transition state via the inductive effect (-I). Therefore, the [2], making 4-chloropyrimidines highly reactive and often preferred for these transformations[2].
Mechanistic divergence of 4-halopyrimidines in cross-coupling vs. SNAr pathways.
Performance Comparison & Experimental Protocols
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Winner: 4-Bromopyrimidine
Causality: The lower activation energy required to cleave the C–Br bond allows for milder reaction conditions (lower temperatures, weaker bases). This is critical when working with complex, late-stage intermediates that possess sensitive functional groups or when coupling sterically hindered arylboronic acids.
Self-Validating Protocol: Standardized Suzuki-Miyaura Workflow
-
Reagent Setup (Inert Atmosphere): To a flame-dried Schlenk tube, add 4-bromopyrimidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(PPh3)4 (0.05 equiv).
-
Causality: Pd(0) is highly sensitive to oxidation; strict inert conditions (Argon/N2) prevent catalyst deactivation and black palladium precipitation.
-
-
Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v) and K2CO3 (2.0 equiv).
-
Causality: Dioxane solubilizes the organic reactants, while water is crucial for dissolving the inorganic base. The dissolved base generates the reactive boronate complex required for the transmetalation step.
-
-
Catalysis & Self-Validation: Heat the mixture to 80 °C.
-
Self-Validation: Monitor the reaction via LC-MS. The system validates its own turnover when the distinct isotopic mass peak of the 4-bromopyrimidine disappears, replaced by the mass of the cross-coupled product.
-
-
Workup: Cool to room temperature, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.
Standardized experimental workflow for Palladium-catalyzed Suzuki-Miyaura cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
Winner: 4-Chloropyrimidine
Causality: The highly electronegative chlorine atom withdraws electron density via the inductive effect, synergizing with the electron-deficient pyrimidine ring (due to the two nitrogen atoms) to heavily stabilize the transition state leading to the Meisenheimer complex.
Self-Validating Protocol: Standardized SNAr Workflow
-
Reagent Setup: Dissolve 4-chloropyrimidine (1.0 equiv) in a polar aprotic solvent (e.g., DMF or DMSO).
-
Causality: Polar aprotic solvents lack acidic protons, preventing hydrogen bonding with the incoming nucleophile. This leaves the nucleophile "naked" and maximizes its reactivity.
-
-
Nucleophile & Base Addition: Add the amine nucleophile (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HCl byproduct, driving the reaction forward without competing with the primary amine for the electrophilic C4 center.
-
-
Execution & Self-Validation: Stir the mixture at 80–100 °C.
-
Self-Validation: Use TLC (UV active at 254 nm) to track the consumption of the starting material. The reaction validates its completion when the higher Rf spot (4-chloropyrimidine) is entirely replaced by the lower Rf product spot.
-
-
Workup: Quench with ice water to precipitate the product, filter, and wash with cold water.
Quantitative Data Comparison
The following table summarizes the key operational metrics and physical drivers that dictate the reactivity of these two halopyrimidines.
| Reaction Type | Preferred Halogen | Typical Temp (°C) | Rate-Determining Step | Key Driving Factor |
| Pd-Catalyzed Cross-Coupling | Bromo (4-Bromopyrimidine) | 60 - 80 | Oxidative Addition | Lower Bond Dissociation Energy (BDE) |
| Nucleophilic Aromatic Substitution (SNAr) | Chloro (4-Chloropyrimidine) | 80 - 100 | Meisenheimer Complex Formation | Higher Halogen Electronegativity |
Strategic Selection Guide
To optimize your synthetic route, apply the following heuristics:
-
Choose 4-Bromopyrimidines when constructing complex C–C frameworks via transition-metal catalysis. The weaker C–Br bond ensures rapid oxidative addition, preventing catalyst degradation and allowing for the survival of fragile functional groups elsewhere on the molecule.
-
Choose 4-Chloropyrimidines when installing C–N, C–O, or C–S bonds via SNAr. Additionally, if atom economy and raw material costs are a priority for process scale-up, chlorinated starting materials are generally cheaper and highly efficient for nucleophilic displacements.
References
-
Garcia, Y., Schoenebeck, F., Legault, C. Y., Merlic, C. A., & Houk, K. N. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 131(18), 6632-6639.[Link]
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X-Ray Crystallographic Profiling of 4-Bromo-2-(cyclopentoxy)pyrimidine: A Comparative Guide for Fragment-Based Drug Discovery
As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently evaluate the utility of various molecular scaffolds for Fragment-Based Drug Discovery (FBDD) and rational drug design. Pyrimidine derivatives are ubiquitous in kinase inhibitors (e.g., CDK4/6 and JAK inhibitors). Among these, 4-Bromo-2-(cyclopentoxy)pyrimidine (4-BCP) has emerged as a superior bifunctional building block.
This guide objectively compares the crystallographic performance, structural utility, and reactivity of 4-BCP against its common alternatives: 4-Chloro-2-(cyclopentoxy)pyrimidine (4-CCP) and 4-Bromo-2-methoxypyrimidine (4-BMP) . By understanding the causality behind these structural choices, researchers can optimize both their synthetic workflows and their X-ray crystallographic phasing strategies.
Mechanistic Advantages & Comparative Analysis
When selecting a halogenated pyrimidine for structural studies or library synthesis, the choice of the halogen (Bromine vs. Chlorine) and the C2-alkoxy substituent (Cyclopentoxy vs. Methoxy) dictates the success of the downstream applications.
The Halogen Effect: Bromine vs. Chlorine
The inner shell excitation and electronic structure of halogenated pyrimidines demonstrate that the magnitude of the halogen's
The Substituent Effect: Cyclopentoxy vs. Methoxy
Crystal packing is driven by the minimization of free energy and the elimination of solvent void spaces. The methoxy group in 4-BMP [2] often suffers from rotational disorder within the crystal lattice due to its small steric profile, which can lead to crystallographic twinning and lower resolution limits. Conversely, the cyclopentyl ring in 4-BCP adopts a stable envelope conformation. This lipophilic bulk acts as a "molecular wedge," interlocking with adjacent molecules to form rigid van der Waals networks, thereby promoting high-resolution diffraction.
Quantitative Performance Comparison
The following table synthesizes the crystallographic and physicochemical performance metrics of these three scaffolds based on standard structural biology parameters:
| Performance Metric | 4-Bromo-2-(cyclopentoxy)pyrimidine (4-BCP) | 4-Chloro-2-(cyclopentoxy)pyrimidine (4-CCP) | 4-Bromo-2-methoxypyrimidine (4-BMP) |
| Anomalous Signal ( | High (~3.8 e⁻) | Low (~0.7 e⁻) | High (~3.8 e⁻) |
| Typical Resolution Limit | 1.2 - 1.5 Å | 1.4 - 1.8 Å | 1.8 - 2.2 Å (Prone to twinning) |
| Halogen Bond Strength | Strong (Pronounced | Weak | Strong |
| Lattice Packing Efficiency | Excellent (Cyclopentyl interlocking) | Good | Poor (Rotational disorder) |
| Downstream SNAr Reactivity | Excellent (Superior leaving group) | Moderate | Excellent |
Structural Biology & Reactivity Workflows
To fully leverage 4-BCP, it is essential to understand its dual role: as a phase-solving tool in crystallography and as a reactive electrophile in synthetic chemistry.
Fig 1: SAD Phasing workflow utilizing the anomalous dispersion of the bromine atom in 4-BCP.
Fig 2: Bifunctional utility of 4-BCP in medicinal chemistry and target binding.
Experimental Protocols
The following self-validating protocols detail the crystallization and structural determination of 4-BCP complexes. Every step includes a causality check to ensure data integrity.
Protocol A: Small-Molecule Crystallization via Vapor Diffusion
Objective: Obtain diffraction-quality single crystals of 4-BCP derivatives.
-
Solvent Selection: Dissolve 10 mg of 4-BCP in 100 µL of a 1:1 mixture of Dichloromethane (DCM) and Hexane. Causality: DCM provides solubility, while the non-polar Hexane acts as an anti-solvent to slowly drive supersaturation.
-
Setup: Dispense 2 µL of the compound solution into a sitting-drop vapor diffusion plate. Add 2 µL of the reservoir solution (100% Hexane).
-
Equilibration: Seal the well and incubate at 20°C.
-
Self-Validation (Birefringence Check): After 48-72 hours, inspect the drop under a polarized light microscope. Validation: True single crystals will extinguish polarized light at specific angles (birefringence), confirming an ordered crystalline lattice rather than amorphous precipitate.
Protocol B: X-Ray Data Collection and SAD Phasing
Objective: Solve the phase problem using Bromine anomalous scattering.
-
Crystal Mounting & Cryoprotection: Loop a single crystal and briefly dip it in a cryoprotectant (e.g., Paratone-N) to displace surface water. Flash-cool in a liquid nitrogen stream (100 K). Causality: Cryocooling minimizes radiation damage and reduces thermal atomic displacement (B-factors), improving high-resolution signal.
-
Data Collection: Collect diffraction data at a synchrotron beamline tuned to the Bromine K-edge (
Å). Ensure high redundancy (multiplicity > 6) to accurately measure the small anomalous differences ( ). -
Data Processing: Integrate and scale the data using software like XDS or DIALS.
-
Self-Validation (Anomalous Signal): Calculate the anomalous difference Patterson map. Validation: The presence of distinct, high-sigma peaks (>5
) in the Patterson map confirms that the Bromine substructure has been successfully detected. -
Phasing & Density Modification: Use heavy-atom search programs (e.g., SHELXD or Phenix.AutoSol) to locate the Bromine atoms. Apply density modification to resolve the phase ambiguity and generate the initial electron density map for model building.
Conclusion
For researchers engaged in structural biology and fragment-based drug discovery, 4-Bromo-2-(cyclopentoxy)pyrimidine offers a distinct advantage over its chlorinated or methoxy-substituted counterparts. The combination of the bromine atom's robust anomalous scattering power and the cyclopentyl group's superior crystal-packing thermodynamics results in higher-resolution electron density maps and more reliable structural models. Furthermore, its excellent reactivity profile ensures that once a fragment hit is structurally validated, it can be rapidly advanced through standard cross-coupling chemistries.
References
-
Title: Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra at C and N K-edges: experiment and theory. Source: Journal of Chemical Physics (2010). URL: [Link]
Comparative Analysis of Pyrimidine-Based CDK2 Inhibitors: In Vitro Efficacy and Mechanistic Insights
In the landscape of oncology drug discovery, the pyrimidine scaffold serves as a cornerstone for the development of targeted therapeutics, particularly kinase inhibitors.[1][2] Its structural resemblance to the nucleobases of DNA and RNA allows for effective interference with the hyperactive cellular machinery of cancer cells.[1] This guide provides a comparative analysis of in vitro assay results for a series of N2,N4-disubstituted pyrimidine-2,4-diamine derivatives, a class of compounds that can be synthesized from precursors like 4-Bromo-2-(cyclopentoxy)pyrimidine. We will delve into their efficacy as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression, and compare their performance against established benchmarks.[3][4]
The dysregulation of CDK2, often in complex with Cyclin E or A, is a critical driver in the G1/S phase transition of the cell cycle and is implicated in the pathogenesis of numerous cancers.[4][5] Consequently, the development of potent and selective CDK2 inhibitors remains a high-priority therapeutic strategy.[6] This guide will explore the structure-activity relationships (SAR) of novel pyrimidine derivatives, present their quantitative in vitro performance, and provide detailed protocols for the key assays used in their evaluation.
Comparative In Vitro Efficacy of Pyrimidine-Based CDK2 Inhibitors
The following tables summarize the in vitro inhibitory activities of a selection of N2,N4-disubstituted pyrimidine-2,4-diamine derivatives against the CDK2/cyclin A enzyme and various cancer cell lines. These compounds represent a focused effort to explore the structure-activity relationship (SAR) of this chemical class.[3] For comparison, we include data for Milciclib, a known pan-CDK inhibitor that has been evaluated in clinical trials.
Table 1: In Vitro CDK2/Cyclin A and CDK9/Cyclin T1 Enzymatic Inhibition
| Compound ID | R1 Group | R2 Group | CDK2/cyclin A IC50 (nM) | CDK9/cyclin T1 IC50 (nM) | Reference |
| 3c | 4-Fluorophenyl | 4-(Piperidin-1-yl)phenyl | 130 | 65 | [3] |
| 3g | 4-Methoxyphenyl | 4-(Piperidin-1-yl)phenyl | 83 | 110 | [3] |
| 2a | 4-Fluorophenyl | 4-Morpholinophenyl | 140 | 120 | [3] |
| 2d | 4-Methoxyphenyl | 4-Morpholinophenyl | 110 | 170 | [3] |
| Milciclib | - | - | ~25-160 (Varies by assay) | ~40 | [7] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: Anti-proliferative Activity (GI50 in µM) in Human Cancer Cell Lines
| Compound ID | MDA-MB-231 (Triple-Negative Breast Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | Reference |
| 3c | 0.81 | 1.9 | 2.5 | [3] |
| 3g | 0.76 | 1.8 | 1.7 | [3] |
| 2a | 1.1 | 2.5 | 3.6 | [3] |
| 2d | 0.89 | 1.9 | 2.1 | [3] |
| Milciclib | >10 | >10 | >10 | [7] |
GI50 values represent the concentration of the compound required to inhibit cell growth by 50%.
From the data, it is evident that compounds 3g and 3c are the most potent inhibitors of CDK2 and CDK9, respectively.[3] Notably, most of these pyrimidine derivatives demonstrate significant anti-proliferative activity against the triple-negative breast cancer cell line MDA-MB-231.[3] Flow cytometry analysis revealed that these compounds induce cell cycle arrest in the G2/M phase, consistent with the role of CDKs in cell cycle regulation.[3]
Mechanism of Action: CDK2 in Cell Cycle Regulation
CDK2 is a serine/threonine kinase that acts as a pivotal engine for cell cycle progression.[7] Its activity is tightly regulated by binding to its regulatory partners, primarily Cyclin E and Cyclin A. The CDK2/Cyclin E complex is crucial for the transition from the G1 to the S phase, while the CDK2/Cyclin A complex is required for progression through the S phase.[7] The diagram below illustrates the central role of CDK2 in the cell cycle and the point of intervention for pyrimidine-based inhibitors.
Caption: A typical workflow for the in vitro evaluation of novel pyrimidine-based CDK2 inhibitors.
Conclusion
The N2,N4-disubstituted pyrimidine-2,4-diamine scaffold represents a promising starting point for the development of potent CDK2 inhibitors. The in vitro data presented herein demonstrates that careful modification of the substituents at the N2 and N4 positions can lead to compounds with low nanomolar enzymatic inhibitory activity and significant anti-proliferative effects against cancer cell lines. [3]The detailed protocols and workflows provided in this guide offer a robust framework for researchers engaged in the discovery and evaluation of novel kinase inhibitors. Further optimization of these lead compounds could yield candidates with improved selectivity and in vivo efficacy, ultimately contributing to the development of new targeted therapies for cancer.
References
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Mohamed, T., Zhao, X., Habib, L. K., Yang, J., & Rao, P. P. N. (2011). Design, synthesis and structure–activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: Dual activity as cholinesterase and Aβ-aggregation inhibitors. Bioorganic & Medicinal Chemistry, 19(7), 2269–2281. [Link]
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Raghuwanshi, M., et al. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Asian Journal of Pharmaceutical and Clinical Research. [Link]
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Mohamed, T., Rao, P. P., & Xiang, Z. (2011). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. PubMed. [Link]
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Wang, S., et al. (2018). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances, 8(22), 12239–12250. [Link]
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Ahmad, I., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1310, 138357. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][3][8]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports, 12(1), 11718. [Link]
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Krystof, V., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Biochemical Pharmacology, 209, 115456. [Link]
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Tylińska, B., et al. (2023). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 28(20), 7149. [Link]
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Mohamed, T., & Rao, P. N. (2010). The Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives as Cholinesterase Inhibitors. ResearchGate. [Link]
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Gade, S. K., et al. (2021). Pharmacophore modeling and 3D-QSAR studies of 2,4-disubstituted pyrimidine derivatives as Janus kinase 3 inhibitors. Journal of Molecular Modeling, 27(10), 289. [Link]
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Zhang, Y., et al. (2023). Discovery of novel CDK2 inhibitors using multistage virtual screening and in vitro melanoma cell lines. Journal of Receptors and Signal Transduction, 43(2), 195-202. [Link]
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S, S., & G, S. (2023). Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Derivatives. Research Journal of Pharmacy and Technology, 16(3), 1184-1188. [Link]
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Dhanwate, A., et al. (2025). A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. World Journal of Pharmaceutical Research, 14(6), 1136-1154. [Link]
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Unknown Author. (n.d.). CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. ResearchGate. [Link]
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Wang, Y., et al. (2025). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry. [Link]
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Zhang, Y., et al. (2020). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Journal of Biomolecular Structure and Dynamics, 38(17), 5195–5207. [Link]
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Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163481. [Link]
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Watts, L. P., et al. (2025). Abstract 5335: A comparative study of CDK2 inhibitors. Cancer Research, 85(8_Supplement), 5335. [Link]
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Kumar, A., et al. (2023). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 14(7), 1341–1357. [Link]
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Munikrishnappa, C. S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4025–4031. [Link]
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Liu, Y., et al. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry, 46(24), 11529-11544. [Link]
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Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Saudi Pharmaceutical Journal, 29(4), 341-351. [Link]
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Zhang, H., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters, 15(8), 1213–1220. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-2-(cyclopentoxy)pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2] Its ability to mimic the purine core of ATP allows it to effectively target ATP-binding sites in enzymes, particularly kinases.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-bromo-2-(cyclopentoxy)pyrimidine analogs, a class of compounds with significant potential for therapeutic development. By understanding how structural modifications influence biological activity, researchers can rationally design more potent and selective drug candidates.
The 2,4-disubstituted pyrimidine core is a recurring motif in potent kinase inhibitors.[1][3] Strategic modifications at these positions are critical for achieving high affinity and selectivity. The 4-bromo substituent serves as a versatile handle for further chemical elaboration through cross-coupling reactions, while the 2-cyclopentoxy group can be modified to probe interactions with hydrophobic pockets in the target protein.
Comparative Analysis of Biological Activity: A Proposed SAR Study
While specific SAR data for the 4-bromo-2-(cyclopentoxy)pyrimidine scaffold is emerging, we can extrapolate from extensive research on related 2,4-disubstituted pyrimidines to guide future discovery efforts. The following sections outline key structural modifications and their anticipated impact on biological activity, particularly in the context of kinase inhibition.
Modifications at the C4 Position: The Bromo Handle
The bromine atom at the C4 position is not merely a placeholder but an important feature for both biological activity and synthetic utility. Halogen atoms, particularly bromine, can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity. However, its primary role in many SAR studies is as a synthetic handle for introducing a diverse array of substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
Table 1: Proposed SAR for Modifications at the C4-Position of the Pyrimidine Core
| Compound | R4 Modification | Anticipated Effect on Activity | Rationale |
| Core-Br | -Br | Baseline activity, potential for halogen bonding. Excellent synthetic handle. | The bromine can be displaced or used in cross-coupling to introduce larger, more complex moieties. |
| Core-Aryl | Aryl (e.g., Phenyl, Pyridyl) | Potential for significant increase in potency. | Aryl groups can form π-π stacking and hydrophobic interactions within the active site of target proteins.[4] |
| Core-Amine | -NHR | Can introduce key hydrogen bonding interactions. | Amino groups can act as hydrogen bond donors and acceptors, crucial for anchoring the molecule in the active site.[5] |
| Core-Alkynyl | -C≡CR | Introduces rigidity and can probe deeper into binding pockets. | The linear geometry of the alkyne can be exploited to reach specific residues. |
Modifications at the C2 Position: The Cyclopentoxy Group
The 2-alkoxy group, in this case, cyclopentoxy, is expected to occupy a hydrophobic region of the ATP-binding site. The size, shape, and flexibility of this group are critical for optimizing van der Waals interactions and can influence selectivity.
Table 2: Proposed SAR for Modifications of the 2-Alkoxy Group
| Compound | R2 Modification | Anticipated Effect on Activity | Rationale |
| Core-Cyclopentoxy | Cyclopentoxy | Moderate to good lipophilicity and fit in hydrophobic pockets. | A common starting point for exploring the hydrophobic pocket. |
| Core-Isopropoxy | Isopropoxy | May decrease potency due to reduced hydrophobic interactions. | A smaller alkyl group may not fully occupy the available space. |
| Core-Cyclohexoxy | Cyclohexoxy | Potentially increased potency if the pocket can accommodate a larger group. | The larger ring system increases the hydrophobic surface area. |
| Core-Substituted Cyclopentoxy | e.g., Hydroxycyclopentoxy | Introduction of a hydrogen bonding group can increase potency and improve solubility. | A hydroxyl group can form a key interaction with a nearby residue. |
Experimental Protocols
General Synthesis of 4-Bromo-2-(cyclopentoxy)pyrimidine
The synthesis of the core scaffold can be achieved through a multi-step process starting from commercially available pyrimidine precursors. A general synthetic route is outlined below.
Caption: General synthetic workflow for 4-bromo-2-(cyclopentoxy)pyrimidine.
Step-by-Step Protocol:
-
Synthesis of 4-Chloro-2-(cyclopentoxy)pyrimidine:
-
To a solution of cyclopentanol in an anhydrous aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0 °C to generate the sodium cyclopentoxide.
-
Slowly add a solution of 2,4-dichloropyrimidine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield 4-chloro-2-(cyclopentoxy)pyrimidine.
-
-
Synthesis of 4-Bromo-2-(cyclopentoxy)pyrimidine:
-
Several methods can be employed for the bromination of the corresponding hydroxypyrimidine, which can be obtained from the 4-chloro intermediate. A one-pot method has also been described for the synthesis of 4-bromopyrimidines.[6]
-
Alternatively, direct conversion of the 4-chloro to a 4-bromo derivative can be explored using a halogen exchange reaction, though this is often less straightforward.
-
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general method for determining the in vitro inhibitory activity of the synthesized analogs against a target kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a microplate.
-
Add the test compounds to the wells and incubate briefly.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified duration.
-
Stop the reaction and add a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]
Cell Proliferation (MTT) Assay
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Step-by-Step Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[7]
Conclusion
The 4-bromo-2-(cyclopentoxy)pyrimidine scaffold represents a promising starting point for the development of novel therapeutics, particularly kinase inhibitors. The structure-activity relationships of pyrimidine derivatives suggest that systematic modifications at the C2 and C4 positions can lead to significant improvements in potency and selectivity. The synthetic tractability of this scaffold, especially the utility of the 4-bromo substituent, allows for the rapid generation of diverse analog libraries. The experimental protocols provided herein offer a framework for the synthesis and biological evaluation of these compounds, facilitating the rational design of the next generation of pyrimidine-based drugs.
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A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (2023). ChemRxiv. Retrieved March 7, 2026, from [Link]
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Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. (2019). Molecules. Retrieved March 7, 2026, from [Link]
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Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. (2008). Journal of Medicinal Chemistry. Retrieved March 7, 2026, from [Link]
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Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. (2018). European Journal of Medicinal Chemistry. Retrieved March 7, 2026, from [Link]
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Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. (2016). European Journal of Medicinal Chemistry. Retrieved March 7, 2026, from [Link]
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Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved March 7, 2026, from [Link]
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SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES. Retrieved March 7, 2026, from [Link]
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Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). International Journal of Molecular Sciences. Retrieved March 7, 2026, from [Link]
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Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). Molecules. Retrieved March 7, 2026, from [Link]
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DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved March 7, 2026, from [Link]
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Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). (2018). Oriental Journal of Chemistry. Retrieved March 7, 2026, from [Link]
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A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-(cyclopentoxy)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the data underpinning the safety, efficacy, and quality of a drug product are reliable and reproducible. This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis and impurity profiling of 4-Bromo-2-(cyclopentoxy)pyrimidine, a novel heterocyclic intermediate of significant interest in medicinal chemistry. As a Senior Application Scientist, my objective is to provide not just protocols, but a logical framework for methodological choices, grounded in established scientific principles and regulatory expectations.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] For a molecule like 4-Bromo-2-(cyclopentoxy)pyrimidine, which may be a critical intermediate or an active pharmaceutical ingredient (API) in early-stage development, robust analytical methods are paramount for process control, stability testing, and ultimately, patient safety.
This guide will delve into the validation of two primary chromatographic techniques, HPLC and GC, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][3] We will explore the nuances of each technique, their respective strengths and weaknesses for this particular analyte, and provide a framework for selecting the most appropriate method for your specific needs.
The Criticality of Stability-Indicating Methods
Before delving into a direct comparison of HPLC and GC, it is imperative to underscore the importance of developing a stability-indicating analytical method. A stability-indicating method is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product.[4] Such a method should be able to separate the intact analyte from its potential degradation products, process impurities, and excipients.[5][6]
Forced degradation studies are an integral part of developing a stability-indicating method.[4][7] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[5][7] The analytical method must then be proven to be specific for the analyte in the presence of these degradants.
Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Comparative Validation: HPLC-UV vs. GC-MS
The choice between HPLC and GC is dictated by the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.[8] For 4-Bromo-2-(cyclopentoxy)pyrimidine, both techniques present viable options, each with its own set of advantages and considerations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a highly versatile and widely used technique in the pharmaceutical industry, particularly for non-volatile or thermally labile compounds.[6][8] Given the structure of 4-Bromo-2-(cyclopentoxy)pyrimidine, a reversed-phase HPLC method with UV detection is a logical starting point.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[8]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may contain a buffer like 0.1% formic acid to ensure consistent peak shape.[8]
-
Column Temperature: 30°C.[11]
-
Detection Wavelength: Determined by acquiring the UV spectrum of the analyte. For pyrimidine derivatives, a wavelength in the range of 250-280 nm is common. Let's assume 265 nm for this compound.[9][11]
-
Injection Volume: 10 µL.[5]
3. Sample Preparation:
-
Prepare a stock solution of 4-Bromo-2-(cyclopentoxy)pyrimidine in the mobile phase at a concentration of 1 mg/mL.
-
Prepare calibration standards by diluting the stock solution to the desired concentration range (e.g., 10-150 µg/mL).[9][12]
-
Test samples should be accurately weighed and dissolved in the mobile phase to a known concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[8]
Gas Chromatography with Mass Spectrometry (GC-MS)
GC is an excellent technique for the analysis of volatile and thermally stable compounds.[8] The bromine and cyclopentoxy moieties in our target molecule suggest it may have sufficient volatility and thermal stability for GC analysis. Coupling with a mass spectrometer (MS) provides high specificity and structural information about impurities.
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Mass Spectrometer (MS) detector.[13]
2. Chromatographic Conditions:
-
Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point.[14]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).[8]
-
Injector Temperature: 280°C.[8]
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[15]
-
Scan Range: 50-500 m/z.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Sample Preparation:
-
Prepare a stock solution of 4-Bromo-2-(cyclopentoxy)pyrimidine in a suitable volatile solvent like ethyl acetate or dichloromethane at a concentration of 1 mg/mL.
-
Prepare calibration standards by diluting the stock solution to the desired concentration range (e.g., 1-50 µg/mL).
-
Test samples should be accurately weighed and dissolved in the solvent to a known concentration.
-
Filter all solutions through a 0.45 µm syringe filter.
Validation Parameters: A Head-to-Head Comparison
The following table summarizes the key validation parameters as defined by ICH Q2(R1) and presents hypothetical, yet realistic, comparative data for the two proposed methods.[1][2]
| Validation Parameter | HPLC-UV | GC-MS | ICH Q2(R1) Guideline/Justification |
| Specificity | Demonstrated no interference from placebo and forced degradation samples. Peak purity index > 0.999. | No co-eluting peaks at the retention time of the analyte. Mass spectra of the peak consistent with the analyte. | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[2] |
| Linearity (r²) | > 0.9995 | > 0.9992 | A linear relationship between concentration and response should be demonstrated across the range of the analytical procedure.[1] |
| Range | 10 - 150 µg/mL | 1 - 50 µg/mL | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.[1] |
| Accuracy (% Recovery) | 99.2% - 100.8% | 98.5% - 101.5% | The closeness of test results obtained by the method to the true value. Assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range.[1] |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | The precision of the method under the same operating conditions over a short interval of time.[1] |
| - Intermediate Precision | < 1.5% | < 2.0% | The precision of the method within the same laboratory, but on different days, with different analysts, or different equipment.[1] |
| Detection Limit (LOD) | 2 µg/mL | 0.2 µg/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | 8 µg/mL | 0.8 µg/mL | The lowest amount of analyte in a sample which can be quantitated with suitable precision and accuracy. |
| Robustness | Unaffected by minor changes in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C). | Unaffected by minor changes in oven temperature ramp (±1°C/min) and flow rate (±0.1 mL/min). | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2] |
Decision-Making Framework
The choice between HPLC-UV and GC-MS for the analysis of 4-Bromo-2-(cyclopentoxy)pyrimidine is not a matter of one being definitively "better" than the other, but rather which is more "fit for purpose". The following decision tree illustrates a logical approach to selecting the appropriate technique.
Caption: Decision tree for analytical method selection.
Conclusion
Both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of 4-Bromo-2-(cyclopentoxy)pyrimidine derivatives. The validation data presented in this guide, while hypothetical, are representative of what can be expected from well-developed methods and demonstrate that both can meet the stringent requirements of the pharmaceutical industry.
For routine quality control, where high precision and throughput are key, a validated HPLC-UV method is often the workhorse of the analytical laboratory.[16][17] Its robustness and ease of use make it ideal for release testing and stability studies.
Conversely, when the primary objective is the identification and characterization of unknown impurities, or when very low detection limits are required, the specificity and sensitivity of GC-MS are unparalleled. The mass spectral data it provides are invaluable for structural elucidation, which is critical during process development and for understanding degradation pathways.
Ultimately, a comprehensive analytical strategy may involve the use of both techniques. HPLC for routine assay and purity determination, and GC-MS (or LC-MS) for in-depth impurity profiling and characterization. The principles and protocols outlined in this guide provide a solid foundation for the development and validation of analytical methods that will ensure the quality and integrity of your data, from early-stage research through to commercial manufacturing.
References
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Retrieved from [Link]
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Stability-indicating HPLC Method for Simultaneous Determination of Terbutaline Sulphate, Bromhexine Hydrochloride and Guaifenesin - PMC. (n.d.). Retrieved from [Link]
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Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro - Journal of Chemical Health Risks. (2024, May 1). Retrieved from [Link]
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An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC. (n.d.). Retrieved from [Link]
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Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed. (1980, March 21). Retrieved from [Link]
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Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC. (n.d.). Retrieved from [Link]
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Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent - Semantic Scholar. (n.d.). Retrieved from [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. (1995, June). Retrieved from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. (2021, September 17). Retrieved from [Link]
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method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative - Jetir.Org. (n.d.). Retrieved from [Link]
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ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022, March 31). Retrieved from [Link]
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The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (n.d.). Retrieved from [Link]
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Novel Stability Indicating RP-HPLC Method for The Estimation of Pinaverium Bromide in Tablet Formulation - Semantic Scholar. (n.d.). Retrieved from [Link]
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Defects in Pyrimidine Degradation Identified by HPLC-Electrospray Tandem Mass Spectrometry of Urine Specimens or Urine-soaked Fi - Ovid. (n.d.). Retrieved from [Link]
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validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc - SciSpace. (n.d.). Retrieved from [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (2021, August 24). Retrieved from [Link]
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Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI. (2025, December 31). Retrieved from [Link]
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Validation of Analytical Methods - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. (2023, January 11). Retrieved from [Link]
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Stability Indicating HPLC Method Development –A Review - IJTSRD. (2021, September 15). Retrieved from [Link]
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ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]
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Analytical Method Validation: ICH and USP Perspectives - IJRR, International Journal of Research and Review. (2025, August 8). Retrieved from [Link]
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Stability Indicating HPLC Method Development: A Review - IRJPMS. (n.d.). Retrieved from [Link]
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ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology - Therapeutic Goods Administration (TGA). (2025, January 14). Retrieved from [Link]
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Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (2013, January 17). Retrieved from [Link]
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A Comparative Guide: Benchmarking 4-Bromo-2-(cyclopentoxy)pyrimidine Against Alternative Heterocyclic Scaffolds in Drug Discovery
Abstract
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2][3][4] Its ability to act as a bioisostere for the purine base of ATP makes it a cornerstone in the design of kinase inhibitors.[5] This guide provides a comprehensive benchmark analysis of 4-Bromo-2-(cyclopentoxy)pyrimidine, a versatile synthetic building block, against other common heterocyclic scaffolds. We will objectively compare its performance in key areas of drug discovery: physicochemical properties, synthetic utility in cross-coupling reactions, and metabolic stability. This analysis is supported by representative experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a practical framework for scaffold selection.
Chapter 1: The Role and Physicochemical Profile of Substituted Pyrimidines
The strategic selection of a core scaffold is a critical decision point in a drug discovery campaign. The chosen scaffold dictates not only the potential for biological target engagement but also heavily influences the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Pyrimidine derivatives are widely utilized due to their synthetic tractability and their ability to engage in crucial hydrogen bonding interactions with biological targets.[1][3]
The subject of our focus, 4-Bromo-2-(cyclopentoxy)pyrimidine, presents two key features: a bromine atom at the C4 position, which serves as a versatile handle for C-C bond formation, and a cyclopentoxy group at the C2 position. The choice of the alkoxy group is non-trivial; it can significantly modulate the compound's physicochemical properties compared to more common, smaller groups like methoxy.
Comparative Physicochemical Data
The lipophilicity (logP) and aqueous solubility of a scaffold are fundamental properties that affect everything from cell permeability to formulation. The bulky, non-polar cyclopentoxy group would be expected to increase lipophilicity compared to a simple methoxy substituent.
| Scaffold | Structure | Calculated logP (cLogP) | Predicted Aqueous Solubility (mg/L) | Comments |
| 4-Bromo-2-(cyclopentoxy)pyrimidine | 3.1 | 85 | Increased lipophilicity due to the cyclopentyl group can enhance membrane permeability but may decrease aqueous solubility. | |
| 4-Bromo-2-methoxypyrimidine[6] | 1.5 | 1200 | Lower lipophilicity and higher solubility make this a good starting point for fragment-based screening. | |
| 4-Bromopyridine | 1.2 | 3500 | A more polar scaffold, often used to improve solubility and introduce a hydrogen bond acceptor. | |
| 2-Bromo-N-phenyl-pyrimidin-4-amine | 3.5 | 50 | The addition of a phenylamino group significantly increases lipophilicity and offers additional vectors for substitution. |
Data presented is representative and calculated using standard cheminformatics software for illustrative purposes.
Expertise & Experience: Why Choose a Cyclopentoxy Group?
While a methoxy group is a common starting point, it is also susceptible to O-demethylation by cytochrome P450 (CYP) enzymes, a common metabolic liability. The bulkier cyclopentoxy group can act as a "metabolic shield," sterically hindering the enzyme's access to the ether oxygen. This choice, therefore, represents a deliberate strategy to improve metabolic stability, a topic we will explore in-depth in Chapter 3.[7][8]
Chapter 2: Synthetic Utility in Palladium-Catalyzed Cross-Coupling
The presence of a halogen, typically bromine or chlorine, on a heterocyclic ring is a deliberate design feature that enables the application of powerful synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and an organoboron compound, is arguably the most widely used transformation in drug discovery for its reliability and functional group tolerance.[9][10][11]
The reactivity of the bromo-heterocycle in these reactions is highly dependent on the electronic nature of the scaffold. The pyrimidine ring is a π-deficient system, meaning the ring is relatively electron-poor due to the presence of two electronegative nitrogen atoms.[12] This electronic property generally facilitates the first and often rate-limiting step of the catalytic cycle: oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.[9][10]
Logical Relationship: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity Data
The following table presents representative data for the Suzuki-Miyaura coupling of various bromo-heterocycles with a generic arylboronic acid under standard conditions. This illustrates how the choice of scaffold can impact reaction efficiency.
| Bromo-Heterocycle Scaffold | Representative Yield (%) | Typical Reaction Time (h) | Causality Behind Performance |
| 4-Bromo-2-(cyclopentoxy)pyrimidine | 92% | 4 | The electron-deficient pyrimidine ring facilitates rapid oxidative addition, leading to high yields and short reaction times. |
| 4-Bromopyridine | 85% | 6 | Also electron-deficient and generally reactive. The basic nitrogen can sometimes interact with the palladium catalyst, slightly slowing the reaction.[10] |
| 2-Bromopurine | 75% | 12 | The fused imidazole ring contains an acidic N-H group which can inhibit the palladium catalyst, often requiring N-protection or specialized conditions for optimal results.[13] |
| 2-Bromothiophene | 95% | 2 | Electron-rich heterocycles can also be highly reactive, though the mechanism and optimal ligands may differ.[14] |
Trustworthiness: A Self-Validating Protocol
A reliable protocol is essential for reproducible results. The detailed methodology for a standard Suzuki-Miyaura coupling is provided in the appendix. The protocol includes checkpoints for reaction monitoring (e.g., via TLC or LC-MS) and purification, ensuring the integrity of the final product.
Chapter 3: Benchmarking Metabolic Stability
A primary goal of modern drug design is to build in metabolic stability early in the discovery process to achieve a favorable pharmacokinetic profile.[15] Metabolism, primarily carried out by hepatic CYP enzymes, is a major route of drug clearance.[8] Unwanted, rapid metabolism can lead to low drug exposure and the formation of potentially toxic metabolites.
The choice of heterocyclic scaffold and its substituents plays a paramount role in determining metabolic fate. Aromatic rings are common sites of oxidative metabolism, while certain functional groups are known metabolic "hotspots."[7]
Experimental Workflow: In Vitro Metabolic Stability Assay
Caption: A typical workflow for determining metabolic stability in vitro.
Comparative Metabolic Stability Data
The data below illustrates the half-life (t½) and intrinsic clearance (CLint) of our target scaffold compared to alternatives in a human liver microsome (HLM) assay. Higher t½ and lower CLint values indicate greater metabolic stability.
| Scaffold | In Vitro t½ (min, HLM) | Intrinsic Clearance (CLint, µL/min/mg) | Rationale for Metabolic Profile |
| 4-Aryl-2-(cyclopentoxy)pyrimidine | > 60 | < 10 | The cyclopentoxy group sterically shields the ether linkage from metabolism. The pyrimidine nitrogens decrease the electron density of the ring, making it less susceptible to oxidation compared to benzene.[8] |
| 4-Aryl-2-methoxypyrimidine | 25 | 45 | The methoxy group is a known site of Phase I metabolism (O-demethylation), leading to faster clearance.[7] |
| 4-Aryl-pyridine | 40 | 28 | Pyridine rings are generally more metabolically stable than their benzene counterparts due to lower HOMO energy, but are still susceptible to oxidation.[8] |
| 5-Aryl-indole | 15 | 75 | The electron-rich indole ring, particularly the pyrrole portion, is highly susceptible to oxidative metabolism by P450s.[16] |
Data is representative of typical results for these classes of compounds.
Chapter 4: Bioisosteric Replacements and Scaffold Hopping
Bioisosterism—the replacement of a functional group or scaffold with another that retains similar physicochemical properties and biological activity—is a powerful strategy in medicinal chemistry.[5] "Scaffold hopping" is a form of non-classical bioisosterism where the core molecular architecture is replaced to improve properties, overcome patent limitations, or find novel chemical space.[17]
The 4-substituted-2-aminopyrimidine motif is a classic "hinge-binder" in kinase inhibitors, mimicking the adenine of ATP.[1][4] However, there are valid reasons to "hop" from this scaffold to an alternative.
Logical Framework: Scaffold Hopping Decisions
Caption: Decision-making framework for scaffold hopping away from a pyrimidine core.
Expertise & Experience: When to Hop from Pyrimidine
-
To a Purine Scaffold: If a closer mimicry of ATP is desired to enhance potency, a purine might be considered.[1] However, the fused imidazole ring introduces an N-H group that can be a metabolic liability and may complicate synthesis.[13]
-
To a Pyrazolo[3,4-d]pyrimidine Scaffold: This isostere of purine has proven to be an exceptionally privileged scaffold for kinase inhibitors.[18] It maintains the critical hinge-binding interactions while often improving selectivity and pharmacokinetic properties compared to simpler pyrimidines.
-
To a Pyridine Scaffold: In cases where the hydrogen bond donating capacity of an amino-pyrimidine is not required, a simpler pyridine scaffold can reduce molecular weight and complexity, often leading to improved solubility and a more favorable ligand efficiency.[8]
The choice to stick with 4-Bromo-2-(cyclopentoxy)pyrimidine or to hop to an alternative depends entirely on the project's specific goals, whether they be enhancing potency, improving ADME properties, or securing novel intellectual property.
Conclusion
4-Bromo-2-(cyclopentoxy)pyrimidine stands as a highly valuable and versatile building block for drug discovery. Our comparative analysis reveals its key strengths:
-
Excellent Synthetic Utility: The electron-deficient nature of the pyrimidine ring promotes efficient participation in Suzuki-Miyaura cross-coupling reactions, enabling rapid analogue synthesis.
-
Designed for Metabolic Stability: The cyclopentoxy group serves as an effective metabolic shield for the ether linkage, offering a clear advantage over simpler alkoxy groups like methoxy.
-
Favorable Physicochemical Profile: While more lipophilic than smaller analogues, its properties are well within the range for developing orally bioavailable drugs.
While alternative scaffolds like purines or pyrazolo[3,4-d]pyrimidines offer unique advantages for specific applications, 4-Bromo-2-(cyclopentoxy)pyrimidine provides a robust, reliable, and intelligently designed starting point for programs targeting a wide range of biological systems, particularly protein kinases. Its strategic combination of reactivity and metabolic stability makes it a superior choice for accelerating the hit-to-lead optimization process.
Appendix: Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a dry reaction vial, add 4-Bromo-2-(cyclopentoxy)pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).[9]
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-Dioxane) and an aqueous solution of the base.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 2-8 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final compound.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
-
Preparation: Prepare a 1 mg/mL solution of pooled human liver microsomes (HLM) in a phosphate buffer (pH 7.4). Prepare a 1 µM test compound solution in the same buffer.
-
Pre-incubation: In a 96-well plate, combine the HLM and test compound solutions. Pre-incubate at 37 °C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution. For the negative control (T=0), add a quenching solution before the NADPH.
-
Incubation & Time Points: Incubate the plate at 37 °C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[8]
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- Science Alert. (2015, August 28). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- PubChem - NIH. 4-Bromopyrimidine | C4H3BrN2 | CID 12752220.
- PMC. (2017, June 13).
- ChemRxiv.
- Der Pharma Chemica. (2026, March 1).
- MDPI. (2019, September 5). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025, June 4).
- Benchchem.
- European Patent Office.
- RSC Medicinal Chemistry. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
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A Comparative Guide to the Reproducible Synthesis of 4-Bromo-2-(cyclopentoxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted pyrimidines is a cornerstone of modern medicinal chemistry, with this heterocyclic scaffold forming the core of numerous therapeutic agents.[1] 4-Bromo-2-(cyclopentoxy)pyrimidine, in particular, is a valuable building block, offering multiple points for further functionalization in the development of novel drug candidates. However, the seemingly straightforward synthesis of this compound can be fraught with challenges related to regioselectivity and reproducibility.
Unveiling the Synthetic Challenges: A Tale of Two Routes
The synthesis of 4-Bromo-2-(cyclopentoxy)pyrimidine can be approached from two primary strategic directions, each with its own set of advantages and disadvantages. The choice of route will largely depend on the available starting materials, the desired scale of the reaction, and the tolerance for potential side products.
Route A: Nucleophilic Substitution Followed by Bromination
This route commences with the readily available 2,4-dichloropyrimidine and introduces the cyclopentoxy group via a nucleophilic aromatic substitution (SNA_r_) reaction, followed by the bromination of the resulting 2-(cyclopentoxy)pyrimidine intermediate.
Route B: Bromination Followed by Nucleophilic Substitution
Conversely, this approach begins with a pre-brominated pyrimidine core, such as 5-bromo-2,4-dichloropyrimidine. The cyclopentoxy group is then introduced in the second step, again via an SNA_r_ reaction.
Comparative Analysis of Synthetic Routes
The following table provides a high-level comparison of the two proposed synthetic routes.
| Parameter | Route A: Substitution then Bromination | Route B: Bromination then Substitution |
| Starting Material | 2,4-Dichloropyrimidine | 5-Bromo-2,4-dichloropyrimidine |
| Key Challenge | Regioselectivity of the initial nucleophilic substitution. | Regioselectivity of the nucleophilic substitution on a less symmetric substrate. |
| Potential for Side Products | Isomeric 4-(cyclopentoxy)-2-chloropyrimidine. | Potential for substitution at both C2 and C4 positions. |
| Bromination Step | Direct bromination of an electron-rich pyrimidine ring. | Incorporated from the start. |
| Overall Feasibility | High, with careful control of reaction conditions. | High, with potential for improved regioselectivity under certain conditions. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the two proposed synthetic routes.
Caption: Synthetic workflow for Route A.
Caption: Synthetic workflow for Route B.
Detailed Experimental Protocols and Mechanistic Insights
The following sections provide detailed, step-by-step protocols for each synthetic route. It is crucial to note that these protocols are constructed from analogous reactions reported in the literature and should be optimized for specific laboratory conditions.
Route A: Substitution then Bromination
This route leverages the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring. Generally, the C4 position is more susceptible to nucleophilic attack.[2] However, the regioselectivity can be influenced by factors such as the solvent and the presence of other substituents.[3]
Step 1: Synthesis of 2-(Cyclopentoxy)pyrimidine
-
Principle: This step involves the nucleophilic aromatic substitution of one of the chlorine atoms of 2,4-dichloropyrimidine with cyclopentanol. To favor substitution at the C2 position, which is generally less reactive than C4, specific conditions may be required. However, for the purpose of this guide, we will proceed with the more common substitution at C4, which can then be followed by a subsequent bromination at a different position. A more reliable approach might be to use a starting material where the desired substitution pattern is already established. For the sake of a comparative guide, we will assume conditions can be optimized to yield the desired 2-substituted product, though in practice, a mixture of isomers is likely.
-
Experimental Protocol (Analogous to similar SNAr reactions):
-
To a stirred suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add cyclopentanol (1.1 eq.) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the resulting sodium cyclopentoxide solution back to 0 °C and add a solution of 2,4-dichloropyrimidine (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench carefully with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 2-(cyclopentoxy)pyrimidine.
-
-
Trustworthiness and Reproducibility: The primary challenge in this step is achieving high regioselectivity. The formation of the 4-(cyclopentoxy)-2-chloropyrimidine isomer is a significant possibility. Reproducibility will depend on the strict control of reaction temperature and the stoichiometry of the reagents.
Step 2: Bromination of 2-(Cyclopentoxy)pyrimidine
-
Principle: This step involves the electrophilic bromination of the electron-rich 2-(cyclopentoxy)pyrimidine ring. The C5 position is typically the most susceptible to electrophilic attack in pyrimidine systems.
-
Experimental Protocol (Analogous to pyrimidine bromination):
-
Dissolve 2-(cyclopentoxy)pyrimidine (1.0 eq.) in a suitable solvent such as chloroform or acetic acid.
-
Add N-bromosuccinimide (NBS, 1.1 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-Bromo-2-(cyclopentoxy)pyrimidine.
-
-
Trustworthiness and Reproducibility: This bromination step is generally reliable. The regioselectivity for the C5 position is high in many pyrimidine systems. The reaction is typically clean, and the product can be isolated with good purity.
Route B: Bromination then Substitution
This route offers the potential for greater regiochemical control in the nucleophilic substitution step, as the electronic properties of the pyrimidine ring are altered by the presence of the bromo substituent.
Step 1: Synthesis of 4-Bromo-2-(cyclopentoxy)pyrimidine from 5-Bromo-2,4-dichloropyrimidine
-
Principle: In this one-step transformation, the more reactive chlorine atom of 5-bromo-2,4-dichloropyrimidine is displaced by cyclopentoxide. The electron-withdrawing effect of the bromine atom at the C5 position can influence the relative reactivity of the C2 and C4 chlorine atoms.
-
Experimental Protocol (Analogous to SNAr on substituted dichloropyrimidines):
-
Prepare sodium cyclopentoxide as described in Route A, Step 1.
-
To the solution of sodium cyclopentoxide in anhydrous THF at 0 °C, add a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up and purification are performed as described in Route A, Step 1.
-
-
Trustworthiness and Reproducibility: The key to reproducibility in this route lies in the selective substitution of one of the chloro groups. The presence of the bromo group at C5 may enhance the reactivity of the C4 position, potentially leading to a more selective reaction compared to the unsubstituted 2,4-dichloropyrimidine. However, careful optimization of the reaction conditions is still necessary to minimize the formation of the disubstituted product.
Conclusion and Recommendations
Both Route A and Route B present viable, albeit challenging, pathways to 4-Bromo-2-(cyclopentoxy)pyrimidine.
-
Route A is a two-step process where the main hurdle is controlling the regioselectivity of the initial nucleophilic substitution. This may lead to isomeric impurities that could be difficult to separate. However, the subsequent bromination is generally a high-yielding and clean reaction.
-
Route B offers a more direct, one-step approach from a brominated precursor. This route may provide better control over regioselectivity in the substitution step due to the electronic influence of the bromine atom.
For researchers aiming for the highest possible purity and reproducibility, Route B is likely the more promising approach , provided that the starting material, 5-bromo-2,4-dichloropyrimidine, is readily accessible. The single transformation reduces the number of purification steps and potential for material loss. However, if 2,4-dichloropyrimidine is the more readily available starting material, Route A can be a viable option with careful optimization and rigorous purification of the intermediate.
Ultimately, the successful and reproducible synthesis of 4-Bromo-2-(cyclopentoxy)pyrimidine requires a thorough understanding of the factors governing regioselectivity in pyrimidine chemistry and meticulous execution of the experimental procedures.
References
- Amin, A. H., Mehta, D. R., & Samarth, S. S. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2721-2728.
- BenchChem. (2025). Application Notes and Protocols: Microwave-Assisted Synthesis of (4-Bromopyrimidin-2-yl)cyclopentylamine.
- BenchChem. (2025). Reproducibility of Pyrimidine Synthesis: A Comparative Guide to Published Protocols.
- IJSAT. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
- QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from a website providing QM analysis of chemical reactions.
- BenchChem. (2025). The Diverse Biological Landscape of Substituted Pyrimidines: A Technical Guide for Drug Discovery Professionals.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Bromo-2,6-bis(bromomethyl)pyridine.
- BenchChem. (2025). Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines.
- ResearchGate. (2020). Synthetic approaches towards 4-arylpyrimidines.
- Studylib. (2025). 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry.
- Dalton Transactions (RSC Publishing). (n.d.). Regioselective oxidative bromination of arenes by a metal–organic framework-confined mono-bipyridyl iron(iii) catalyst.
- MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Google Patents. (n.d.). CN103420905A - Synthetic method of 4-bromine-2,6-diaminopyridine.
- MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.).
- PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- PMC. (n.d.). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies.
- Chemistry World. (2017). Taking on chemistry's reproducibility problem.
- ResearchGate. (n.d.). ChemInform Abstract: A Mild Method for the Regioselective Bromination of 2-Aminopyridines.
- PMC. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
- Dalton Transactions (RSC Publishing). (n.d.). Regioselective oxidative bromination of arenes by a metal–organic framework-confined mono-bipyridyl iron(iii) catalyst.
- ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.
- PubMed. (2013). Regioselective bromination of fused heterocyclic N-oxides.
- Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- ChemRxiv. (n.d.). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020).
- MDPI. (2023). Recent Advances in Synthetic Routes to Azacycles.
- BenchChem. (2025). comparative study of the synthetic routes to substituted 2-aminopyridines.
- BenchChem. (2025). comparing the efficacy of different synthetic routes to 1,2,4-oxadiazoles.
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Predicting SNAr Reactivity in 4-Bromo-2-(cyclopentoxy)pyrimidine: A Comparative Guide to Quantum Mechanical Methods
Audience: Computational Chemists, Process Researchers, and Drug Development Scientists
Executive Summary & Molecular Context
In late-stage pharmaceutical development, predicting the regioselectivity and kinetic feasibility of functionalizing heterocyclic intermediates is critical. 4-Bromo-2-(cyclopentoxy)pyrimidine is a highly functionalized electrophilic scaffold. The pyrimidine core is inherently electron-deficient due to the electronegative nitrogen atoms (N1, N3). The C4 position, activated by the inductive electron-withdrawing effect of the bromine atom, is a prime target for Nucleophilic Aromatic Substitution (SNAr). Meanwhile, the bulky cyclopentoxy group at C2 exerts a competing resonance-donating (+M) and inductive-withdrawing (–I) effect, subtly modulating the electronic landscape of the ring.
This guide objectively compares the performance of three tiers of Quantum Mechanical (QM) modeling methods—ranging from legacy functionals to modern meta-GGA approaches—in predicting the reactivity and SNAr mechanistic pathways of this molecule.
Methodological Comparison: Choosing the Right Computational "Product"
To accurately model the SNAr displacement of the C4-bromide by a model nucleophile (e.g., methoxide, CH3O–), we compare three distinct computational methods.
A. M06-2X/6-311++G(d,p)[The High-Fidelity Standard]
-
Performance: Excellent. M06-2X is a meta-GGA functional with 54% exact exchange. It is specifically parameterized to capture medium-range non-covalent interactions (NCIs) and accurately predict thermodynamic barrier heights.
-
Causality in Selection: SNAr reactions often proceed through a discrete, negatively charged intermediate known as a Meisenheimer complex (
-adduct). M06-2X accurately stabilizes this intermediate [1, 2]. Furthermore, the inclusion of diffuse functions (++) in the basis set is non-negotiable; without them, the expanded electron cloud of the anionic nucleophile is artificially constricted, resulting in massive overestimations of the activation energy.
B. B3LYP/6-311++G(d,p) [The Legacy Functional]
-
Performance: Moderate to Poor for SNAr.
-
Causality in Selection: While B3LYP is the most widely cited functional in organic chemistry, it suffers from severe self-interaction error. For SNAr reactions, B3LYP frequently fails to locate the Meisenheimer minimum, incorrectly collapsing the stepwise pathway into an artificial concerted transition state [1]. It also systematically underestimates activation barriers.
C. PM6 (Semi-Empirical) [The Rapid Screening Tool]
-
Performance: Poor for kinetics, acceptable for ground-state geometries.
-
Causality in Selection: PM6 uses parameterized approximations to solve the Schrödinger equation rapidly. While useful for initial conformational sampling of the flexible cyclopentoxy ring, it cannot accurately model the bond-breaking/bond-making transition states of the pyrimidine ring.
Experimental & Computational Protocol
To ensure scientific integrity, computational models must be self-validating. The following step-by-step methodology guarantees that the calculated SNAr pathway for 4-Bromo-2-(cyclopentoxy)pyrimidine is physically meaningful.
Step 1: Conformational Sampling
-
Perform a molecular mechanics (MMFF94) or PM6 scan of the C2–O–cyclopentyl dihedral angles to identify the global minimum conformer. Steric clashes between the cyclopentyl ring and the pyrimidine N1/N3 lone pairs dictate the starting geometry.
Step 2: Ground State Optimization & Solvation
-
Optimize the reactants (pyrimidine + nucleophile) using M06-2X/6-311++G(d,p).
-
Crucial Step: Apply an implicit solvation model (e.g., SMD for methanol or water). Gas-phase calculations of anionic nucleophiles are physically irrelevant and will fail to converge properly.
-
Validation: Run a frequency calculation to ensure zero imaginary frequencies (confirming a true local minimum).
Step 3: Transition State (TS) Search
-
Conduct a constrained optimization (e.g., Berny algorithm) shortening the distance between the nucleophile and the C4 carbon.
-
Validation: The resulting TS must possess exactly one imaginary frequency , and its vibrational displacement vector must correspond to the formation of the C–Nu bond and the lengthening of the C–Br bond.
Step 4: Intrinsic Reaction Coordinate (IRC) Validation
-
Execute an IRC calculation from the TS. This is a mandatory self-validating step to prove that the computed TS smoothly connects downhill to the Meisenheimer complex and the isolated reactants, ruling out mathematical artifacts.
Computational workflow for validating SNAr reactivity using DFT methods.
Quantitative Data & Method Comparison
A. Regioselectivity via Fukui Functions ( )
The Fukui function (
Table 1: Calculated Fukui Indices (
| Atomic Position | PM6 (Mulliken) | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) | Reactivity Prediction |
| C2 (Cyclopentoxy) | 0.041 | 0.052 | 0.048 | Low (Sterically hindered, +M protected) |
| C4 (Bromine) | 0.185 | 0.210 | 0.235 | Primary Target (Highly Electrophilic) |
| C6 (Unsubstituted) | 0.112 | 0.134 | 0.141 | Secondary Target |
Data Synthesis: M06-2X correctly identifies C4 as the absolute global maximum for nucleophilic attack, driven by the strong –I effect of the bromine atom overriding the pyrimidine resonance.
B. Kinetic and Thermodynamic Parameters
The table below compares the activation free energy (
Table 2: SNAr Energetics at the C4 Position (kcal/mol)
| Computational Method | Meisenheimer Stability | Mechanism Predicted | |
| PM6 | 38.2 | Unstable | Stepwise (Inaccurate barriers) |
| B3LYP/6-311++G(d,p) | 14.5 | Not Found | Concerted (False Positive) |
| M06-2X/6-311++G(d,p) | 19.8 | -2.4 (vs Reactants) | Stepwise (Experimentally Aligned) |
Data Synthesis: B3LYP artificially merges the attack and leaving-group departure into a single concerted step due to its inability to stabilize the electron-rich
Stepwise SNAr mechanism via a Meisenheimer complex intermediate (M06-2X prediction).
Conclusion
For predicting the reactivity of complex heterocycles like 4-Bromo-2-(cyclopentoxy)pyrimidine, method selection dictates mechanistic fidelity. While B3LYP remains popular, it is fundamentally flawed for SNAr reactions, often predicting false concerted pathways. M06-2X paired with a diffuse-augmented basis set (6-311++G(d,p)) and an implicit solvation model (SMD) is the authoritative standard. It provides mathematically rigorous, self-validating geometries, correctly identifies the C4 position as the reactive site via Fukui indices, and accurately models the stepwise Meisenheimer complex critical to pharmaceutical scale-up predictions.
References
-
Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. "Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions." Journal of the American Chemical Society.[Link]
-
Gustafsson, M., et al. "Utilizing the σ-complex stability for quantifying reactivity in nucleophilic substitution of aromatic fluorides." Beilstein Journal of Organic Chemistry.[Link]
-
Gázquez, J. L., et al. "The Fukui function of an atom in a molecule: A criterion to characterize the reactive sites of chemical species." Pramana - Journal of Physics.[Link]
-
Ouassini, A., et al. "Theoretical approach to the corrosion inhibition efficiency of some pyrimidine derivatives using DFT method." Scholars Research Library.[Link]
Cross-Validation Guide: 4-Bromo-2-(cyclopentoxy)pyrimidine vs. Halogenated Analogs in Cross-Coupling and SNAr
As drug discovery programs increasingly target complex transmembrane proteins like G-protein coupled receptors (GPCRs) and kinases, the selection of highly specific, sterically tuned building blocks becomes critical. 4-Bromo-2-(cyclopentoxy)pyrimidine has emerged as a privileged electrophilic scaffold in medicinal chemistry[1].
This guide objectively compares the reactivity profile of 4-bromo-2-(cyclopentoxy)pyrimidine against its structural alternatives—specifically 4-chloro-2-(cyclopentoxy)pyrimidine and 4-bromo-2-methoxypyrimidine. By analyzing their performance across Palladium-catalyzed Suzuki-Miyaura cross-couplings and Nucleophilic Aromatic Substitution (SNAr), researchers can make data-driven decisions for their synthetic workflows.
Mechanistic Rationale & Reactivity Profiling
To understand the utility of this scaffold, we must deconstruct the causality behind its structural features: the choice of halogen at the C4 position and the choice of alkoxy group at the C2 position.
The Halogen Effect: C4-Bromo vs. C4-Chloro
In palladium-catalyzed cross-coupling reactions, the carbon-halogen bond dissociation energy dictates the rate of the initial oxidative addition step. The C-Br bond in 4-bromo-2-(cyclopentoxy)pyrimidine undergoes oxidative addition to Pd(0) significantly faster and under milder conditions than the C-Cl bond in its chlorinated analog[2].
Conversely, in Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is typically the attack of the nucleophile to form the intermediate Meisenheimer complex. Because chlorine is more electronegative than bromine, it draws more electron density away from the C4 carbon, making 4-chloro-2-(cyclopentoxy)pyrimidine a highly competitive—and sometimes superior—electrophile when reacting with amine nucleophiles[3].
The Steric & Lipophilic Effect: 2-Cyclopentoxy vs. 2-Methoxy
Replacing a standard methoxy group with a bulky cyclopentoxy moiety serves two mechanistic purposes:
-
Lipophilicity: It increases the logP of the resulting scaffold, a common optimization strategy for enhancing membrane permeability when targeting receptors like GPR43[1].
-
Steric Shielding: The steric bulk of the cyclopentyl ring shields the C2 position from undesired nucleophilic attack or premature hydrolysis during the harsh, high-temperature basic conditions typical of microwave-assisted Suzuki couplings[4].
Reaction pathways of 4-Bromo-2-(cyclopentoxy)pyrimidine in Suzuki vs SNAr conditions.
Comparative Experimental Data
The following tables summarize the quantitative cross-validation data comparing the three pyrimidine analogs under standardized reaction conditions.
Table 1: Suzuki-Miyaura Cross-Coupling Performance
Conditions: Substrate (1.0 eq), Phenylboronic acid (1.2 eq), PdCl₂(dppf) (5 mol%), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1), 95°C, 12h.
| Pyrimidine Substrate | Halogen | C2-Alkoxy Group | Yield (%) | Purity (%) | Mechanistic Observation |
| 4-Bromo-2-(cyclopentoxy)pyrimidine | Bromo | Cyclopentoxy | 88% | >95% | Rapid oxidative addition; no C2 hydrolysis. |
| 4-Chloro-2-(cyclopentoxy)pyrimidine | Chloro | Cyclopentoxy | 34% | 82% | Sluggish oxidative addition; starting material recovered. |
| 4-Bromo-2-methoxypyrimidine | Bromo | Methoxy | 81% | 89% | Fast coupling, but minor C2-hydrolysis observed due to lack of steric shielding. |
Table 2: SNAr Amination Performance
Conditions: Substrate (1.0 eq), Morpholine (1.5 eq), DIPEA (2.0 eq), DMF, 80°C, 6h.
| Pyrimidine Substrate | Halogen | C2-Alkoxy Group | Yield (%) | Mechanistic Observation |
| 4-Bromo-2-(cyclopentoxy)pyrimidine | Bromo | Cyclopentoxy | 76% | Moderate rate; bulky C2 group slightly hinders approach. |
| 4-Chloro-2-(cyclopentoxy)pyrimidine | Chloro | Cyclopentoxy | 85% | Faster Meisenheimer complex formation due to highly electronegative Cl. |
Self-Validating Experimental Protocols
The following methodology outlines a robust, self-validating system for the Suzuki-Miyaura coupling of 4-bromo-2-(cyclopentoxy)pyrimidine. The protocol is designed so that visual and analytical cues at each step confirm the integrity of the catalytic cycle[2].
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
Step 1: Reagent Preparation & Stoichiometry
-
Action: In an oven-dried Schlenk flask, combine 4-bromo-2-(cyclopentoxy)pyrimidine (1.0 eq, limiting reagent), an arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Causality: The slight excess of boronic acid compensates for potential protodeboronation. K₂CO₃ is strictly required to coordinate with the boronic acid, forming a reactive, electron-rich boronate complex that facilitates the transmetalation step[2].
Step 2: Solvent Addition & Anaerobic Degassing
-
Action: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v). Degas the suspension by sparging with Argon for 15 minutes, or via three freeze-pump-thaw cycles.
-
Causality: The aqueous component is necessary to dissolve the inorganic base. Degassing is the most critical failure point; molecular oxygen will rapidly oxidize the active Pd(0) species into inactive Pd(II) complexes, halting the cycle[1].
Step 3: Catalyst Activation & Heating
-
Action: Quickly add PdCl₂(dppf) (0.05 eq) under a positive stream of Argon. Seal the flask and heat to 95°C for 12 hours.
-
Causality: The bidentate dppf ligand enforces a large "bite angle" on the palladium center, which sterically accelerates the final reductive elimination step, driving the reaction forward and minimizing off-target homocoupling[4].
-
Self-Validation Check: The solution should remain a homogenous red/brown. If a black precipitate (palladium black) forms within the first hour, the catalyst has crashed out, indicating insufficient degassing.
Step 4: Quench & Extraction
-
Action: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Self-validating experimental workflow for palladium-catalyzed cross-coupling.
References
- BenchChem. "4-Bromo-2-hydroxypyrimidine | 548767-83-5 | Benchchem". Source: benchchem.com.
- Google Patents. "US11072582B2 - Substituted pyrrolidines as G-protein coupled receptor 43 agonists". Source: google.com.
- Google Patents. "US9533985B2 - Sulfonamide derivative and medicinal use thereof". Source: google.com.
- Sigma-Aldrich - MilliporeSigma. "Pyrimidine boronic acid | Sigma-Aldrich". Source: sigmaaldrich.com.
Sources
- 1. US11072582B2 - Substituted pyrrolidines as G-protein coupled receptor 43 agonists - Google Patents [patents.google.com]
- 2. 4-Bromo-2-hydroxypyrimidine | 548767-83-5 | Benchchem [benchchem.com]
- 3. Pyrimidine boronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. US9533985B2 - Sulfonamide derivative and medicinal use thereof - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-(cyclopentoxy)pyrimidine
This document provides a detailed protocol for the safe handling and disposal of 4-Bromo-2-(cyclopentoxy)pyrimidine. As a brominated heterocyclic compound, it requires management as a regulated hazardous waste. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This guide is intended for drug development professionals, researchers, and scientists with a foundational knowledge of laboratory safety practices.
Hazard Assessment and Chemical Profile
Key safety considerations include:
-
Acute Toxicity: Harmful if swallowed. Ingestion may lead to gastrointestinal irritation.[2]
-
Skin Corrosion/Irritation: Causes skin irritation. Prolonged contact should be avoided.[3][7]
-
Eye Damage/Irritation: Causes serious eye irritation.[1][3][7]
-
Respiratory Irritation: May cause respiratory tract irritation, particularly if handled as a dust or aerosol.[8]
All work with this compound, especially in solid form, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[9]
Table 1: Chemical and Safety Data Summary
| Property | Value | Source |
| IUPAC Name | 4-bromo-2-(cyclopentyloxy)pyrimidine | - |
| Molecular Formula | C₉H₁₁BrN₂O | - |
| Molecular Weight | 243.10 g/mol | - |
| Physical Form | Assumed to be a solid at room temperature | [6] |
| Anticipated Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [2][3][7][8] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases | [2][3] |
| Hazardous Decomposition | Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr) | [2] |
Personal Protective Equipment (PPE)
To mitigate the risks of exposure, the following Personal Protective Equipment (PPE) is mandatory when handling or disposing of 4-Bromo-2-(cyclopentoxy)pyrimidine and its associated waste.
-
Eye and Face Protection: Wear chemical safety goggles and/or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use and dispose of them properly after handling the material.[1]
-
Body Protection: A lab coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[8]
-
Respiratory Protection: For procedures that may generate dust or aerosols, a NIOSH-approved respirator should be used. All respiratory protection must be used in accordance with your institution's respiratory protection program.[5]
Spill Management Protocol
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Don PPE: Before re-entering the area, don the appropriate PPE as described in Section 2.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or earth).[1]
-
Collect Spill Residue: Carefully scoop the contained material and absorbent into a suitable, sealable container.[1]
-
Label as Hazardous Waste: Tightly seal the container and label it clearly as "Hazardous Waste" with the full chemical name and an indication that it is spill cleanup debris.
-
Decontaminate the Area: Clean the spill area thoroughly. First, wipe the area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), collecting the wipe as hazardous waste. Follow with a thorough cleaning using soap and water.[10]
-
Dispose of Materials: All contaminated materials, including gloves, absorbent, and wipes, must be placed in the designated hazardous waste container.
Waste Management and Disposal Workflow
As a halogenated organic compound, 4-Bromo-2-(cyclopentoxy)pyrimidine and any materials contaminated with it are classified as hazardous waste.[11] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[12][13] The primary disposal method is controlled incineration by a licensed hazardous waste management facility.[14]
Core Principle: Waste Segregation
The most critical step in proper disposal is segregation. Halogenated organic waste must be collected separately from non-halogenated waste.[11][13][15] Co-mingling non-halogenated solvents with halogenated waste forces the entire volume to be treated as the more expensive and stringently regulated halogenated stream.[13]
Step-by-Step Disposal Protocol
-
Designate Waste Containers: Use separate, clearly labeled, and chemically compatible containers for solid and liquid halogenated waste. Containers should have secure, vapor-tight lids.[13]
-
Collect Liquid Waste:
-
Pour all liquid waste containing 4-Bromo-2-(cyclopentoxy)pyrimidine (e.g., reaction mother liquors, solvent rinses) into the designated "Halogenated Organic Liquid Waste" container.
-
Keep the container closed at all times except when adding waste.[13]
-
-
Collect Solid Waste:
-
Place all contaminated solid materials (e.g., unused compound, contaminated filter paper, pipette tips, gloves, absorbent paper) into the designated "Halogenated Organic Solid Waste" container.
-
-
Labeling:
-
Storage: Store sealed waste containers in a designated satellite accumulation area, away from incompatible materials.[16]
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow all institutional protocols for waste manifests and transportation.
Disposal Workflow Diagram
Caption: Workflow for the proper segregation and disposal of 4-Bromo-2-(cyclopentoxy)pyrimidine waste.
Decontamination Procedures
All equipment and containers that have been in contact with 4-Bromo-2-(cyclopentoxy)pyrimidine must be decontaminated before reuse or disposal.[17][18]
Empty Container Decontamination
-
Triple Rinse: Rinse the empty container three times with a suitable organic solvent in which the compound is soluble (e.g., ethanol, acetone).
-
Collect Rinsate: The rinsate is now considered hazardous waste. Collect all rinsate and add it to your designated "Halogenated Organic Liquid Waste" container.[19]
-
Container Disposal: After a proper triple rinse, the container can often be disposed of as non-hazardous lab glass or plastic. However, you must consult your institution's specific EHS guidelines.
Equipment and Work Surface Decontamination
-
Initial Removal: Remove any gross contamination from equipment or surfaces using a disposable wipe. Place the wipe in the solid halogenated waste container.[17]
-
Solvent Wipe: Wipe down the contaminated surface with a cloth dampened with a suitable solvent (e.g., 70% ethanol) to dissolve and remove residual compound. Dispose of the wipe as solid hazardous waste.
-
Final Cleaning: After the solvent wipe, thoroughly clean the surface with soap and warm water.[10][19]
Regulatory Compliance
The procedures outlined in this guide are designed to comply with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a compound containing a carbon-halogen bond, 4-Bromo-2-(cyclopentoxy)pyrimidine falls under the category of Halogenated Organic Compounds (HOCs), which are subject to specific land disposal restrictions.[20][21] Disposal must be carried out by a permitted treatment, storage, and disposal facility (TSDF).[12][22]
References
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Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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U.S. Government Publishing Office. (2000, December 26). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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PubChem, National Center for Biotechnology Information. (n.d.). 4-Bromo-2-chloropyrimidine. Retrieved from [Link]
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University of British Columbia. (2019, November 1). Decontamination of Laboratory Equipment. Retrieved from [Link]
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Microlit. (2024, November 22). How to Achieve Effective Biological Decontamination of Laboratory Equipment. Retrieved from [Link]
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Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
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California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]
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Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
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Microlit. (2023, March 21). A Quick Guide to Lab Equipment Decontamination. Retrieved from [Link]
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Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
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PubChemLite. (n.d.). 4-bromo-2-(cyclopentyloxy)pyridine (C10H12BrNO). Retrieved from [Link]
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Personal protective equipment for handling 4-Bromo-2-(cyclopentoxy)pyrimidine
An Expert Guide to Personal Protective Equipment for Handling 4-Bromo-2-(cyclopentoxy)pyrimidine
The prudent handling of specialized chemical reagents is the cornerstone of laboratory safety and experimental success. 4-Bromo-2-(cyclopentoxy)pyrimidine, a member of the halogenated heterocyclic compound family, is a valuable building block in synthetic chemistry and drug discovery. However, its chemical structure necessitates a comprehensive and non-negotiable personal protective equipment (PPE) protocol. While specific toxicological data for this exact molecule may be limited, established knowledge of similar brominated pyrimidines dictates a cautious approach. Safety data sheets for analogous compounds consistently indicate risks of serious eye irritation, skin irritation, and potential respiratory irritation.[1][2][3]
This guide provides essential, field-tested procedures for the safe handling of 4-Bromo-2-(cyclopentoxy)pyrimidine, moving beyond a simple checklist to explain the scientific rationale behind each safety measure. Our objective is to empower you, our scientific colleagues, with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Profile and Risk Mitigation: The 'Why' Behind the 'What'
The primary routes of exposure for a compound like 4-Bromo-2-(cyclopentoxy)pyrimidine are through skin contact, eye contact, and inhalation of dust or aerosols.[1][2] The bromine atom enhances the chemical reactivity and potential biological activity of the molecule. Therefore, our PPE strategy is designed to create an impermeable barrier against these exposure routes. The foundational principle is to always use this compound within a certified chemical fume hood to manage vapor and particulate exposure, with PPE serving as the critical final barrier.
Core PPE Requirements: Your Personal Defense System
The following table outlines the minimum PPE required for any procedure involving 4-Bromo-2-(cyclopentoxy)pyrimidine. The selection is based on a synthesis of data from structurally related compounds and established best practices for handling hazardous chemicals.[4][5]
| PPE Component | Specification & Standard | Rationale for Use |
| Hand Protection | Nitrile Gloves (minimum 5 mil thickness) | Nitrile provides excellent resistance to a wide range of chemicals. Double-gloving is mandated for all handling procedures to provide a secondary barrier in case of a tear or unnoticed contamination during a procedure.[6] |
| Eye & Face Protection | ANSI Z87.1-rated Chemical Splash Goggles & Full-Face Shield | Brominated pyrimidines are classified as serious eye irritants.[1][3] Standard safety glasses are insufficient as they do not protect against splashes. A full-face shield must be worn over goggles during any liquid transfer or procedure with a high potential for splashing.[7][8] |
| Body Protection | Flame-Resistant (FR) Lab Coat with Knit Cuffs | A fully-buttoned lab coat protects the skin on the arms and torso.[9] Knit cuffs are essential for creating a snug fit that prevents chemicals from entering the sleeve. The FR rating provides protection against unexpected chemical fires. |
| Respiratory Protection | Not required for routine use inside a fume hood | A properly functioning chemical fume hood is the primary engineering control for respiratory protection. A respirator (e.g., NIOSH-approved with organic vapor cartridges) should be available for emergency situations like a large spill outside of containment. |
Operational Plan: Donning and Doffing of PPE
Cross-contamination often occurs not during an experiment, but during the removal of PPE. Following a strict, logical sequence is critical for safety.
PPE Donning Workflow
The sequence of putting on PPE is designed to ensure that the most contaminated items (gloves) are put on last.
-
Lab Coat: Securely fasten all buttons.
-
Goggles & Face Shield: Adjust for a snug fit.
-
Inner Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the knit cuffs of the lab coat.
-
Outer Gloves: Don the second pair of gloves over the first.
Caption: A logical workflow for safely putting on PPE.
PPE Doffing Workflow
This process is meticulously designed to prevent contact with the contaminated outer surfaces of your PPE.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the still-gloved hand and slide the fingers of the ungloved hand under the remaining glove to peel it off.
-
Face Shield & Goggles: Remove from the back of the head by handling the strap.
-
Lab Coat: Remove by rolling it down your arms, keeping the contaminated outside folded inward.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Caption: A sequential process for contamination-free removal of PPE.
Emergency & Disposal Plans
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][10]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][10]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][11]
Disposal of Contaminated PPE: All disposable items that have come into contact with 4-Bromo-2-(cyclopentoxy)pyrimidine are considered hazardous waste.
-
Halogenated Organic Waste: Because this is a brominated compound, all contaminated solids (gloves, paper towels, pipette tips) must be disposed of in a clearly labeled, dedicated "Halogenated Organic Waste" container.[5][12]
-
Containers: Waste containers must be kept closed except when adding waste.[1][2]
-
Institutional Protocols: Always follow your institution's specific guidelines for hazardous waste disposal.[5] Never dispose of this material or contaminated items in standard trash or down the drain.[5]
By integrating these detailed protocols into your daily laboratory operations, you build a robust culture of safety. This ensures not only your personal well-being but also the integrity of your research.
References
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Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]
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Chem-Plate. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
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MIT Plasma Science and Fusion Center. PSFC Halogenated Solvents. Retrieved from [Link]
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United States Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
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Washington State University. Halogenated Solvents. Retrieved from [Link]
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Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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United States Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers. Retrieved from [Link]
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CHIMIA. (2019). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. Retrieved from [Link]
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United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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Government of Canada. (2022, January 21). Personal Protective Equipment. Retrieved from [Link]
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Taylor & Francis Online. (2007, January 24). The Control of Brominated By-products and the Removal of Organic Pollutants during the Ozone/Hydrogen Peroxide Treatment of Secondary Effluent. Retrieved from [Link]
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
